molecular formula C29H46O12 B191018 Dihydroouabain CAS No. 1183-35-3

Dihydroouabain

Cat. No.: B191018
CAS No.: 1183-35-3
M. Wt: 586.7 g/mol
InChI Key: ZTFGOPUOTATSAL-ZWGUVXOWSA-N
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Description

Dihydroouabain is a cardenolide glycoside that is ouabain in which the double bond in the lactone ring has been reduced to a single bond. It is a cardiac glycoside and a derivative of ouabain which is used as a sodium pump antagonist and exhibits ionotropic effects. It has a role as a radiosensitizing agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is functionally related to an ouabain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1183-35-3

Molecular Formula

C29H46O12

Molecular Weight

586.7 g/mol

IUPAC Name

(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one

InChI

InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1

InChI Key

ZTFGOPUOTATSAL-ZWGUVXOWSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O

Other CAS No.

1183-35-3

Pictograms

Acute Toxic

Synonyms

dihydroouabain

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein in animal cells responsible for establishing and maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the plasma membrane. This function is fundamental to numerous physiological processes, including nerve impulse transmission, muscle contraction, and nutrient transport.[1] Beyond its canonical role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold, transducing extracellular cues into intracellular responses. This dual functionality makes it a critical target for therapeutic intervention in a variety of diseases, including cardiovascular conditions and cancer. This guide provides a comprehensive overview of the Na+/K+-ATPase's mechanism of action, methodologies for its study, and its role in cellular signaling.

The Na+/K+-ATPase: Structure and Ion Pumping Mechanism

The Na+/K+-ATPase is a P-type ATPase composed of a catalytic α-subunit, a glycosylated β-subunit, and in some tissues, a regulatory FXYD protein.[2][3] The α-subunit contains the binding sites for ATP, Mg2+, Na+, and K+, as well as the phosphorylation site that is central to the pump's function.[4] The β-subunit is essential for the structural and functional maturation of the α-subunit and its delivery to the plasma membrane.[3]

The transport of ions by the Na+/K+-ATPase follows a cyclical process known as the Post-Albers cycle. This cycle involves two principal conformational states of the α-subunit: E1, which has a high affinity for intracellular Na+, and E2, which has a high affinity for extracellular K+.[3] The transition between these states is driven by the binding and hydrolysis of ATP, leading to the phosphorylation and dephosphorylation of a conserved aspartate residue in the P-domain of the α-subunit.[1]

The stoichiometry of the pump is the exchange of three intracellular Na+ ions for two extracellular K+ ions for each molecule of ATP hydrolyzed.[3] This electrogenic process, transferring one net positive charge out of the cell per cycle, contributes to the negative resting membrane potential of the cell.

Quantitative Analysis of Na+/K+-ATPase Inhibition

The Na+/K+-ATPase is the pharmacological target of cardiac glycosides, a class of drugs that includes digoxin and ouabain, used in the treatment of heart failure and arrhythmias.[5] These compounds bind to the extracellular surface of the α-subunit, locking the enzyme in the E2-P conformation and inhibiting its ion-pumping activity.[1] The sensitivity to these inhibitors varies between different isoforms of the α-subunit.

Inhibitorα1β1 Ki (nM)α2β1 Ki (nM)α3β1 Ki (nM)Reference
Ouabain 97 ± 4.694 ± 1621 ± 2[6]
Digitoxin 72 ± 823 ± 414 ± 1[6]
Digoxin 3.2 ± 0.22 μM--[3]
Bufalin 0.075 ± 0.003 μM--[3]

Note: Ki values can vary depending on the experimental conditions, such as K+ concentration. Data presented are for human isoforms where specified.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol measures the rate of ATP hydrolysis by the Na+/K+-ATPase, which is determined by quantifying the amount of inorganic phosphate (Pi) released.

Materials:

  • Purified membrane fractions containing Na+/K+-ATPase

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • Ouabain solution (10 mM)

  • Pi detection reagent (e.g., Malachite Green-based reagent)

  • Microplate reader

Procedure:

  • Prepare two sets of reactions for each sample: one for total ATPase activity and one for ouabain-insensitive ATPase activity.

  • To the "total activity" wells, add the membrane preparation to the Assay Buffer.

  • To the "ouabain-insensitive" wells, add the membrane preparation and ouabain (final concentration 1 mM) to the Assay Buffer.

  • Pre-incubate all reactions for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 3 mM.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Pi detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Calculate the amount of Pi released using a standard curve.

  • Na+/K+-ATPase activity is the difference between the total activity and the ouabain-insensitive activity.[7][8]

Ion Transport Measurement (⁸⁶Rb⁺ Uptake Assay)

This assay measures the rate of K+ uptake by the Na+/K+-ATPase, using the radioactive isotope ⁸⁶Rb⁺ as a congener for K+.

Materials:

  • Cultured cells expressing Na+/K+-ATPase

  • Uptake Buffer: Physiological salt solution containing desired concentrations of ions.

  • ⁸⁶RbCl

  • Wash Buffer (ice-cold): 100 mM MgCl2

  • Scintillation fluid and counter

Procedure:

  • Plate cells in multi-well plates and grow to confluence.

  • Wash cells with pre-warmed Uptake Buffer.

  • To determine ouabain-sensitive uptake, pre-incubate one set of wells with a saturating concentration of ouabain (e.g., 1 mM) for 10-15 minutes.

  • Initiate the uptake by adding Uptake Buffer containing ⁸⁶RbCl (e.g., 1 µCi/mL).

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure initial rates of transport.

  • Terminate the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold Wash Buffer.

  • Lyse the cells (e.g., with 0.1 M NaOH or 1% SDS).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates to normalize the uptake values.

  • The specific Na+/K+-ATPase-mediated uptake is the difference between the total uptake and the uptake in the presence of ouabain.[9]

Ouabain Binding Assay

This assay quantifies the number of Na+/K+-ATPase sites in a given preparation using radiolabeled ouabain.

Materials:

  • Membrane preparations

  • Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 5 mM H₃PO₄

  • [³H]Ouabain

  • Unlabeled ouabain (for non-specific binding determination)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Incubate membrane preparations with various concentrations of [³H]ouabain in Binding Buffer.

  • For each concentration, prepare a parallel set of tubes containing a large excess of unlabeled ouabain (e.g., 1 mM) to determine non-specific binding.

  • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each [³H]ouabain concentration.

  • Analyze the data using Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).[10]

Na+/K+-ATPase as a Signaling Transducer

In addition to its transport function, the Na+/K+-ATPase acts as a signaling molecule. Binding of ligands, such as ouabain, at sub-inhibitory concentrations can trigger intracellular signaling cascades independently of changes in intracellular ion concentrations.[11][12] A key event in this process is the interaction of the Na+/K+-ATPase with the non-receptor tyrosine kinase Src.

The Na+/K+-ATPase-Src Signaling Complex

A pool of Na+/K+-ATPase is localized in caveolae, where it forms a pre-assembled signaling complex with Src kinase.[12] In the basal state, Src is bound to the Na+/K+-ATPase in an inactive conformation. The binding of ouabain to the Na+/K+-ATPase induces a conformational change that leads to the activation of Src.[13]

Activated Src can then phosphorylate a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR).[14] This transactivation of the EGFR initiates a cascade of events, including the activation of the Ras-Raf-MEK-ERK1/2 pathway, which is involved in the regulation of gene expression and cell proliferation.[12]

Another important signaling pathway activated by the Na+/K+-ATPase is the PI3K-Akt pathway, which plays a crucial role in cell survival and growth.[15][16] The activation of this pathway can occur independently of Src in some cell types.[11][17]

Visualizations

Signaling Pathways and Experimental Workflows

NaK_ATPase_Pump_Cycle cluster_inside Intracellular cluster_outside Extracellular E1_ATP E1-ATP High affinity for Na⁺ E1_ATP_3Na E1-ATP(3Na⁺) Intracellular Na⁺ bound E1_ATP->E1_ATP_3Na 3 Na⁺ in E1P_3Na E1P(3Na⁺) Na⁺ occluded E1_ATP_3Na->E1P_3Na ATP → ADP + P E2P_3Na E2P Low affinity for Na⁺ E1P_3Na->E2P_3Na Conformational change E2P_2K E2P(2K⁺) Extracellular K⁺ bound E2P_3Na->E2P_2K 3 Na⁺ out, 2 K⁺ in E2_2K E2(2K⁺) K⁺ occluded E2P_2K->E2_2K Dephosphorylation E1_ATP_2K E1-ATP(2K⁺) Low affinity for K⁺ E2_2K->E1_ATP_2K ATP binding E1_ATP_2K->E1_ATP 2 K⁺ out

Caption: The Post-Albers cycle of the Na+/K+-ATPase.

Experimental_Workflow_ATPase_Assay start Start: Prepare membrane fractions prep_total Prepare 'Total Activity' reaction mix (Buffer + Membranes) start->prep_total prep_ouabain Prepare 'Ouabain-Insensitive' mix (Buffer + Membranes + Ouabain) start->prep_ouabain preincubate Pre-incubate at 37°C for 10 min prep_total->preincubate prep_ouabain->preincubate add_atp Initiate reaction with ATP preincubate->add_atp incubate Incubate at 37°C for 15-30 min add_atp->incubate stop_reaction Stop reaction and detect Pi incubate->stop_reaction measure_abs Measure absorbance stop_reaction->measure_abs calculate Calculate Na+/K+-ATPase activity (Total - Ouabain-Insensitive) measure_abs->calculate end End calculate->end

Caption: Workflow for Na+/K+-ATPase activity measurement.

Signaling_Pathway cluster_membrane Plasma Membrane Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase binds Src_inactive Src (inactive) NaK_ATPase->Src_inactive sequesters Src_active Src (active) NaK_ATPase->Src_active activates EGFR EGFR Src_active->EGFR phosphorylates Shc Shc EGFR->Shc recruits & phosphorylates Grb2 Grb2 Shc->Grb2 recruits SOS SOS Grb2->SOS recruits Ras_GDP Ras-GDP SOS->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GTP for GDP Raf Raf Ras_GTP->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Gene Transcription Cell Proliferation ERK->Transcription regulates

References

The Landmark Discovery of KRAS G12C Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, a holy grail for researchers and a source of frustration for clinicians. This in-depth technical guide explores the historical context, the pivotal discovery, and the experimental validation of a new class of drugs—covalent KRAS G12C inhibitors—that have finally brought this formidable foe within therapeutic reach. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative breakthrough.

Historical Context: The "Undruggable" Oncogene

The KRAS gene, first identified as a viral oncogene in the Kirsten Rat Sarcoma virus, encodes a protein that acts as a molecular switch in the RAS/MAPK signaling pathway.[1][2] This pathway is crucial for regulating cell growth, proliferation, and differentiation.[1] The K-Ras protein cycles between an active GTP-bound state and an inactive GDP-bound state.[2] Mutations in the KRAS gene, particularly at codon 12, lock the protein in a perpetually active state, leading to uncontrolled cell division and tumor growth.[3][4]

For nearly 40 years after the discovery of Ras oncogenes in 1982, direct targeting of KRAS was deemed impossible.[5][6] This was primarily due to the protein's high affinity for GTP and the absence of discernible small-molecule binding pockets on its surface.[7][8] Early efforts to develop drugs that could compete with GTP for the binding pocket proved futile.[8] This long period of failure cemented the reputation of KRAS as an intractable therapeutic target.[9]

The Breakthrough: Discovery of the Switch-II Pocket

The paradigm shifted in 2013 when researchers led by Kevan Shokat at the University of California, San Francisco, made a groundbreaking discovery.[5][8] They identified a previously unknown allosteric pocket, termed the "switch-II pocket," on the surface of the KRAS G12C mutant protein.[5][7] This pocket is accessible only when the protein is in its inactive, GDP-bound state.[7]

The G12C mutation, which substitutes a glycine with a cysteine residue, was key to this discovery. The cysteine residue within the switch-II pocket provided a unique "handle" for covalent inhibitors to latch onto.[8] This finding opened the door for the development of small molecules that could specifically and irreversibly bind to the mutant KRAS protein, locking it in an inactive conformation and thereby blocking downstream signaling.[10]

Mechanism of Action of Covalent KRAS G12C Inhibitors

Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class covalent inhibitors that specifically target the KRAS G12C mutation.[11][12] Their mechanism of action relies on their ability to form an irreversible covalent bond with the cysteine residue of the G12C mutant.[10]

This binding event traps the KRAS G12C protein in its inactive GDP-bound state.[5][10] By doing so, these inhibitors prevent the exchange of GDP for GTP, a crucial step for KRAS activation.[4][10] This effectively shuts down the downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are responsible for driving cancer cell proliferation and survival.[13][14]

Key Experimental Data

The clinical development of sotorasib and adagrasib has been supported by robust preclinical and clinical data. The following tables summarize key efficacy data from pivotal clinical trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Table 1: Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC

Clinical TrialNumber of PatientsObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
CodeBreaK 100 (Phase 1/2)12637.1%[15]10 months[16]6.8 months[16]12.5 months[17]
CodeBreaK 200 (Phase 3)17128.1%[3]Not Reported5.6 months[3]Not Reported

Table 2: Efficacy of Adagrasib in KRAS G12C-Mutated NSCLC

Clinical TrialNumber of PatientsObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
KRYSTAL-1 (Phase 1/2)13243.0%[18]12.4 months[18]6.9 months[18]14.1 months[18]
KRYSTAL-12 (Phase 3)Not specified36%[19]Not Reported5.5 months[19]Not Reported

Experimental Protocols

The discovery and validation of KRAS G12C inhibitors involved a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography
  • Objective: To determine the three-dimensional structure of KRAS G12C in complex with an inhibitor.

  • Protocol:

    • Protein Expression and Purification: The human KRAS G12C gene is cloned into an expression vector and transformed into E. coli. The protein is overexpressed and purified using affinity and size-exclusion chromatography.

    • Crystallization: The purified KRAS G12C protein is incubated with the inhibitor and crystallized using vapor diffusion. Hexagonal-shaped crystals are typically obtained in a solution containing sodium phosphate monobasic monohydrate and potassium phosphate dibasic.[20]

    • Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to synchrotron radiation to obtain diffraction data.[20] The structure is solved using molecular replacement with a known GDP-bound KRAS structure as a search model.[20]

Cellular Potency (IC50) Determination
  • Objective: To measure the concentration of an inhibitor required to inhibit 50% of cancer cell growth.

  • Protocol:

    • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., H358) are seeded in 96-well plates.[21]

    • Compound Treatment: Cells are treated with a serial dilution of the inhibitor or DMSO as a control.[21]

    • Viability Assay: After a 72-hour incubation, cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels.[21]

    • Data Analysis: Luminescence data is normalized to the DMSO control. The IC50 value is calculated by plotting the normalized data against the logarithm of the inhibitor concentration and fitting a non-linear regression curve.[21]

Western Blotting for Phospho-ERK Inhibition
  • Objective: To assess the inhibitor's effect on the downstream KRAS signaling pathway.

  • Protocol:

    • Cell Treatment and Lysis: KRAS G12C mutant cells are treated with the inhibitor for a specified time. Cells are then lysed to extract total protein.

    • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[12]

    • Antibody Incubation: Membranes are incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies.[12]

    • Visualization: Protein bands are visualized using an imaging system to determine the level of p-ERK relative to total ERK.[12]

Visualizing the KRAS Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway, the mechanism of inhibitor action, and a typical experimental workflow.

KRAS_Signaling_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway, illustrating the activation cascade.

Inhibitor_Mechanism KRAS_G12C_GDP KRAS G12C-GDP (Inactive) KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP Inactive_Complex KRAS G12C-Inhibitor (Covalently Locked, Inactive) Downstream Downstream Signaling (RAF-MEK-ERK) KRAS_G12C_GTP->Downstream Inhibitor Covalent Inhibitor (e.g., Sotorasib) Inhibitor->KRAS_G12C_GDP Covalent Binding Inactive_Complex->Downstream Proliferation Tumor Growth Downstream->Proliferation

Caption: Mechanism of action of covalent KRAS G12C inhibitors.

Experimental_Workflow Start Hypothesis: Inhibitor targets KRAS G12C Biochemical Biochemical Assays (Binding Affinity) Start->Biochemical Cellular Cell-Based Assays (IC50, p-ERK) Biochemical->Cellular Structural Structural Biology (X-ray Crystallography) Cellular->Structural InVivo In Vivo Models (Xenografts) Structural->InVivo Lead Optimization Clinical Clinical Trials InVivo->Clinical End Drug Approval Clinical->End

Caption: A generalized workflow for KRAS G12C inhibitor development.

Conclusion and Future Directions

The successful development of KRAS G12C inhibitors represents a triumph of persistence and innovation in cancer research. After decades of being considered an undruggable target, KRAS has finally been conquered, offering new hope for patients with specific cancer types.

However, the journey is not over. Acquired resistance to these inhibitors is an emerging challenge.[12] Future research will focus on understanding the mechanisms of resistance and developing combination therapies to overcome it.[7][12] Strategies under investigation include combining KRAS G12C inhibitors with immunotherapy, other targeted agents, and chemotherapy.[22][23] The discovery of the switch-II pocket has not only provided a new class of cancer drugs but has also reinvigorated the field of RAS biology, paving the way for the development of inhibitors against other KRAS mutations and other challenging drug targets.

References

Unveiling the Molecular Landscape: A Technical Guide to the Cardiac Glycoside Binding Site on Na+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cardiac glycoside binding site on the Na+/K+-ATPase, the molecular target for a class of drugs used for centuries in the treatment of heart failure. This document delves into the structural intricacies of the binding pocket, the critical role of specific amino acid residues, quantitative binding affinities of various cardiac glycosides, and the complex signaling cascades initiated upon ligand binding. Detailed experimental methodologies are provided to aid researchers in the study of this crucial pharmacological target.

The Cardiac Glycoside Binding Site: A Structural Perspective

The Na+/K+-ATPase, an integral membrane protein, is the exclusive receptor for cardiac glycosides.[1] The binding site is located on the extracellular surface of the catalytic α-subunit.[1] This site is highly conserved across a wide range of species, from insects to humans, underscoring its physiological significance, likely as a receptor for endogenous cardiotonic steroids.[2][3]

Crystal structures of the Na+/K+-ATPase in complex with cardiac glycosides such as ouabain, digoxin, and bufalin have revealed a deep, hydrophobic cavity where these molecules bind.[4][5] This binding pocket is formed by several transmembrane helices of the α-subunit, primarily αM1, αM2, αM4, and αM6.[4][6] The binding of cardiac glycosides is a dynamic process that is influenced by the conformational state of the enzyme, with the highest affinity being for the phosphorylated E2P state.

Cardiac glycosides are characterized by a tripartite structure: a steroid core, a lactone ring at the C17 position, and a sugar moiety at the C3 position.[5] Each of these components plays a distinct role in the binding interaction and inhibitory activity of the molecule.

  • The Steroid Core: The fundamental structure required for interaction with the binding site is the 5β,14β-androstane-3β,14-diol steroid nucleus.[7] Hydroxyl groups on the steroid core, such as those at C-12 and C-14, are important for mediating cytotoxicity and forming hydrogen bonds with the enzyme.[8]

  • The Lactone Ring: The lactone ring, which can be either a five-membered (cardenolide) or six-membered (bufadienolide) ring, is situated deep within the binding pocket.[4] While not essential for binding, its presence significantly enhances the affinity of the cardiac glycoside for the Na+/K+-ATPase.[6] The six-membered lactone of bufalin, for instance, extends deeper into the binding site compared to the five-membered lactone of cardenolides.[4]

  • The Sugar Moiety: The sugar residues attached to the steroid core play a crucial role in determining the binding affinity and isoform selectivity of the cardiac glycoside.[4][9] Glycosylated compounds generally exhibit higher affinity than their aglycone counterparts.[5] The sugar moiety is positioned in a wide, solvent-accessible cavity and its interactions are thought to stabilize the bound complex.[5][10]

Key Amino Acid Residues in Cardiac Glycoside Recognition

Site-directed mutagenesis and photoaffinity labeling studies have been instrumental in identifying the specific amino acid residues within the Na+/K+-ATPase α-subunit that are critical for cardiac glycoside binding.

Interactions with the Steroid and Lactone Moieties:

The hydrophobic funnel that accommodates the lactone ring is formed by residues such as Leu125 (from transmembrane helix αM2), Ala323 (from αM4), and Ile800 (from αM6).[4] The C-12 and C-14 hydroxyl groups of digoxin are thought to form hydrogen bonds with the side chains of Asp121 and Asn122, and Thr797, respectively.[8]

Interactions with the Sugar Moiety:

The sugar moiety of cardiac glycosides is believed to interact with residues in the extracellular loops of the α-subunit. While early studies suggested that the first extracellular loop (H1-H2) was not directly involved in binding the sugar portion of ouabain, later structural data indicates that the sugar moiety of ouabain is located in a cavity lined with polar residues, including Glu116 in the αM1-M2 loop.[10][11] The sugar residues of digoxin are crucial for its isoform selectivity, with a preference for the α2 and α3 isoforms over the α1 isoform.[9] The HO-3'aα hydroxy group of digoxin may form a hydrogen bond with Arg880.[8]

Residues Determining Ouabain Affinity:

Mutagenesis studies have identified several residues in the first transmembrane segment and the first extracellular loop that significantly impact ouabain sensitivity. Substitutions at positions like Cys104, Gln111, Asn122, and Asp121 can lead to dramatic increases in ouabain resistance.[11] Specifically, charged residues at either end of the first extracellular loop have a strong influence on ouabain affinity.[12][13]

Quantitative Analysis of Cardiac Glycoside Binding

The affinity of different cardiac glycosides for the Na+/K+-ATPase can be quantified by determining their dissociation constants (Kd) and their half-maximal inhibitory concentrations (IC50). These values vary depending on the specific cardiac glycoside, the isoform of the Na+/K+-ATPase α-subunit, and the presence of ions like K+, which is known to antagonize cardiac glycoside binding.[14]

Cardiac GlycosideNa+/K+-ATPase IsoformK d (nM)IC 50 (nM)ConditionsReference
Digoxinα1β1 (human)110.0 ± 3.9-With K+[15]
α2β1 (human)47.4 ± 10.0-With K+[15]
α3β1 (human)--With K+[15]
Pig Kidney (predominantly α1)-1950-[16]
Digitoxinα1β1 (human)---
α2β1 (human)---
α3β1 (human)---
Ouabainα1β1 (human)---
α2β1 (human)---
α3β1 (human)---
Pig Kidney (predominantly α1)-900-[16]
BufalinPig Kidney (predominantly α1)-110-[16]
Brain Microsomal Fraction-260-[17]
OuabageninPig Kidney (predominantly α1)-3070-[16]

Note: This table is a summary of representative data. Values can vary based on experimental conditions.

Experimental Protocols for Studying Cardiac Glycoside Binding Sites

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the Na+/K+-ATPase α-subunit to assess their impact on cardiac glycoside binding and enzyme function.

Generalized Protocol:

  • Template Preparation: A plasmid vector containing the cDNA encoding the desired Na+/K+-ATPase α-subunit isoform is prepared.

  • Primer Design: Oligonucleotide primers containing the desired mutation are synthesized. These primers are complementary to the template DNA, with the exception of the mismatched base(s) that introduce the mutation.

  • Polymerase Chain Reaction (PCR): The plasmid DNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.

  • Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (prokaryotic DNA is methylated, while PCR-synthesized DNA is not).

  • Transformation: The mutated plasmids are transformed into competent E. coli cells for amplification.

  • Selection and Sequencing: Plasmids are isolated from the transformed bacteria and sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Expression and Functional Analysis: The mutated Na+/K+-ATPase is expressed in a suitable system (e.g., Xenopus oocytes, mammalian cell lines) and its sensitivity to cardiac glycosides is assessed through functional assays, such as measuring pump current or enzyme activity in the presence of the inhibitor.

experimental_workflow_mutagenesis cluster_cloning Molecular Cloning cluster_expression Functional Analysis Template Plasmid with Na+/K+-ATPase cDNA PCR PCR Amplification Template->PCR Primers Mutagenic Primers Primers->PCR DpnI DpnI Digestion PCR->DpnI Transformation E. coli Transformation DpnI->Transformation Sequencing Plasmid Sequencing Transformation->Sequencing Expression Expression in Host Cells Sequencing->Expression Assay Functional Assay (e.g., Electrophysiology) Expression->Assay

Site-Directed Mutagenesis Workflow.
Photoaffinity Labeling

This technique utilizes a photoreactive derivative of a cardiac glycoside to covalently label the amino acid residues in close proximity to the binding site upon UV irradiation.

Generalized Protocol:

  • Synthesis of Photoreactive Probe: A cardiac glycoside (e.g., ouabain, cymarin) is chemically modified to incorporate a photoreactive group (e.g., an azido group) and often a radiolabel (e.g., ³H or ¹²⁵I) for detection.[18][19]

  • Binding to Na+/K+-ATPase: The purified Na+/K+-ATPase or membrane preparations containing the enzyme are incubated with the photoreactive probe in the dark to allow for specific, non-covalent binding to the cardiac glycoside site.

  • Photolysis: The enzyme-probe complex is exposed to UV light of a specific wavelength to activate the photoreactive group, which then forms a covalent bond with nearby amino acid residues.

  • Removal of Non-covalently Bound Probe: The sample is washed to remove any probe that did not form a covalent bond.

  • Protein Separation and Detection: The labeled protein is separated by SDS-PAGE. The location of the covalently attached radiolabeled probe is identified by autoradiography.

  • Identification of Labeled Residues: The labeled protein band is excised from the gel and subjected to proteolytic digestion. The resulting peptides are separated (e.g., by HPLC), and the radiolabeled peptides are identified. Mass spectrometry or Edman degradation can then be used to determine the exact amino acid residue(s) that were covalently modified.

experimental_workflow_photoaffinity Probe Synthesize Photoreactive Cardiac Glycoside Binding Incubate with Na+/K+-ATPase Probe->Binding Photolysis UV Irradiation Binding->Photolysis Separation SDS-PAGE Photolysis->Separation Detection Autoradiography Separation->Detection Digestion Proteolytic Digestion Detection->Digestion Analysis Mass Spectrometry Digestion->Analysis

Photoaffinity Labeling Workflow.

Cardiac Glycoside Binding and Signal Transduction

Beyond its role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer.[20] The binding of cardiac glycosides can initiate a cascade of intracellular signaling events that are independent of changes in intracellular ion concentrations. This signaling function is often localized to specific microdomains of the plasma membrane called caveolae, where the Na+/K+-ATPase forms a signaling complex, or "signalosome," with other proteins.[21]

A key event in this signaling cascade is the activation of the non-receptor tyrosine kinase Src.[20][22] Upon ouabain binding, the Na+/K+-ATPase undergoes a conformational change that leads to the activation of Src, which is physically associated with the enzyme.[21][23][24] Activated Src can then transactivate the epidermal growth factor receptor (EGFR), initiating the Ras-Raf-MAPK signaling pathway, which is involved in regulating cell growth and proliferation.[25][22][26]

This signaling pathway has been implicated in a variety of cellular processes, including cell growth, apoptosis, and inflammation, and is an active area of research for the development of novel therapeutics.[15]

signaling_pathway CG Cardiac Glycoside NKA Na+/K+-ATPase CG->NKA Binding Src Src Kinase NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Cell Growth, etc.) ERK->Transcription

Na+/K+-ATPase Signaling Pathway.

References

Unraveling the Antagonism of Ouabain's Positive Inotropic Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms underlying the antagonism of the positive inotropic effect of ouabain, a cardiac glycoside historically used in the treatment of heart failure. While ouabain enhances cardiac contractility, its narrow therapeutic index necessitates a thorough understanding of its signaling pathways and the means to counteract its effects. This document provides a comprehensive overview of key antagonists, their mechanisms of action, detailed experimental protocols for studying these interactions, and a summary of quantitative data to facilitate comparative analysis.

Core Concepts: Ouabain's Mechanism of Action and Avenues for Antagonism

Ouabain exerts its positive inotropic effect primarily by inhibiting the Na+/K+-ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium concentration ([Na+]i), which in turn reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i). The elevated [Ca2+]i enhances the contractility of the myocardial cells.

However, the Na+/K+-ATPase is now understood to also function as a signal transducer. The binding of ouabain to the Na+/K+-ATPase can trigger intracellular signaling cascades, often independent of its ion-pumping inhibition. These pathways, involving Src kinase, phosphoinositide 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinases (ERK1/2), contribute to both the therapeutic and toxic effects of ouabain.

Antagonism of ouabain's positive inotropic effect can be achieved through several strategies:

  • Direct competition at the Na+/K+-ATPase binding site: Compounds with a similar structure to ouabain can compete for its binding site on the Na+/K+-ATPase, thereby preventing its inhibitory action.

  • Modulation of downstream signaling pathways: Inhibiting key kinases in the ouabain-activated signaling cascades can attenuate the resulting increase in contractility.

  • Altering ion fluxes through other channels: Modulating other ion channels involved in calcium homeostasis can counteract the effects of Na+/K+-ATPase inhibition.

Key Antagonists and Their Mechanisms

Several compounds have been identified as antagonists of ouabain's positive inotropic effect. This section details the mechanisms of the most well-characterized antagonists.

Dihydroouabain

This compound, a derivative of ouabain with a saturated lactone ring, acts as a partial antagonist. While it also inhibits the Na+/K+-ATPase, it is significantly less potent than ouabain.[1] Its inotropic effect is considered to be solely due to pump inhibition, unlike ouabain, which is suggested to have an additional mechanism contributing to its inotropic action.[2] this compound can reduce the inotropic action of ouabain, suggesting a competitive interaction at the Na+/K+-ATPase.[1][3]

Rostafuroxin (PST 2238)

Rostafuroxin is a digitoxigenin derivative that has been developed as a selective ouabain antagonist.[4] It has been shown to displace ouabain from its binding site on the Na+/K+-ATPase and antagonize the pressor and molecular effects of ouabain.[5][6] Rostafuroxin is particularly noted for its ability to counteract the ouabain-induced activation of the Src-EGFr-ERK signaling pathway.[7]

Digoxin

Interestingly, digoxin, another cardiac glycoside, can act as an antagonist to ouabain under specific conditions. This antagonism is thought to be competitive at the Na+/K+-ATPase binding site.[8] The structural differences between ouabain and digoxin may lead to differential activation of downstream signaling pathways, with digoxin failing to activate the c-Src-dependent upregulation of the Na+/Ca2+ exchanger and TRPC6 channels that is seen with ouabain.[9]

Signaling Pathway Inhibitors
  • Src Kinase Inhibitors (e.g., PP2): The Src kinase inhibitor PP2 has been shown to block ouabain-induced activation of ERK1/2 and subsequent cellular effects.[10][11] This indicates that the signaling cascade initiated by ouabain binding to the Na+/K+-ATPase is a critical component of its action, and its inhibition can antagonize ouabain's effects.

  • PI3K Inhibitors (e.g., Wortmannin, LY294002): The PI3K/Akt pathway is also implicated in ouabain's signaling. Inhibitors like wortmannin have been shown to block certain ouabain-induced responses, suggesting that this pathway plays a role in mediating its effects.[12][13][14][15]

Quantitative Data on Ouabain Antagonism

The following tables summarize the quantitative data from various studies on the antagonism of ouabain's effects.

AntagonistModel SystemOuabain ConcentrationAntagonist ConcentrationObserved EffectReference
This compoundIsolated rat ventricular strips1 µM3 µMSignificantly reduced the increase in systolic tension evoked by ouabain.[3]
Rostafuroxin (PST 2238)In vitro Na+/K+-ATPase binding assayN/AIC50 for displacing [3H]-ouabain2 x 10⁻⁶ M[4]
DigoxinPrimary cultured rat mesenteric artery myocytes100 nM100 nMCompletely blocked the ouabain-induced upregulation of NCX1 and TRPC6 protein expression.[9]
PP2 (Src inhibitor)Primary cultured rat arterial smooth muscle cells100 nM1 µMEliminated the effect of ouabain on NCX1 and TRPC6 expression and ATP-induced Ca²⁺ entry.[9][16]
Wortmannin (PI3K inhibitor)RBL-2H3 mast cellsN/ADose-dependentInhibited antigen-stimulated degranulation and inositol(1,4,5)P3 synthesis.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the antagonism of ouabain's positive inotropic effect.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo model allows for the study of cardiac function in a whole-heart preparation, free from systemic influences.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (50 mg/kg, i.p.). The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

  • Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.25 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose) gassed with 95% O₂ and 5% CO₂ at a constant pressure of 70 mmHg and a temperature of 37°C.

  • Contractility Measurement: A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. Left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dt) are recorded.

  • Experimental Procedure: After a 20-minute stabilization period, baseline contractile function is recorded. Ouabain, with or without the antagonist, is then added to the perfusion buffer at the desired concentrations. The effects on LVDP and +dP/dt are continuously monitored.

Isolated Neonatal Rat Ventricular Myocyte Culture and Contractility Assay

This in vitro model allows for the study of cellular mechanisms in a controlled environment.

Protocol:

  • Cell Isolation: Ventricles from 1-2 day old Sprague-Dawley rat pups are minced and subjected to enzymatic digestion using a mixture of trypsin and collagenase.[17][18][19][20][21]

  • Cell Culture: The dispersed cells are pre-plated to enrich for myocytes. Myocytes are then seeded onto laminin-coated culture dishes and maintained in DMEM supplemented with 10% fetal bovine serum.

  • Contractility Measurement: Cardiomyocyte contraction is assessed by video-edge detection microscopy.[22][23] The extent and velocity of cell shortening are measured in response to electrical field stimulation.

  • Experimental Procedure: After 24-48 hours in culture, the medium is replaced with a serum-free medium. Baseline contractility is recorded. Ouabain, with or without the antagonist, is then added to the medium, and changes in cell shortening are recorded over time.

Visualizing the Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_antagonists Antagonists cluster_inhibitors Inhibitors cluster_cytosol Cytosol Na+/K+-ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger Na+/K+-ATPase->NCX Inhibition leads to reduced Ca2+ efflux Src Src Na+/K+-ATPase->Src Activates Ca [Ca2+]i NCX->Ca Ouabain Ouabain Ouabain->Na+/K+-ATPase Binds & Inhibits This compound This compound This compound->Na+/K+-ATPase Competes Rostafuroxin Rostafuroxin Rostafuroxin->Na+/K+-ATPase Competes Digoxin Digoxin Digoxin->Na+/K+-ATPase Competes PP2 PP2 PP2->Src Inhibits Wortmannin Wortmannin PI3K PI3K Wortmannin->PI3K Inhibits Src->PI3K ERK ERK1/2 Src->ERK Akt Akt PI3K->Akt Inotropy Positive Inotropy Akt->Inotropy ERK->Inotropy Ca->Inotropy

Caption: Ouabain signaling and points of antagonism.

Experimental Workflows

Experimental_Workflow cluster_langendorff Langendorff Heart Preparation cluster_myocyte Isolated Cardiomyocyte Culture L1 Isolate Rat Heart L2 Cannulate Aorta & Retrograde Perfusion L1->L2 L3 Insert LV Balloon L2->L3 L4 Stabilization (20 min) L3->L4 L5 Record Baseline (LVDP, +dP/dt) L4->L5 L6 Perfuse with Ouabain +/- Antagonist L5->L6 L7 Record Contractility Changes L6->L7 M1 Isolate Neonatal Rat Ventricular Myocytes M2 Culture for 24-48h M1->M2 M3 Record Baseline Cell Shortening M2->M3 M4 Add Ouabain +/- Antagonist M3->M4 M5 Record Contractility Changes M4->M5

Caption: Workflow for studying ouabain antagonism.

Conclusion

The antagonism of ouabain's positive inotropic effect is a multifaceted process involving direct competition at the Na+/K+-ATPase and modulation of downstream signaling pathways. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of safer and more effective inotropic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of cardiovascular pharmacology.

References

Selectivity for Na+/K+-ATPase Isoforms: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of various compounds for the different isoforms of the Na+/K+-ATPase. The Na+/K+-ATPase, or sodium-potassium pump, is a critical transmembrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane of animal cells. This process is vital for numerous physiological functions, including nerve impulse transmission, muscle contraction, and nutrient transport. The existence of multiple isoforms of the Na+/K+-ATPase, with distinct tissue distributions and physiological roles, presents a significant opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.

Introduction to Na+/K+-ATPase Isoforms

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a regulatory β-subunit. In mammals, four isoforms of the α-subunit (α1, α2, α3, and α4) and three isoforms of the β-subunit (β1, β2, and β3) have been identified.[1][2] These isoforms exhibit tissue-specific expression patterns, suggesting specialized physiological functions.[1][2] For instance, the α1 isoform is ubiquitously expressed and considered the "housekeeping" isoform, while the α2 isoform is predominantly found in muscle, heart, and adipose tissue.[1][3] The α3 isoform is primarily expressed in neurons, and the α4 isoform is unique to sperm cells.[1][2][3] This differential expression is a key factor in the pursuit of isoform-selective drugs.

Data Presentation: Inhibitor Selectivity for Na+/K+-ATPase α-Isoforms

The development of isoform-selective inhibitors is a major goal in targeting the Na+/K+-ATPase for therapeutic purposes. Various compounds, most notably cardiac glycosides and bufadienolides, have been evaluated for their inhibitory activity against different α-isoforms. The following tables summarize the quantitative data (IC50 and Kd values) for a selection of these inhibitors. IC50 represents the concentration of an inhibitor required to reduce the enzyme activity by 50%, while Kd (dissociation constant) is a measure of the affinity of the inhibitor for the enzyme. Lower values for both parameters indicate higher potency and affinity.

Table 1: Inhibitory Potency (IC50 in µM) of Various Compounds on Na+/K+-ATPase α-Isoforms

Compoundα1α2α3α4Source(s)
Ouabain0.04250.0450.04-[4]
Digoxin----
Digitoxin----
Bufalin0.026---[5]
Marinobufagenin0.0044---[6]

Note: Data for some compounds and isoforms are not available in the cited literature and are therefore marked as "-". The experimental conditions under which these values were determined can influence the results.

Table 2: Dissociation Constants (Kd in nM) of Cardiac Glycosides for Human Na+/K+-ATPase α-Isoforms

Compoundα1β1α2β1α3β1Source(s)
Digoxin17.110.611.2[7]
Digitoxin9.48.18.1[7]
Ouabain15.329.315.8[7]
β-acetyldigoxin11.210.110.8[7]
Methyldigoxin9.916.512.7[7]

Note: These values were determined in the absence of K+. The presence of K+ can affect the affinity of cardiac glycosides.[7]

Signaling Pathways of Na+/K+-ATPase Isoforms

Beyond its ion-pumping function, the Na+/K+-ATPase also acts as a signal transducer. The binding of ligands, such as ouabain, to the enzyme can trigger intracellular signaling cascades, often independent of changes in intracellular ion concentrations.[8] The α1 isoform, in particular, has been shown to form a signaling complex with the non-receptor tyrosine kinase Src.[9][10] This interaction is crucial for initiating a variety of downstream pathways that regulate cell growth, proliferation, and apoptosis.[9] While the signaling roles of α2, α3, and α4 are less characterized, it is believed that their signaling capacities may be different from that of α1.[11]

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NKA_alpha1 Na+/K+-ATPase α1 Src Src Kinase NKA_alpha1->Src Binding EGFR EGFR Src->EGFR Transactivation ROS Mitochondrial ROS Src->ROS Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression ROS->Gene_Expression Ligand Cardiac Glycoside (e.g., Ouabain) Ligand->NKA_alpha1 Binding

Caption: Ouabain-induced signaling cascade via the Na+/K+-ATPase α1 isoform.

Experimental Protocols

Accurate determination of Na+/K+-ATPase activity and its inhibition by various compounds is fundamental to selectivity studies. Two common methods are the malachite green phosphate assay and the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.

Malachite Green Phosphate Assay (Endpoint Assay)

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the Na+/K+-ATPase.

Materials:

  • Assay Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM KCl, 5 mM MgCl2.

  • ATP Solution: 10 mM ATP in water.

  • Enzyme Preparation: Purified or membrane-bound Na+/K+-ATPase.

  • Inhibitor Solutions: Serial dilutions of test compounds.

  • Malachite Green Reagent: Commercially available kits (e.g., from Sigma-Aldrich, G-Biosciences) are recommended. Typically contains malachite green, ammonium molybdate, and a stabilizer.[12][13]

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

Procedure:

  • Prepare reaction mixtures in a 96-well plate. For each inhibitor concentration, prepare a test well and a control well (without inhibitor). Also, include a "no enzyme" control.

  • To each well, add 50 µL of assay buffer.

  • Add 10 µL of the inhibitor solution to the test wells and 10 µL of vehicle (e.g., DMSO) to the control wells.

  • Add 20 µL of the enzyme preparation to all wells except the "no enzyme" control.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of ATP solution to all wells.

  • Incubate at 37°C for a fixed time (e.g., 30 minutes).

  • Stop the reaction by adding 20 µL of the malachite green reagent to each well.[14]

  • Allow color to develop for 15-30 minutes at room temperature.[13]

  • Measure the absorbance at approximately 620-660 nm using a microplate reader.[12][13]

  • Generate a phosphate standard curve by measuring the absorbance of known phosphate concentrations.

  • Calculate the amount of phosphate released in each well by comparing the absorbance to the standard curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

PK/LDH Coupled Enzyme Assay (Kinetic Assay)

This is a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.[15] The decrease in NADH absorbance at 340 nm is monitored over time.

Materials:

  • Coupled Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH.

  • Enzyme Mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) (e.g., 10 units/mL of each).

  • ATP Solution: 10 mM ATP in water.

  • Enzyme Preparation: Purified or membrane-bound Na+/K+-ATPase.

  • Inhibitor Solutions: Serial dilutions of test compounds.

Procedure:

  • In a UV-transparent 96-well plate or cuvette, combine the coupled assay buffer, enzyme mix, and the Na+/K+-ATPase enzyme preparation.

  • Add the inhibitor solution or vehicle.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding the ATP solution.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Screening Isoform-Selective Inhibitors

The following diagram illustrates a typical workflow for identifying and characterizing Na+/K+-ATPase isoform-selective inhibitors.

experimental_workflow cluster_screening Primary Screening cluster_selectivity Isoform Selectivity Profiling cluster_characterization Lead Characterization Compound_Library Compound Library Primary_Assay High-Throughput ATPase Assay (e.g., Malachite Green) Compound_Library->Primary_Assay Hits Initial Hits Primary_Assay->Hits Isoform_Assays ATPase Assays with Individual Isoforms (α1, α2, α3, α4) Hits->Isoform_Assays IC50_Determination IC50 Determination for each Isoform Isoform_Assays->IC50_Determination Selective_Hits Isoform-Selective Hits IC50_Determination->Selective_Hits Cell_Based_Assays Cell-Based Assays (Toxicity, Efficacy) Selective_Hits->Cell_Based_Assays In_Vivo_Studies In Vivo Animal Models Cell_Based_Assays->In_Vivo_Studies Lead_Compound Lead Compound In_Vivo_Studies->Lead_Compound

Caption: Workflow for identifying Na+/K+-ATPase isoform-selective inhibitors.

Logical Relationship of Assay Components in the PK/LDH Coupled Assay

This diagram illustrates the interconnected reactions in the PK/LDH coupled ATPase assay.

coupled_assay_logic cluster_atpase_reaction Na+/K+-ATPase Reaction cluster_coupling_reactions Coupling Reactions cluster_detection Detection ATP ATP NKA Na+/K+-ATPase ATP->NKA ADP ADP + Pi PK Pyruvate Kinase (PK) ADP->PK NKA->ADP PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH NADH + H+ NADH->LDH Detection Measure Decrease in Absorbance at 340 nm NADH->Detection NAD NAD+ Lactate Lactate PK->Pyruvate LDH->NAD LDH->Lactate

Caption: Principle of the PK/LDH coupled Na+/K+-ATPase activity assay.

References

A Pharmacological Profile and Characterization of Osimertinib (AZD9291)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[1] It is specifically designed to be highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[1][2] This document provides a comprehensive pharmacological profile of osimertinib, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental methodologies.

Mechanism of Action

Osimertinib exerts its therapeutic effect through the potent and selective inhibition of mutant forms of the EGFR.[3] Unlike earlier generation TKIs, osimertinib forms a covalent bond with the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2][4] This irreversible binding effectively blocks the phosphorylation of EGFR, thereby preventing the activation of downstream signaling cascades crucial for cell proliferation and survival.[3]

The primary signaling pathways inhibited by osimertinib are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: A critical pathway that regulates cell division and differentiation.[4][5]

  • PI3K/AKT/mTOR Pathway: A key pathway involved in cell growth, survival, and metabolism.[4][5]

By targeting the mutant forms of EGFR, including the T790M resistance mutation, with high selectivity over wild-type (WT) EGFR, osimertinib minimizes the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with non-selective EGFR inhibition.[2][6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Irreversible Inhibition (C797)

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib. (Within 100 characters)

Pharmacodynamic Profile

Osimertinib demonstrates potent inhibitory activity against clinically relevant EGFR mutations while maintaining a significant margin of safety relative to wild-type EGFR. This selectivity is fundamental to its clinical efficacy and tolerability. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 1: In Vitro Inhibitory Activity of Osimertinib

EGFR Variant Cell Line Cancer Type IC50 (nM)
Exon 19 Deletion PC-9 Non-Small Cell Lung Cancer <15
L858R / T790M H1975 Non-Small Cell Lung Cancer <15
Wild-Type A549 Non-Small Cell Lung Cancer 480 - 1865
Overexpression A431 Epidermoid Carcinoma ~2972

(Data compiled from multiple sources for representative purposes)[2][7]

The inhibition of EGFR phosphorylation leads to cell cycle arrest and apoptosis in cancer cells harboring the targeted mutations.[1]

Pharmacokinetic Profile

Osimertinib exhibits predictable pharmacokinetic properties, characterized by slow absorption and extensive distribution. It is metabolized primarily by the cytochrome P450 system, and its long half-life supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Osimertinib in Humans (80 mg dose)

Parameter Value Reference
Median Tmax (Time to Peak Plasma Concentration) ~6 hours [1]
Absolute Oral Bioavailability 69.8% [1]
Apparent Volume of Distribution (Vd/F) 986 L [6]
Plasma Protein Binding Not specified, but extensive tissue penetration is noted [1]
Metabolism Primarily via CYP3A4 and CYP3A5 (Oxidation & Dealkylation) [6][8]
Active Metabolites AZ5104, AZ7550 (~10% of parent exposure each) [6][8]
Mean Terminal Half-life (t1/2) ~48 hours [6][8]
Apparent Oral Clearance (CL/F) 14.2 - 14.3 L/h [6][8]

| Elimination | 68% in feces, 14% in urine |[8] |

Mechanisms of Acquired Resistance

Despite the initial efficacy of osimertinib, acquired resistance can develop over time. These resistance mechanisms are broadly categorized as either EGFR-dependent (on-target) or EGFR-independent (off-target).[9][10]

  • On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[2][11] This substitution at the covalent binding site prevents irreversible inhibition by osimertinib.

  • Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common bypass pathways include:

    • MET amplification[12][13]

    • HER2 amplification[12]

    • Mutations in PIK3CA or KRAS[11][13]

    • Oncogenic fusions[9]

  • Phenotypic Transformation: In some cases, the tumor may undergo histological transformation, for example, from adenocarcinoma to small cell lung cancer.[9]

Resistance_Mechanisms cluster_start cluster_treatment cluster_resistance Acquired Resistance cluster_mechanisms NSCLC EGFR-Mutant NSCLC (Ex19del, L858R, T790M) Osimertinib Osimertinib Treatment NSCLC->Osimertinib Initial Response OnTarget On-Target (EGFR-Dependent) Osimertinib->OnTarget Selection Pressure OffTarget Off-Target (EGFR-Independent) Osimertinib->OffTarget Selection Pressure Transformation Histologic Transformation Osimertinib->Transformation Selection Pressure C797S EGFR C797S Mutation OnTarget->C797S MET MET Amplification OffTarget->MET HER2 HER2 Amplification OffTarget->HER2 Other Other Bypass (KRAS, PIK3CA, etc.) OffTarget->Other

Caption: Logical flow of acquired resistance mechanisms to Osimertinib. (Within 100 characters)

Experimental Protocols

Reproducible and robust experimental design is critical for the characterization of any pharmacological agent. The following are detailed protocols for key assays used in the evaluation of EGFR inhibitors like osimertinib.

Protocol 1: In Vitro Tyrosine Kinase Activity Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against various EGFR kinase domains (e.g., wild-type, L858R/T790M).

  • Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic peptide substrate by a recombinant EGFR kinase enzyme. The amount of phosphorylation is typically quantified using a luminescent ATP detection system (e.g., Kinase-Glo®).

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of osimertinib in DMSO. Prepare a solution of recombinant EGFR kinase and a biotinylated peptide substrate.

    • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing 50 nL of the serially diluted compound or DMSO vehicle control.

    • ATP Initiation: Initiate the reaction by adding 5 µL of a 2X ATP solution (concentration near the Km for the specific kinase) to each well.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP via luminescence using a plate reader.

    • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay
  • Objective: To assess the anti-proliferative effect of osimertinib on NSCLC cell lines with different EGFR mutation statuses.

  • Principle: This assay measures the number of viable cells after a defined period of drug exposure. Common methods include colorimetric assays (e.g., MTS, MTT) or luminescence-based assays that measure cellular ATP content (e.g., CellTiter-Glo®).

  • Methodology:

    • Cell Seeding: Seed NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of osimertinib in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Viability Measurement: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well. Incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against drug concentration to determine the IC50 value using non-linear regression analysis.[7]

Protocol 3: In Vivo Tumor Xenograft Efficacy Study
  • Objective: To evaluate the anti-tumor efficacy of osimertinib in a preclinical animal model.

  • Principle: Human NSCLC cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the drug, and tumor growth is monitored over time.[14]

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

    • Cell Implantation: Subcutaneously inject 5 x 10^6 H1975 (L858R/T790M) cells suspended in Matrigel into the right flank of each mouse.[15]

    • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the animals into treatment groups (e.g., n=8-10 per group), including a vehicle control group.[14]

    • Drug Administration: Prepare osimertinib in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80). Administer the drug or vehicle to the respective groups via oral gavage once daily at the desired dose (e.g., 5 mg/kg).[14]

    • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.[14]

    • Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size, or after a pre-defined study duration. Euthanize the animals and excise the tumors for weight measurement and further analysis.

    • Data Analysis: Compare the mean tumor volumes between the treated and vehicle groups over time. Calculate the tumor growth inhibition (TGI) percentage.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis CellCulture 1. Culture H1975 NSCLC Cells Implantation 3. Subcutaneous Cell Implantation CellCulture->Implantation AnimalAcclimation 2. Acclimate Nude Mice AnimalAcclimation->Implantation TumorGrowth 4. Monitor Tumor Growth to ~150mm³ Implantation->TumorGrowth Randomization 5. Randomize Mice into Groups TumorGrowth->Randomization Treatment 6. Daily Oral Gavage (Osimertinib or Vehicle) Randomization->Treatment Monitoring 7. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Size Limit) Monitoring->Endpoint Analysis 9. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: Standard workflow for an in vivo tumor xenograft efficacy study. (Within 100 characters)

Clinical Efficacy Summary

Osimertinib has demonstrated significant clinical benefit in multiple large-scale clinical trials, leading to its approval as both a first-line treatment for EGFR-mutated NSCLC and for patients who have progressed on prior TKI therapy due to the T790M mutation.

Table 3: Key Clinical Trial Data for Osimertinib

Trial Name Setting Comparison Primary Endpoint (Result) Reference
FLAURA 1st-Line Osimertinib vs. Erlotinib or Gefitinib Median Overall Survival: 38.6 vs. 31.8 months (HR 0.80) [16]
AURA3 2nd-Line (T790M+) Osimertinib vs. Platinum-Pemetrexed Chemo Median Progression-Free Survival: 10.1 vs. 4.4 months (HR 0.30) [17]
LAURA Unresectable Stage III (Post-CRT) Osimertinib vs. Placebo Median Progression-Free Survival: 39.1 vs. 5.6 months (HR 0.16) [18]
FLAURA2 1st-Line Osimertinib + Chemo vs. Osimertinib Median Overall Survival: 47.5 vs. 37.6 months (HR 0.77) [19]

(HR = Hazard Ratio; CRT = Chemoradiotherapy)

Conclusion

Osimertinib represents a paradigm of targeted therapy in oncology. Its pharmacological profile is defined by potent, irreversible, and selective inhibition of sensitizing and resistance-conferring EGFR mutations. This selectivity translates into a favorable pharmacokinetic profile and a superior clinical efficacy and safety profile compared to earlier-generation TKIs. Understanding the mechanisms of action, resistance, and the experimental protocols used for its characterization is essential for ongoing research and the development of next-generation strategies to combat NSCLC.

References

Methodological & Application

Dihydroouabain Electrophysiology Protocols for Patch-Clamp: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroouabain (DHO), a close derivative of the cardiac glycoside ouabain, is a potent and specific inhibitor of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are fundamental for a multitude of cellular processes, including neuronal excitability and cardiac muscle contraction.[1] The inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[1] This modulation of intracellular ion concentrations makes this compound a valuable tool for studying ion channel function, cellular signaling, and the pathophysiology of various diseases, particularly in the context of cardiovascular and neurological research.

These application notes provide detailed electrophysiology protocols for investigating the effects of this compound using the patch-clamp technique. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.

Core Applications

  • Characterization of Na+/K+-ATPase Electrogenic Current: Directly measure the current generated by the Na+/K+-ATPase pump and its inhibition by this compound.

  • Investigation of Ion Channel Modulation: Study the downstream effects of Na+/K+-ATPase inhibition on various voltage-gated ion channels, such as calcium (Ca2+) and potassium (K+) channels.[2][3]

  • Elucidation of Cellular Signaling Pathways: Dissect the signaling cascades initiated by this compound binding to the Na+/K+-ATPase, which can act as a signal transducer.[4][5][6]

  • Screening for Novel Therapeutics: Utilize these protocols to screen for compounds that modulate the activity of the Na+/K+-ATPase or counteract the effects of cardiac glycosides.

Data Presentation

Quantitative Effects of this compound/Ouabain on Electrophysiological Parameters
Cell TypeCompoundConcentrationParameterEffectReference
Guinea Pig Ventricular MyocytesThis compoundNanomolarL-type Ca2+ current (ICa-L)Increase[2]
Guinea Pig Ventricular MyocytesThis compoundNanomolarTTX-sensitive Ca2+ current (ICa(TTX))Increase[2]
Guinea Pig Ventricular MyocytesThis compoundNanomolarIntracellular Ca2+ ([Ca2+]i)Increase[2]
Rat/Guinea-Pig Ventricular CellsThis compoundVariableNa+/K+ pump current (Ip)Inhibition[7]
MDCK Epithelial CellsOuabain10 nMVoltage-gated K+ currents (Ik)Changes in biophysical properties[3]
Rabbit Ventricular MyocytesOuabain100 µMNa+/K+ pump currentAbolished[8]
Smooth Muscle CellsOuabain10 µMMembrane PotentialDepolarization (5 ± 2 mV)[9]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Na+/K+-ATPase Pump Current (Ip) in Cardiac Myocytes

This protocol is designed to isolate and measure the electrogenic current produced by the Na+/K+-ATPase and its inhibition by this compound.

1. Cell Preparation:

  • Isolate ventricular myocytes from adult rat or guinea pig hearts using established enzymatic digestion methods.
  • Plate the isolated myocytes onto glass coverslips and allow them to adhere for a few minutes before recording.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate Ip, replace KCl with an equimolar amount of CsCl or use a K+-free solution to block K+ channels. Add channel blockers such as BaCl2 (to block inward rectifier K+ channels) and CdCl2 or NiCl2 (to block Ca2+ channels).

  • Internal (Pipette) Solution (in mM): 120 K-Aspartate (or Cs-Aspartate), 20 KCl (or CsCl), 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.1 Na-GTP, and a desired concentration of intracellular Na+ (e.g., 10-50 mM NaCl). Adjust pH to 7.2 with KOH (or CsOH). The inclusion of ATP is critical for pump function.

3. Patch-Clamp Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
  • Obtain a giga-ohm seal (>1 GΩ) on a healthy myocyte.
  • Rupture the membrane patch to achieve the whole-cell configuration.
  • Set the amplifier to voltage-clamp mode.

4. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of -40 mV.
  • Apply voltage steps or ramps to measure the current-voltage (I-V) relationship. A typical protocol to measure Ip is to hold the cell at -80mV and apply depolarizing steps.
  • To specifically measure the pump current, record the baseline current in a K+-free external solution and then perfuse with a K+-containing solution to activate the pump. The difference in current represents the K+-sensitive pump current. Alternatively, after establishing a stable baseline, apply this compound to the bath and measure the change in holding current.

5. This compound Application:

  • Prepare stock solutions of this compound in DMSO or water.
  • Dilute the stock solution to the desired final concentration in the external solution immediately before use.
  • Apply this compound via a perfusion system at a constant flow rate.
  • Record the current continuously to observe the time course of inhibition.

Protocol 2: Investigating the Effect of this compound on L-type Ca2+ Currents (ICa-L) in Cardiac Myocytes

This protocol focuses on measuring the modulatory effects of this compound on voltage-gated calcium channels.

1. Cell Preparation:

  • As described in Protocol 1.

2. Solutions:

  • External (Bath) Solution (in mM): 135 TEA-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. TEA-Cl is used to block most K+ channels.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with CsOH. Cesium is used to block K+ channels from the inside.

3. Patch-Clamp Procedure:

  • As described in Protocol 1.

4. Voltage-Clamp Protocol:

  • Hold the cell at a holding potential of -80 mV.
  • To inactivate Na+ channels and T-type Ca2+ channels, apply a prepulse to -40 mV for 200-500 ms.
  • From the prepulse potential, apply a depolarizing test pulse to 0 mV (or a range of potentials from -40 to +60 mV) for 200-300 ms to elicit ICa-L.
  • Record the peak inward current.

5. This compound Application:

  • Establish a stable baseline recording of ICa-L.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Record ICa-L at regular intervals to determine the effect of this compound.

Mandatory Visualizations

Signaling Pathways

Dihydroouabain_Signaling_Pathway cluster_nucleus Nucleus Gene_Expression Gene Expression DHO DHO NaK_ATPase NaK_ATPase DHO->NaK_ATPase Binds and Inhibits Src Src NaK_ATPase->Src Activates IP3R IP3R NaK_ATPase->IP3R Interacts Na_cytosol Na_cytosol NaK_ATPase->Na_cytosol Inhibition of Na+ efflux EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Regulates Ca_cytosol Ca_cytosol IP3R->Ca_cytosol Ca2+ release NCX NCX Na_cytosol->NCX Reduces driving force NCX->Ca_cytosol Reduced Ca2+ efflux

Experimental Workflow

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Target Cells (e.g., Cardiac Myocytes) Giga_Seal Obtain Giga-ohm Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull Patch Pipettes (2-4 MΩ) Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Apply Voltage-Clamp Protocol Whole_Cell->Voltage_Clamp Baseline Record Stable Baseline Current Voltage_Clamp->Baseline DHO_Application Perfuse with This compound Baseline->DHO_Application Record_Effect Record Changes in Ionic Currents DHO_Application->Record_Effect Data_Analysis Analyze Current Amplitude, Kinetics, and I-V Relationship Record_Effect->Data_Analysis Washout Washout and Record Recovery (Optional) Data_Analysis->Washout

References

Application Notes and Protocols for Dihydroouabain in Isolated Langendorff Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dihydroouabain, a cardiac glycoside and a derivative of ouabain, in isolated Langendorff heart preparations. This ex vivo model is invaluable for studying cardiac function in a controlled environment, free from systemic physiological influences.[1]

Introduction to this compound

This compound is a cardiotonic steroid that, like its parent compound ouabain, exerts its primary effect through the inhibition of the Na+/K+-ATPase enzyme in cardiomyocytes.[2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in a positive inotropic (contractility-enhancing) effect.[2] this compound is characterized as being a less potent inhibitor of the Na+/K+-ATPase compared to ouabain.[2] Its effects are considered to be almost entirely attributable to the inhibition of the Na+/K+-ATPase pump.[2]

Key Applications in Langendorff Heart Preparations

  • Positive Inotropic Effect Studies: Characterizing the dose-dependent increase in myocardial contractility.

  • Mechanism of Action Studies: Investigating the direct effects of Na+/K+-ATPase inhibition on cardiac function.

  • Comparative Studies: Using this compound as a tool to differentiate between the effects of Na+/K+-ATPase inhibition and other potential mechanisms of action of more complex cardiac glycosides.

  • Drug Interaction Studies: Examining the interplay between this compound and other cardiovascular drugs.

Data Presentation: Effects of this compound on Cardiac Parameters

The following table summarizes the expected dose-dependent effects of this compound on key cardiac functional parameters in an isolated guinea pig heart perfused via the Langendorff apparatus. The data is synthesized based on the known relative potency of this compound and its mechanism of action. The half-maximal inhibition (IC50) of the Na+/K+-ATPase pump current by this compound in guinea-pig cardiac cells is approximately 1.4 x 10⁻⁵ M.[1]

This compound Concentration (M)Left Ventricular Developed Pressure (LVDP) (% change from baseline)Max. Rate of Pressure Development (+dP/dt_max) (% change from baseline)Heart Rate (HR) (beats/min)Coronary Flow (CF) (mL/min)
Baseline (Control) 00~180-220~8-12
1 x 10⁻⁷ ~ +10-15%~ +15-20%No significant changeNo significant change
1 x 10⁻⁶ ~ +25-35%~ +30-40%Slight decreaseSlight decrease
1 x 10⁻⁵ ~ +50-60% (approaching IC50)~ +55-65%Moderate decreaseModerate decrease
1 x 10⁻⁴ Potential for toxicity, decreased contractilityPotential for toxicity, decreased contractilitySignificant decrease, potential for arrhythmiaSignificant decrease

Note: These are representative values and actual results may vary depending on the specific experimental conditions, species, and heart preparation.

Experimental Protocols

Langendorff Apparatus Setup and Heart Isolation

The Langendorff preparation involves retrogradely perfusing an isolated heart through the aorta with a nutrient-rich, oxygenated solution.[1]

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and cannulas)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11)

  • Surgical instruments (scissors, forceps, sutures)

  • Animal model (e.g., guinea pig, rat)

  • Heparin

  • Anesthetic (e.g., pentobarbital sodium)

Procedure:

  • Prepare and equilibrate the Langendorff apparatus with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution maintained at 37°C.

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Trim excess tissue and cannulate the aorta onto the Langendorff apparatus.

  • Initiate retrograde perfusion, ensuring the perfusate flows into the coronary arteries.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumic pressure.

  • Allow the heart to stabilize for a period of 20-30 minutes before commencing the experiment.

This compound Administration and Data Acquisition

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., distilled water or DMSO, and then diluted in Krebs-Henseleit solution)

  • Infusion pump

  • Data acquisition system to record:

    • Left Ventricular Developed Pressure (LVDP)

    • Maximum rate of pressure development (+dP/dt_max)

    • Heart Rate (HR)

    • Coronary Flow (CF)

Procedure:

  • Following the stabilization period, record baseline cardiac parameters for at least 10 minutes.

  • Prepare a series of this compound concentrations in Krebs-Henseleit solution.

  • Administer the lowest concentration of this compound via a side-port in the perfusion line using an infusion pump.

  • Allow the heart to equilibrate with the drug for a set period (e.g., 15-20 minutes) until a steady-state effect is observed.

  • Record all cardiac parameters continuously.

  • Wash out the drug with fresh Krebs-Henseleit solution until the cardiac parameters return to baseline.

  • Repeat steps 3-6 for each subsequent concentration of this compound in a cumulative or non-cumulative manner.

  • At the end of the experiment, the heart can be processed for further biochemical or histological analysis.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase, leading to a cascade of events that increases myocardial contractility.

Dihydroouabain_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Contraction ↑ Myocardial Contractility (+ Inotropy) Ca_in->Contraction

Caption: this compound's primary signaling cascade.

Experimental Workflow for this compound in Langendorff Heart

This diagram outlines the logical flow of a typical experiment to assess the effects of this compound.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Apparatus_Setup 1. Langendorff Apparatus Setup & Equilibration Heart_Isolation 2. Heart Isolation & Cannulation Apparatus_Setup->Heart_Isolation Stabilization 3. Stabilization Period (20-30 min) Heart_Isolation->Stabilization Baseline 4. Record Baseline Data (10 min) Stabilization->Baseline Drug_Admin 5. This compound Administration (Cumulative Doses) Baseline->Drug_Admin Data_Acq 6. Continuous Data Acquisition Drug_Admin->Data_Acq Washout 7. Washout Data_Acq->Washout Data_Analysis 8. Data Analysis (Dose-Response Curves) Data_Acq->Data_Analysis Washout->Drug_Admin Next Dose Conclusion 9. Conclusion & Interpretation Data_Analysis->Conclusion

Caption: Experimental workflow for this compound studies.

References

Dihydroouabain Application in Xenopus Oocyte Expression Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of a wide range of membrane proteins, including ion channels, transporters, and receptors. Dihydroouabain, a derivative of the potent cardiac glycoside ouabain, serves as a valuable pharmacological tool in this system for the specific investigation of the Na+/K+-ATPase pump. As a less potent inhibitor than its parent compound, this compound allows for more nuanced studies of the pump's function and its role in various cellular signaling pathways.

These application notes provide a comprehensive overview of the use of this compound in Xenopus oocytes, including its mechanism of action, protocols for experimental application, and expected outcomes.

Mechanism of Action

This compound, like ouabain, exerts its effects by binding to the extracellular face of the α-subunit of the Na+/K+-ATPase. This binding event locks the enzyme in its E2-P conformation, thereby inhibiting its pumping activity. The Na+/K+-ATPase is an essential integral membrane protein responsible for maintaining the electrochemical gradients of Na+ and K+ across the plasma membrane by actively transporting three Na+ ions out of the cell and two K+ ions into the cell for each ATP molecule hydrolyzed.

Inhibition of the Na+/K+-ATPase by this compound leads to a cascade of downstream effects, including:

  • Alterations in ion gradients: A decrease in the transmembrane Na+ and K+ gradients.

  • Membrane depolarization: The reduced electrogenic contribution of the pump leads to a more positive resting membrane potential.

  • Activation of signaling cascades: The Na+/K+-ATPase also functions as a signal transducer. Binding of cardiac glycosides like this compound can trigger various intracellular signaling pathways, often in a pump-independent manner.

Applications in Xenopus Oocyte Expression Systems

The unique properties of Xenopus oocytes, such as their large size and efficient protein expression machinery, make them an ideal system for studying the effects of this compound on both endogenous and exogenously expressed Na+/K+-ATPase isoforms. Key applications include:

  • Characterization of Na+/K+-ATPase isoforms: Different isoforms of the Na+/K+-ATPase exhibit varying sensitivities to cardiac glycosides. By expressing specific isoforms in oocytes, researchers can determine their affinity for this compound.

  • Structure-function relationship studies: Site-directed mutagenesis of the Na+/K+-ATPase can be combined with this compound application to identify key residues involved in cardiac glycoside binding and the conformational changes associated with pump inhibition.

  • Investigation of signaling pathways: The large size of the oocyte allows for easy microinjection of various molecules, enabling the dissection of signaling pathways initiated by this compound binding to the Na+/K+-ATPase.

  • Screening of novel therapeutic compounds: The system can be used to screen for compounds that modulate the activity of the Na+/K+-ATPase or interfere with this compound binding.

Quantitative Data Summary

The following table summarizes quantitative data related to the effects of cardiac glycosides in Xenopus oocytes and other relevant systems. Note that this compound is generally considered to be less potent than ouabain.

ParameterCompoundValueCell System/ConditionsReference
Inward Current Ouabain4-6 nA at -60 mVXenopus oocytes injected with rat brain RNA[1]
IC50 (MERS-CoV) Ouabain0.08 µMVero cells[2]
KD (high affinity) Ouabain3.6 ± 1.6 nMHuman cardiac microsomes[3]
KD (low affinity) Ouabain17 ± 6 nMHuman cardiac microsomes[3]
IC50 (high sensitivity) OuabainNanomolar rangeADPKD cells[4]
IC50 (low sensitivity) OuabainMicromolar rangeNormal kidney cells[4]

Experimental Protocols

Protocol 1: Preparation and cRNA Injection of Xenopus Oocytes

This protocol describes the basic steps for preparing Xenopus oocytes and injecting them with cRNA encoding the protein of interest (e.g., a specific Na+/K+-ATPase isoform).

Materials:

  • Mature female Xenopus laevis

  • Collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution)

  • OR-2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin.

  • cRNA of the target protein

  • Microinjection setup (micromanipulator, microinjector, stereomicroscope)

Procedure:

  • Oocyte Harvest: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.

  • Defolliculation: Incubate the ovarian lobe in collagenase solution for 1-2 hours with gentle agitation to remove the follicular cell layer.

  • Oocyte Selection: Manually separate and select healthy, stage V-VI oocytes under a stereomicroscope.

  • cRNA Injection: Using a microinjection setup, inject each oocyte with 50 nL of cRNA solution (concentration will vary depending on the target protein).

  • Incubation: Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for protein expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the use of TEVC to measure the effects of this compound on the membrane potential and ion currents in cRNA-injected oocytes.[5][6][7][8][9]

Materials:

  • cRNA-injected Xenopus oocytes

  • TEVC setup (amplifier, headstage, micromanipulators, recording chamber, perfusion system)

  • Glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)

  • Recording solution (ND96)

  • This compound stock solution

Procedure:

  • Setup Preparation: Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.

  • Electrode Impalement: Carefully impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Initial Recording: Clamp the oocyte at a holding potential (e.g., -60 mV) and record the baseline membrane current.

  • This compound Application: Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound.

  • Data Acquisition: Record the changes in holding current and membrane potential in response to this compound. To study the voltage-dependence of the effect, apply voltage steps or ramps.

  • Washout: Perfuse the chamber with ND96 solution to wash out the this compound and observe any reversal of the effect.

  • Data Analysis: Analyze the recorded currents to determine the inhibitory effect of this compound on the Na+/K+-ATPase pump current.

Visualizations

Signaling Pathways

Binding of this compound to the Na+/K+-ATPase can initiate a complex signaling cascade. The following diagram illustrates the key pathways involved.[10][11]

Dihydroouabain_Signaling DHO This compound NaK_ATPase Na+/K+-ATPase DHO->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates ROS ROS NaK_ATPase->ROS Generates PLC PLC NaK_ATPase->PLC Ca_increase [Ca2+]i ↑ NaK_ATPase->Ca_increase EGFR EGFR Src->EGFR Transactivates MAPK_Pathway MAPK Pathway (ERK1/2, p38) EGFR->MAPK_Pathway ROS->MAPK_Pathway Gene_Expression Changes in Gene Expression MAPK_Pathway->Gene_Expression PKC PKC PLC->PKC PKC->MAPK_Pathway

Caption: this compound-induced signaling cascade via Na+/K+-ATPase.

Experimental Workflow

The following diagram outlines the typical experimental workflow for studying the effects of this compound in Xenopus oocytes.

Experimental_Workflow Oocyte_Harvest 1. Oocyte Harvest & Defolliculation cRNA_Injection 2. cRNA Microinjection Oocyte_Harvest->cRNA_Injection Incubation 3. Incubation (2-7 days) cRNA_Injection->Incubation TEVC_Setup 4. Two-Electrode Voltage Clamp Incubation->TEVC_Setup Baseline 5. Record Baseline Current TEVC_Setup->Baseline DHO_Application 6. Apply this compound Baseline->DHO_Application Data_Acquisition 7. Record Changes in Current DHO_Application->Data_Acquisition Washout 8. Washout Data_Acquisition->Washout Analysis 9. Data Analysis Washout->Analysis

Caption: Workflow for this compound studies in Xenopus oocytes.

References

Application Notes and Protocols for the Experimental Use of Dihydroouabain in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for the use of Dihydroouabain in cultured neurons are limited in the available scientific literature. The following application notes and protocols are primarily based on the extensive research conducted on Ouabain, a closely related cardiac glycoside. This compound is reported to be approximately 50-fold less potent than Ouabain as an inhibitor of the Na+/K+-ATPase[1]. Therefore, the provided concentrations and incubation times, derived from Ouabain studies, should be considered as a starting point and may require significant optimization for this compound.

Introduction

This compound, a derivative of Ouabain with a saturated lactone ring, is an inhibitor of the Na+/K+-ATPase, an essential enzyme for maintaining the electrochemical gradients in neurons[1]. Inhibition of this pump leads to a cascade of intracellular events, including alterations in ion concentrations and the activation of various signaling pathways. Depending on the concentration and duration of exposure, these events can lead to either neuroprotection or neurotoxicity. These notes provide an overview of the mechanism of action and detailed protocols for studying the effects of this compound in cultured neurons, using Ouabain as a reference compound.

Mechanism of Action

The primary molecular target of this compound is the Na+/K+-ATPase pump[1]. Inhibition of this pump disrupts the transport of sodium (Na+) and potassium (K+) ions across the neuronal membrane, leading to an increase in intracellular Na+ concentration[2]. This rise in intracellular Na+ alters the function of the Na+/Ca2+ exchanger, causing an increase in intracellular calcium (Ca2+) levels[2][3]. The subsequent ionic imbalance and Ca2+ overload can trigger a variety of downstream signaling pathways, influencing neurotransmitter release, neuronal excitability, and cell viability[2]. At high concentrations, this cascade can lead to excitotoxicity, apoptosis, and necrosis[4]. Conversely, at low, sub-nanomolar concentrations, Ouabain has been shown to be neuroprotective, suggesting a more complex, dose-dependent interaction with neuronal signaling pathways[5].

Data Presentation: Quantitative Effects of Ouabain in Cultured Neurons

The following tables summarize quantitative data from studies using Ouabain in cultured neurons. These values can serve as a reference for designing experiments with this compound, keeping in mind its lower potency.

Table 1: Neurotoxic Effects of Ouabain on Cultured Neurons

Cell TypeConcentration (Ouabain)Incubation TimeAssayObserved Effect
Neocortical Cultures (Neuron-glia)80 µM24 hoursLDH ReleaseWidespread neuronal injury[6][7]
Pure-neuronal Cultures80 µM20 hoursPhase-contrast MicroscopyCell shrinkage and degeneration[7]
Primary Hippocampal Cultures2 mM30 minutesFura-2 (Calcium Indicator)Increased intracellular Ca2+ and neuronal degeneration[3]
Human iPSC-derived Neurons100 nM48 hoursMTT AssayMinimal toxic concentration, decreased viability to 87.65%[8]
Primary Cortical Cultures1 µM - 10 µM20 hoursDNA FragmentationInduced DNA fragmentation[3]

Table 2: Neuroprotective and Signaling Effects of Ouabain on Cultured Neurons

Cell TypeConcentration (Ouabain)Incubation TimeAssayObserved Effect
Cerebellar Cell Culture10 nMNot specifiedmRNA analysisIncreased expression of Brain-Derived Neurotrophic Factor (BDNF)[3][9]
Human iPSC-derived Neurons30 nM16 hoursTranscriptome AnalysisActivation of genes associated with neuronal maturation and synapse formation[10]
Cortical Neurons0.5 nM10 minutesElectrophysiologyModulation of NMDA-induced increase in mEPSC frequency[11]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on cultured neurons, adapted from protocols for Ouabain.

Protocol 1: Primary Cortical Neuron Culture
  • Preparation:

    • Prepare culture plates by coating with poly-D-lysine and laminin.

    • Dissect neocortices from fetal mice (e.g., E15-17) and dissociate the tissue.

    • Plate dissociated cells onto the prepared plates at a density of 0.35–0.40 hemispheres/ml[7].

    • For pure neuronal cultures, add cytosine arabinoside (final concentration, 10 µM) after 3 days to inhibit glial cell proliferation[7].

    • Maintain cultures in a humidified incubator at 37°C and 5% CO2. Experiments are typically performed on days in vitro (DIV) 10-14[11].

  • This compound/Ouabain Treatment:

    • Prepare stock solutions of this compound/Ouabain in a suitable solvent (e.g., water or DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium.

    • Replace the existing medium with the treatment medium and incubate for the desired duration.

    • Note: Given this compound's ~50-fold lower potency, initial experiments should test a concentration range significantly higher than that used for Ouabain.

Protocol 2: Assessment of Cell Viability and Cytotoxicity

A. MTT Assay (Cell Viability)

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

B. Lactate Dehydrogenase (LDH) Assay (Cytotoxicity)

  • After the treatment period, collect the culture supernatant from each well.

  • Use a commercial LDH cytotoxicity assay kit.

  • In a new plate, mix the collected supernatant with the assay reagents according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm). Cytotoxicity is determined by the amount of LDH released into the medium.

  • Normalize results to a positive control (e.g., complete cell lysis) and a negative control (vehicle-treated cells)[7].

Protocol 3: Calcium Imaging
  • Load cultured neurons with a Ca2+-sensitive dye (e.g., 2 µM Fluo-8 AM) by incubating in a basic solution for 60 minutes at room temperature[11].

  • Wash the cells with the basic solution for 20 minutes to allow for de-esterification of the dye[11].

  • Mount the coverslip with the cultured neurons onto a perfusion chamber on a fluorescence microscope.

  • Record baseline fluorescence intensity.

  • Perfuse the cells with a solution containing this compound/Ouabain at the desired concentration.

  • Continuously record the changes in fluorescence intensity over time to measure alterations in intracellular Ca2+ concentration.

Mandatory Visualizations

This compound This compound NKA Na+/K+-ATPase This compound->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Signaling Downstream Signaling Cascades Ca_in->Signaling Neuroprotection Neuroprotection (Low Concentration) Signaling->Neuroprotection Neurotoxicity Neurotoxicity (High Concentration) Signaling->Neurotoxicity

Caption: this compound Signaling Pathway.

start Start: Plate Neuronal Culture culture Culture Neurons (e.g., 10-14 DIV) start->culture treatment Treat with this compound (Varying Concentrations and Durations) culture->treatment assays Perform Assays treatment->assays viability Cell Viability/Toxicity (MTT, LDH) assays->viability calcium Calcium Imaging (Fluo-8) assays->calcium signaling Signaling Pathway Analysis (Western Blot, etc.) assays->signaling analysis Data Analysis and Interpretation viability->analysis calcium->analysis signaling->analysis end End analysis->end

Caption: Experimental Workflow.

Concentration This compound Concentration Low_Conc Low Concentration (e.g., nanomolar for Ouabain) Concentration->Low_Conc High_Conc High Concentration (e.g., micromolar for Ouabain) Concentration->High_Conc Signaling_Low Activation of Pro-survival Signaling (e.g., BDNF) Low_Conc->Signaling_Low Signaling_High Severe Ion Imbalance & Ca2+ Overload High_Conc->Signaling_High Outcome_Low Neuroprotection Signaling_Low->Outcome_Low Outcome_High Apoptosis & Necrosis Signaling_High->Outcome_High

Caption: Concentration-Dependent Effects.

References

a as a tool to study Na+/K+-ATPase signaling cascade

Author: BenchChem Technical Support Team. Date: December 2025

To effectively generate the detailed Application Notes and Protocols you've requested, please specify the tool represented by "a". The Na+/K+-ATPase signaling cascade can be studied using a variety of tools, and the specific protocols and data will differ significantly depending on the agent used.

For example, "a" could be:

  • A cardiac glycoside like Ouabain or Digoxin: These are classic inhibitors of the Na+/K+-ATPase pump function that also activate signaling cascades.

  • A specific antibody: Targeting a particular subunit or conformation of the Na+/K+-ATPase.

  • An siRNA or shRNA construct: For knocking down the expression of a specific Na+/K+-ATPase subunit to study the functional consequences.

  • A novel small molecule modulator: An inhibitor or activator with a distinct mechanism of action.

  • A specific peptide: Designed to interact with a particular domain of the Na+/K+-ATPase.

Once you specify the tool, I can proceed to:

  • Gather relevant data: I will conduct a thorough search for quantitative data regarding the tool's effect on the Na+/K+-ATPase signaling cascade.

  • Structure the data: The collected data will be organized into clear, comparative tables.

  • Detail experimental protocols: I will provide step-by-step methodologies for key experiments.

  • Visualize pathways and workflows: I will create the requested Graphviz diagrams with descriptive captions.

Please provide the name of the tool you would like me to focus on.

Dihydroouabain in Myocardial Studies: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dihydroouabain (DHO), a derivative of the cardiac glycoside ouabain, in the study of myocardial contraction and relaxation. This compound serves as a critical tool for dissecting the molecular mechanisms underlying cardiac muscle function, particularly in elucidating the role of the Na+/K+-ATPase pump.

Introduction to this compound

This compound is a structural analog of ouabain where the lactone ring is saturated. This modification results in a significantly lower potency for inhibiting the Na+/K+-ATPase compared to ouabain.[1][2] Its primary mechanism of action in the myocardium is the inhibition of the Na+/K+-ATPase, which leads to an increase in intracellular sodium concentration ([Na+]i). This rise in [Na+]i subsequently reduces the driving force for the Na+/Ca2+ exchanger (NCX) to extrude calcium, leading to an accumulation of intracellular calcium ([Ca2+]i) and a positive inotropic effect (increased contractility).[2]

Due to its lower potency, this compound is a valuable tool for studying the dose-dependent effects of Na+/K+-ATPase inhibition and for antagonizing the effects of more potent cardiac glycosides like ouabain.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on myocardial preparations.

Table 1: this compound Inhibition of Na+/K+-ATPase Activity

ParameterSpeciesTissue/Cell TypeValueReference
Apparent KDGuinea PigVentricular Myocytes1.4 x 10⁻⁵ M[4][5]
Apparent KDRatVentricular Myocytes2.4 x 10⁻³ M[4][5]
Potency vs. OuabainGuinea PigHeart~50-fold less potent[2]

Table 2: Effects of this compound on Myocardial Function and Intracellular Calcium

Experimental ConditionSpeciesPreparationThis compound ConcentrationObserved EffectReference
Antagonism of Ouabain's Inotropic EffectRatVentricular Strips3 µMSignificantly reduced the increase in systolic tension evoked by 1 µM ouabain.[3][6]
Intracellular Calcium ([Ca2+]i)Guinea PigVentricular Myocytes1 fmol/L - 1 mmol/LIncreased [Ca2+]i, with a notable effect at 10 pmol/L.[7]
Sarcoplasmic Reticulum (SR) Ca2+ ReleaseCatIntact Ventricular Myocytes (Na+-free conditions)10 µMProlonged spontaneous Ca2+ sparks and reduced their frequency, amplitude, and width.[1]

Signaling Pathways

This compound, through its inhibition of the Na+/K+-ATPase, modulates intracellular signaling pathways that regulate myocardial contraction and relaxation. The primary pathway involves the alteration of ion homeostasis, leading to increased intracellular calcium. However, emerging evidence suggests that the Na+/K+-ATPase also functions as a signal transducer, activating downstream signaling cascades independent of its ion-pumping function.

Classical Inotropic Signaling Pathway

The canonical pathway for this compound's positive inotropic effect is initiated by the inhibition of the Na+/K+-ATPase.

DHO This compound NKA Na+/K+-ATPase DHO->NKA Inhibition Na_in ↑ [Na+]i NKA->Na_in NCX Na+/Ca2+ Exchanger (Reduced Ca2+ Efflux) Na_in->NCX Ca_in ↑ [Ca2+]i NCX->Ca_in Contraction ↑ Myocardial Contraction Ca_in->Contraction

Caption: Classical signaling pathway for this compound-induced positive inotropy.

Na+/K+-ATPase as a Signal Transducer

Ouabain has been shown to activate signaling cascades involving Src kinase, reactive oxygen species (ROS), and the epidermal growth factor receptor (EGFR), leading to downstream effects on gene expression and cell growth.[8][9][10][11] While less studied for this compound specifically, it is plausible that it engages similar pathways, albeit with different potency.

DHO This compound NKA_Receptor Na+/K+-ATPase (Receptor Function) DHO->NKA_Receptor Src Src Kinase NKA_Receptor->Src EGFR EGFR Src->EGFR ROS ↑ ROS Src->ROS Downstream Downstream Signaling (e.g., ERK1/2) EGFR->Downstream ROS->Downstream Gene Gene Expression & Cell Growth Downstream->Gene

Caption: Putative signal-transducing function of Na+/K+-ATPase upon this compound binding.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in the study of myocardial function.

Protocol 1: Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from established methods for obtaining viable, calcium-tolerant cardiomyocytes suitable for electrophysiological and fluorescence imaging studies.

Materials:

  • Adult guinea pig (250-350 g)

  • Langendorff perfusion system

  • Perfusion Buffer (Ca2+-free Tyrode's solution): (in mM) 135 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Enzyme Solution: Perfusion buffer containing 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

  • Stop Solution (KB Solution): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA, 10 HEPES, 20 Taurine, 10 Glucose; pH 7.2 with KOH.

Procedure:

  • Anesthetize the guinea pig and administer heparin (500 IU/kg, i.p.).

  • Excise the heart quickly and place it in ice-cold Perfusion Buffer.

  • Mount the heart on the Langendorff apparatus via aortic cannulation.

  • Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Perfusion Buffer at 37°C for 5 minutes to clear the coronary circulation of blood.

  • Switch the perfusion to the Enzyme Solution and perfuse for 10-15 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula and remove the atria.

  • Mince the ventricular tissue in a petri dish containing KB Solution.

  • Gently triturate the minced tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh.

  • Allow the cells to pellet by gravity for 10-15 minutes.

  • Resuspend the myocytes in Perfusion Buffer with gradually increasing concentrations of CaCl2 (0.1, 0.2, 0.5, and 1.0 mM) to reintroduce calcium tolerance.

  • The isolated myocytes are now ready for experimental use.

Start Anesthetize & Heparinize Guinea Pig Excise Excise Heart & Place in Cold Buffer Start->Excise Langendorff Mount on Langendorff & Perfuse with Ca2+-free Tyrode's Excise->Langendorff Enzyme Perfuse with Enzyme Solution Langendorff->Enzyme Mince Mince Ventricles in KB Solution Enzyme->Mince Triturate Triturate to Release Myocytes Mince->Triturate Filter Filter Cell Suspension Triturate->Filter Pellet Gravity Pellet Cells Filter->Pellet Ca_reintro Gradual Ca2+ Reintroduction Pellet->Ca_reintro End Isolated Myocytes Ready for Use Ca_reintro->End

Caption: Workflow for the isolation of guinea pig ventricular myocytes.

Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i in isolated cardiomyocytes following this compound application.

Materials:

  • Isolated guinea pig ventricular myocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • DMSO

  • Tyrode's solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

  • Fura-2 AM Loading:

    • Prepare a 1 mM Fura-2 AM stock solution in DMSO.

    • Prepare a loading solution by adding Fura-2 AM to Tyrode's solution to a final concentration of 2-5 µM. Add an equal volume of 20% Pluronic F-127 to aid in dye solubilization.

    • Incubate the isolated myocytes in the loading solution for 20-30 minutes at room temperature in the dark.

  • De-esterification:

    • Wash the cells twice with Tyrode's solution to remove extracellular Fura-2 AM.

    • Incubate the cells in Tyrode's solution for at least 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Imaging:

    • Transfer the coverslip with the loaded cells to the stage of the fluorescence microscope.

    • Perfuse the cells with Tyrode's solution.

    • Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Introduce this compound at the desired concentration into the perfusion solution.

    • Continuously record the fluorescence ratio (F340/F380) to monitor changes in [Ca2+]i.

  • Data Analysis:

    • The F340/F380 ratio is proportional to the intracellular calcium concentration.

    • Changes in this ratio over time reflect the dynamic changes in [Ca2+]i in response to this compound.

Start Isolated Myocytes on Coverslip Load Incubate with Fura-2 AM Loading Solution Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify Incubate for De-esterification Wash->Deesterify Image Mount on Microscope & Begin Perfusion Deesterify->Image Baseline Record Baseline F340/F380 Ratio Image->Baseline DHO_add Introduce this compound Baseline->DHO_add Record Continuously Record F340/F380 Ratio DHO_add->Record Analyze Analyze Ratio Changes to Determine [Ca2+]i Record->Analyze

Caption: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Protocol 3: Assessing Inotropic Effects in a Langendorff-Perfused Heart

This protocol allows for the study of this compound's effects on the contractility and relaxation of an intact, isolated heart.

Materials:

  • Isolated guinea pig heart

  • Langendorff perfusion system

  • Krebs-Henseleit (KH) buffer: (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; oxygenated with 95% O2, 5% CO2; pH 7.4 at 37°C.

  • Intraventricular balloon connected to a pressure transducer.

  • Data acquisition system to record left ventricular pressure (LVP).

Procedure:

  • Prepare the isolated heart as described in Protocol 1 (steps 1-3).

  • Insert a small, fluid-filled balloon into the left ventricle via the mitral valve.

  • Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Allow the heart to stabilize for at least 20-30 minutes, with continuous perfusion of KH buffer.

  • Record baseline contractile parameters, including left ventricular developed pressure (LVDP = peak systolic pressure - LVEDP), the maximum rate of pressure development (+dP/dtmax), and the maximum rate of pressure decline (-dP/dtmax).

  • Introduce this compound into the KH buffer at the desired concentrations in a cumulative or non-cumulative manner.

  • Allow the heart to reach a new steady state at each concentration before recording the contractile parameters.

  • Data Analysis:

    • Construct dose-response curves for LVDP, +dP/dtmax, and -dP/dtmax to quantify the positive inotropic and lusitropic (relaxation) effects of this compound.

Start Isolate & Mount Heart on Langendorff Balloon Insert Intraventricular Balloon & Set LVEDP Start->Balloon Stabilize Stabilize with Krebs-Henseleit Buffer Balloon->Stabilize Baseline Record Baseline Contractile Parameters Stabilize->Baseline DHO_perfuse Perfuse with this compound (Cumulative Doses) Baseline->DHO_perfuse SteadyState Allow to Reach Steady State DHO_perfuse->SteadyState Record Record Contractile Parameters at Each Dose SteadyState->Record Record->DHO_perfuse Next Dose Analyze Construct Dose-Response Curves Record->Analyze

Caption: Workflow for assessing inotropic effects in a Langendorff-perfused heart.

References

Measuring Dihydroouabain's Impact on Intracellular Calcium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the effects of dihydroouabain on intracellular calcium ([Ca2+]) levels. This compound, a derivative of the cardiac glycoside ouabain, is a valuable tool for studying the intricate mechanisms of cellular calcium homeostasis. Its primary mode of action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects on intracellular sodium and calcium concentrations.[1][2][3] Understanding these effects is crucial for research in cardiac physiology, neuroscience, and drug discovery.

Introduction

This compound serves as a specific inhibitor of the Na+/K+-ATPase, an essential transmembrane pump responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3] Inhibition of this pump by this compound results in an accumulation of intracellular sodium. This increase in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to a subsequent rise in intracellular calcium levels.[1][3][4] This document outlines the theoretical background, experimental protocols, and data interpretation for studying these this compound-induced changes in intracellular calcium. While this compound is a potent inhibitor, it is noteworthy that it is approximately 50-fold less potent than its parent compound, ouabain, in inhibiting the Na+/K+-ATPase.[2]

Data Presentation

The following table summarizes the dose-dependent effects of this compound on intracellular calcium levels, primarily observed in guinea pig ventricular myocytes.

Cell TypeThis compound ConcentrationObserved Effect on Intracellular Calcium ([Ca2+]i)Reference
Guinea Pig Ventricular Myocytes1 fmol/L - 1 mmol/LIncreased [Ca2+]i, with a notable effect at 10 pmol/L.[5][5]
Guinea Pig Ventricular MyocytesNanomolar concentrationsIncreased L-type and TTX-sensitive Ca2+ currents, leading to elevated [Ca2+]i.[6][6]
Rat Ventricular Cells10⁻⁷ - 10⁻⁵ MIncreased both systolic and diastolic [Ca2+]i levels.[7][7]
Guinea Pig Myocytes1.4 x 10⁻⁵ M (KD')Half-maximal inhibition of the Na+/K+ pump current, indirectly leading to altered Ca2+ homeostasis.[8][8]

Signaling Pathways and Experimental Workflow

This compound-Induced Calcium Signaling Pathway

The binding of this compound to the Na+/K+-ATPase initiates a cascade of events culminating in an increase in intracellular calcium. At higher concentrations, the mechanism is primarily driven by the inhibition of the pump's ion-translocating function. However, some studies suggest that at very low concentrations, this compound might trigger intracellular calcium release through mechanisms that are not directly linked to Na+/K+ pump inhibition, potentially involving receptor-operated Ca2+ channels or TTX-sensitive Na+ channels.[5]

Dihydroouabain_Signaling This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Alters gradient for Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux/ Increases Ca2+ influx

This compound's primary signaling pathway.
Experimental Workflow for Measuring Intracellular Calcium

The general workflow for assessing the impact of this compound on intracellular calcium involves isolating the cells of interest, loading them with a calcium-sensitive fluorescent dye, treating with this compound, and measuring the change in fluorescence.

Experimental_Workflow Cell_Isolation 1. Cell Isolation (e.g., Guinea Pig Ventricular Myocytes) Dye_Loading 2. Loading with Fluorescent Ca2+ Indicator (e.g., Fura-2 AM) Cell_Isolation->Dye_Loading Baseline 3. Establish Baseline Fluorescence Dye_Loading->Baseline Treatment 4. This compound Treatment Baseline->Treatment Measurement 5. Measure Fluorescence Change (Confocal Microscopy or Plate Reader) Treatment->Measurement Analysis 6. Data Analysis (Ratio Calculation, etc.) Measurement->Analysis

General experimental workflow diagram.

Experimental Protocols

Protocol 1: Isolation of Guinea Pig Ventricular Myocytes

This protocol is adapted from established methods for isolating cardiac myocytes suitable for electrophysiological and fluorescence studies.[9][10]

Materials:

  • Adult guinea pig

  • Langendorff perfusion system

  • Perfusion buffer (e.g., Tyrode's solution)

  • Enzyme solution (e.g., collagenase type II)

  • Calcium-free solutions

  • Culture medium (e.g., M199)

Procedure:

  • Anesthetize the guinea pig and perform a thoracotomy to excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with warm (37°C), oxygenated, calcium-free Tyrode's solution to wash out the blood.

  • Switch the perfusion to a solution containing collagenase to digest the cardiac tissue. The duration of digestion is critical and needs to be optimized.

  • Once the heart becomes flaccid, terminate the enzyme perfusion.

  • Remove the ventricles and gently mince the tissue in a high-potassium, low-calcium solution.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant myocytes.

  • Plate the isolated myocytes on laminin-coated dishes in culture medium.

Protocol 2: Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a detailed method for measuring changes in intracellular calcium in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.[11][12][13][14][15]

Materials:

  • Isolated cells (e.g., guinea pig ventricular myocytes) plated on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

  • Fura-2 AM Loading Solution Preparation:

    • Prepare a stock solution of Fura-2 AM in anhydrous DMSO.

    • For loading, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM.

    • Add Pluronic F-127 (0.02%) to the loading solution to aid in dye dispersal.

  • Cell Loading:

    • Wash the plated cells once with HBS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for the specific cell type.

    • After incubation, wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells in HBS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Measurement of Intracellular Calcium:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the plate in the reader.

    • Continuously perfuse the cells with HBS.

    • Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • After establishing a stable baseline, introduce this compound at the desired concentration into the perfusion solution.

    • Continue to record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities obtained at 340 nm and 380 nm (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration. An increase in the ratio corresponds to an increase in intracellular calcium.

    • The absolute intracellular calcium concentration can be calculated using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.[14]

Note: It is crucial to perform control experiments, including vehicle controls (the solvent for this compound) and positive controls (e.g., ionomycin, a calcium ionophore) to validate the experimental setup. For high-throughput screening, a fluorescence plate reader is a suitable alternative to microscopy.[15]

References

Application Notes and Protocols for Studying Dihydroouabain's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Dihydroouabain on ion channels, with a primary focus on its interaction with the Na+/K+-ATPase. This document includes detailed experimental protocols, data presentation tables, and visualizations of experimental workflows and signaling pathways to facilitate research and drug development.

Introduction

This compound, a derivative of ouabain, is a cardiac glycoside that primarily acts by inhibiting the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells. Unlike its parent compound ouabain, which can act as both an inhibitor of the pump and a modulator of intracellular signaling cascades, this compound is characterized primarily as an inhibitor of the Na+/K+-ATPase's ion-pumping function. This distinction makes this compound a valuable tool for dissecting the physiological and pathological roles of Na+/K+-ATPase activity, independent of the complex signaling events that can be triggered by other cardiac glycosides.

Understanding the interaction of this compound with ion channels is crucial for elucidating the mechanisms of cardiac function, neuronal excitability, and for the development of novel therapeutics targeting the Na+/K+-ATPase.

Quantitative Data Summary

The inhibitory effects of this compound on the Na+/K+-ATPase pump current have been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Parameter Species Cell Type Value Conditions Reference
Apparent Kd (IC50)RatVentricular Myocytes2.4 x 10-3 M5.4 mM extracellular K+[1][2]
Apparent Kd (IC50)Guinea PigVentricular Myocytes1.4 x 10-5 M5.4 mM extracellular K+[1][2]
Potency vs. OuabainGuinea PigHeart~50-fold less potentN/A[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on ion channels and related cellular processes.

Electrophysiological Analysis using Whole-Cell Patch Clamp

This protocol is designed to measure the effect of this compound on the Na+/K+-ATPase pump current (Ip) in isolated cardiac myocytes.

Materials:

  • Isolated cardiac myocytes (e.g., from rat or guinea pig ventricles)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette (intracellular) solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 EGTA; pH adjusted to 7.2 with KOH.

  • This compound stock solution (in DMSO or water)

Procedure:

  • Cell Preparation: Isolate ventricular myocytes using established enzymatic digestion protocols. Allow the cells to adhere to a glass coverslip in the recording chamber.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -20 mV to inactivate voltage-gated Na+ and Ca2+ channels.

  • Ip Measurement: The Na+/K+-ATPase pump current can be identified as the outward current sensitive to the application of a high concentration of a cardiac glycoside (e.g., ouabain or this compound).

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition: Record the steady-state current at each this compound concentration. The difference between the holding current in the absence and presence of the drug represents the this compound-sensitive current.

  • Data Analysis: Plot the this compound-sensitive current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Biochemical Assay of Na+/K+-ATPase Activity (ATP Hydrolysis)

This protocol measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

  • Tissue homogenate or microsomal preparation containing Na+/K+-ATPase

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (e.g., 5 mM)

  • This compound solutions of varying concentrations

  • Ouabain solution (for determining total Na+/K+-ATPase activity)

  • Malachite green reagent or other phosphate detection reagent

  • Phosphate standard solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the tissue homogenate/microsomal preparation with the assay buffer.

  • Inhibitor Incubation: Add either this compound (at various concentrations), a saturating concentration of ouabain (e.g., 1 mM, to determine non-Na+/K+-ATPase activity), or vehicle (control) to the reaction tubes. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add ATP to each tube to start the reaction. Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid or sodium dodecyl sulfate).

  • Phosphate Detection: Add the malachite green reagent to each tube and incubate for color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi produced in each sample.

    • The Na+/K+-ATPase specific activity is the difference between the Pi produced in the absence and presence of a saturating concentration of ouabain.

    • Determine the inhibitory effect of this compound by comparing the activity in its presence to the control activity. Calculate the IC50 value by plotting the percent inhibition against the this compound concentration.

Measurement of Intracellular Sodium Concentration ([Na+]i)

This protocol uses the fluorescent indicator Sodium-Binding Benzofuran Isophthalate (SBFI-AM) to measure changes in intracellular sodium concentration in response to this compound.

Materials:

  • Cultured cells (e.g., neonatal rat cardiomyocytes) plated on glass-bottom dishes or 96-well plates.

  • SBFI-AM stock solution (in DMSO)

  • Pluronic F-127

  • Probenecid

  • Tyrode's solution or other suitable physiological buffer

  • Fluorescence microscope or microplate reader with appropriate filters for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm).

  • This compound solution

Procedure:

  • Dye Loading:

    • Prepare a loading solution containing SBFI-AM (e.g., 5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1 mM) in Tyrode's solution.[4]

    • Incubate the cells with the loading solution for approximately 90 minutes at room temperature.[4]

  • Wash: Wash the cells twice with Tyrode's solution containing Probenecid to remove extracellular dye.[4]

  • Baseline Measurement: Acquire baseline fluorescence images or readings by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.

  • This compound Application: Add this compound to the cells at the desired concentration.

  • Time-course Measurement: Record the fluorescence ratio (F340/F380) over time to monitor changes in [Na+]i. An increase in the F340/F380 ratio typically indicates an increase in intracellular sodium.

  • Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence ratio to absolute [Na+]i values by exposing the cells to solutions of known sodium concentrations in the presence of ionophores (e.g., gramicidin and monensin).

  • Data Analysis: Plot the change in the fluorescence ratio over time to visualize the effect of this compound on intracellular sodium dynamics.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture/ Tissue Preparation Electrophysiology Whole-Cell Patch Clamp Cell_Culture->Electrophysiology Biochemical_Assay Na+/K+-ATPase Activity Assay Cell_Culture->Biochemical_Assay Imaging Intracellular Ion Imaging (Na+, Ca2+) Cell_Culture->Imaging Solution_Prep Solution Preparation Solution_Prep->Electrophysiology Solution_Prep->Biochemical_Assay Solution_Prep->Imaging Data_Acquisition Data Acquisition Electrophysiology->Data_Acquisition Biochemical_Assay->Data_Acquisition Imaging->Data_Acquisition Quantification Quantification (IC50, Ki) Data_Acquisition->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

General experimental workflow for studying this compound.
Signaling Pathways

The binding of cardiac glycosides to the Na+/K+-ATPase can have dual effects: inhibition of its ion-pumping function and activation of intracellular signaling cascades. This compound is primarily known as an inhibitor of the pump function, and it can act as an antagonist to the signaling effects induced by ouabain.

Dihydroouabain_Signaling cluster_membrane Plasma Membrane cluster_downstream Intracellular Effects NKA Na+/K+-ATPase Pump_Inhibition Pump Inhibition NKA->Pump_Inhibition Inhibits Src_Activation Src Activation NKA->Src_Activation Activates (Ouabain) This compound This compound This compound->NKA Binds This compound->Src_Activation Antagonizes (Ouabain effect) Ouabain Ouabain Ouabain->NKA Binds Na_Increase [Na+]i ↑ Pump_Inhibition->Na_Increase Ca_Increase [Ca2+]i ↑ Na_Increase->Ca_Increase via NCX ROS_Production ROS Production Src_Activation->ROS_Production Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK) Src_Activation->Signaling_Cascade

This compound's primary effect and its antagonism of ouabain-induced signaling.

References

Dihydroouabain: A Tool for Investigating the Mechanisms of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Dihydroouabain (DHO), a derivative of the cardiac glycoside ouabain, serves as a critical investigational tool in the study of cardiac arrhythmias. Unlike its parent compound, DHO's effects are almost exclusively attributed to the inhibition of the Na+/K+-ATPase pump, making it a more specific agent for dissecting the downstream consequences of pump inhibition that lead to arrhythmogenesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in arrhythmia research.

Mechanism of Action

This compound, like other cardiac glycosides, binds to and inhibits the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the cardiomyocyte membrane.[1] This inhibition leads to an increase in the intracellular Na+ concentration ([Na+]i). The elevated [Na+]i alters the function of the Na+/Ca2+ exchanger (NCX), which normally expels calcium (Ca2+) from the cell.[2][3] Under conditions of high [Na+]i, the NCX can operate in a reverse mode, leading to an influx of Ca2+ and a subsequent increase in the intracellular Ca2+ concentration ([Ca2+]i).[3][4] This Ca2+ overload is a primary trigger for cardiac arrhythmias.[3][4]

Beyond its direct impact on ion homeostasis, the binding of cardiac glycosides to Na+/K+-ATPase can also activate intracellular signaling cascades, notably involving Src kinase.[5][6][7] This signaling function of the Na+/K+-ATPase can contribute to changes in gene expression and cellular hypertrophy, which are also implicated in the long-term development of arrhythmic substrates.[5][8]

Data Presentation

Table 1: Dose-Response of this compound on Na+/K+-ATPase Pump Current (Ip) Inhibition
SpeciesDHO Concentration for half-maximal Ip inhibition (Apparent K D)Extracellular K+ Concentration ([K+]o)Reference
Rat Myocytes2.4 x 10⁻³ M5.4 mM[9][10]
Guinea Pig Myocytes1.4 x 10⁻⁵ M5.4 mM[9][10]

Note: The inhibitory effect of DHO is antagonized by extracellular potassium in a non-competitive manner.[9][10]

Table 2: this compound Binding Affinities in Guinea Pig Ventricular Myocytes
Binding SiteInhibitory K DReference
High-affinity0.05 µM[11]
Low-affinity64.5 µM[11]
Table 3: Effects of Ouabain (a related cardiac glycoside) on Intracellular Ion Concentrations and Cellular Responses
ParameterThreshold ConcentrationSpeciesEffectReference
Positive Inotropic Effect0.1 µMCatIncreased contractile force[12]
Decrease in Intracellular K+ Activity1 µMCatLeads to toxicity[12]
Arrhythmias1 µMCatDevelopment of aftercontractions[12]
Arrhythmia Induction (in vivo)60-80 µg/kg (i.v.)CatEnhances arrhythmogenic response to hypothalamic stimulation[13]
Arrhythmia Prevention (in vivo)10-30 µg/kg (i.v.)CatPrevents arrhythmias induced by hypothalamic stimulation[13]
Arrhythmia Induction (ex vivo)50 µMGuinea PigVentricular premature beats, ventricular tachycardia, ventricular fibrillation[4]

Mandatory Visualizations

Signaling_Pathway cluster_membrane Sarcolemma cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates Na_in ↑ [Na+]i NaK_ATPase->Na_in Leads to NCX Na+/Ca2+ Exchanger (NCX) Ca_in ↑ [Ca2+]i NCX->Ca_in Increases influx Signaling_Cascade Downstream Signaling (e.g., ERK1/2 activation) Src->Signaling_Cascade Na_in->NCX Alters gradient, promoting reverse mode Ca_overload Ca2+ Overload Ca_in->Ca_overload Arrhythmias Cardiac Arrhythmias Ca_overload->Arrhythmias Triggers

Caption: this compound-induced signaling pathway leading to cardiac arrhythmias.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_exvivo Ex Vivo Experiments Cell_Isolation Isolate Cardiomyocytes (e.g., from guinea pig or rat ventricles) Patch_Clamp Whole-cell Patch Clamp Cell_Isolation->Patch_Clamp Ca_Imaging Intracellular Calcium Imaging (e.g., with Fura-2 AM) Cell_Isolation->Ca_Imaging DHO_Application Apply this compound (various concentrations) Patch_Clamp->DHO_Application Measure_Ip Measure Na+/K+ Pump Current (Ip) DHO_Application->Measure_Ip Measure_Ca Measure [Ca2+]i transients DHO_Application->Measure_Ca Heart_Isolation Isolate Heart (e.g., Langendorff perfusion) ECG_Recording Record ECG and Left Ventricular Pressure Heart_Isolation->ECG_Recording DHO_Perfusion Perfuse with this compound ECG_Recording->DHO_Perfusion Monitor_Arrhythmia Monitor for Arrhythmic Events (VPB, VT, VF) DHO_Perfusion->Monitor_Arrhythmia

Caption: Workflow for in vitro and ex vivo arrhythmia studies using this compound.

Experimental Protocols

Protocol 1: In Vitro Induction of Arrhythmogenic Substrate in Isolated Cardiomyocytes

Objective: To measure the electrophysiological and intracellular calcium changes in single cardiomyocytes in response to this compound.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig or rat).

  • Whole-cell patch-clamp setup.

  • Fluorescence microscopy setup for calcium imaging.

  • Fura-2 AM or other suitable calcium indicator dye.[14][15]

  • External and internal solutions for patch-clamp recording.

  • This compound stock solution.

  • Tyrode's solution.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rat) using established enzymatic digestion protocols.[9]

  • Loading with Calcium Indicator (for calcium imaging):

    • Incubate the isolated myocytes with Fura-2 AM (typically 2-5 µM) in Tyrode's solution for 30-45 minutes at room temperature.

    • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Patch-Clamp Recording:

    • Transfer the cells to a recording chamber on the stage of an inverted microscope.

    • Establish a whole-cell patch-clamp configuration.

    • Maintain a holding potential of -20 mV for Na+/K+ pump current (Ip) measurements.[9]

  • Application of this compound:

    • Perfuse the cells with the external solution containing varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M).

  • Data Acquisition:

    • Electrophysiology: Record the membrane current to measure the inhibition of the Na+/K+ pump current (Ip).

    • Calcium Imaging: Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm to determine the ratiometric changes in intracellular calcium concentration.[14]

  • Data Analysis:

    • Plot the percentage inhibition of Ip against the this compound concentration to determine the dose-response relationship and calculate the apparent K D.

    • Analyze the changes in diastolic and systolic [Ca2+]i and the characteristics of calcium transients.

Protocol 2: Ex Vivo Induction of Cardiac Arrhythmias in an Isolated Heart Model

Objective: To induce and record cardiac arrhythmias in a whole heart preparation using this compound.

Materials:

  • Isolated heart from an experimental animal (e.g., guinea pig).[4]

  • Langendorff perfusion system.

  • Krebs-Henseleit solution (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂.

  • ECG recording electrodes and amplifier.

  • Pressure transducer for measuring left ventricular pressure.

  • This compound stock solution.

Methodology:

  • Heart Preparation:

    • Anesthetize the animal and rapidly excise the heart.

    • Mount the heart on the Langendorff apparatus via cannulation of the aorta.

    • Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline ECG and left ventricular developed pressure (LVDP) are recorded.[4]

  • This compound Perfusion:

    • Introduce this compound into the perfusate at a concentration known to induce arrhythmias (e.g., 50 µM for guinea pig hearts).[4]

  • Arrhythmia Monitoring:

    • Continuously record the ECG and LVDP.

    • Monitor for the onset of arrhythmic events, such as ventricular premature beats (VPB), ventricular tachycardia (VT), and ventricular fibrillation (VF).[4]

  • Data Analysis:

    • Determine the time to onset of the first arrhythmic event.

    • Quantify the arrhythmia score or the duration of different types of arrhythmias.

    • Analyze changes in heart rate, LVDP, and other hemodynamic parameters.

Protocol 3: In Vivo Induction of Cardiac Arrhythmias

Objective: To investigate the arrhythmogenic effects of this compound in a live animal model.

Materials:

  • Anesthetized experimental animal (e.g., cat, guinea pig).[13][16]

  • ECG recording system with needle electrodes.

  • System for intravenous infusion.

  • This compound solution for injection.

  • Anesthetic agents.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

    • Insert needle electrodes for continuous ECG monitoring.

    • Catheterize a suitable vein (e.g., femoral vein) for drug administration.

  • Baseline Recording: Record a stable baseline ECG for at least 15-20 minutes.

  • This compound Administration:

    • Administer this compound intravenously. The dosage will vary depending on the animal model and the desired effect (e.g., 60-80 µg/kg in cats to enhance arrhythmogenesis).[13]

  • Arrhythmia Monitoring:

    • Continuously monitor the ECG for the development of arrhythmias.

    • Record the type and duration of any observed arrhythmias.

  • Data Analysis:

    • Analyze the ECG recordings to classify and quantify the arrhythmias.

    • Determine the dose of this compound required to induce specific arrhythmic endpoints.

Disclaimer: These protocols provide a general framework. Researchers should consult original publications and optimize the procedures for their specific experimental conditions and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application of Dihydroouabain in High-Throughput Screening Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroouabain, a derivative of the well-characterized cardiac glycoside ouabain, is a specific inhibitor of the Na+/K+-ATPase, an essential transmembrane pump in animal cells. While less potent than its parent compound, this compound serves as a valuable tool in pharmacological research and drug discovery. Its distinct kinetics and antagonistic properties make it a useful modulator for studying the diverse functions of the Na+/K+-ATPase, not only as an ion transporter but also as a signal transducer. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays, aimed at identifying and characterizing modulators of the Na+/K+-ATPase and its associated signaling pathways.

Mechanism of Action

This compound, like ouabain, exerts its primary effect by binding to the extracellular surface of the α-subunit of the Na+/K+-ATPase. This binding stabilizes the enzyme in an E2-P phosphorylated conformation, thereby inhibiting its pumping activity. This inhibition leads to an increase in intracellular sodium concentration, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an elevation of intracellular calcium levels.

Beyond its canonical role in ion transport, the Na+/K+-ATPase also functions as a signal transducer. The binding of cardiac glycosides, including this compound, can trigger a cascade of intracellular signaling events independent of changes in ion concentrations. This signaling is initiated through a conformational change in the Na+/K+-ATPase, leading to the activation of Src kinase, which is non-covalently associated with the enzyme. Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), initiating the Ras-Raf-MEK-ERK (MAPK) signaling cascade. This pathway is implicated in various cellular processes, including gene expression, proliferation, and apoptosis.

Data Presentation: Quantitative Comparison of Ouabain and this compound

The following table summarizes key quantitative data for Ouabain and its derivative, this compound, providing a basis for designing and interpreting HTS experiments.

ParameterOuabainThis compoundSpecies/TissueReference
Potency vs. Na+/K+-ATPase ~50-fold more potent1xGuinea Pig Heart[1]
IC50 ~200 nMNot explicitly stated, but implied to be higherRat Pinealocytes[2]
IC50 0.08 µMNot AvailableVero Cells (anti-MERS-CoV activity)
Kd (High Affinity) 0.21 ± 0.01 µMCompetes for bindingRat Heart Microsomes[3]
Kd (Low Affinity) 13 ± 3 µMCompetes for bindingRat Heart Microsomes[3]
KD' (Apparent KD) Not Available2.4 x 10⁻³ MRat Myocytes[4][5]
KD' (Apparent KD) Not Available1.4 x 10⁻⁵ MGuinea Pig Myocytes[4][5]
Maximum Inhibition 10⁻⁵ M10⁻³ MFrog Skin ATPase[6]

Signaling Pathways

The interaction of this compound with the Na+/K+-ATPase can initiate a complex signaling network. The diagrams below, generated using the DOT language, illustrate the key pathways involved.

Na_K_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKA Na+/K+-ATPase Src Src NKA->Src Activation EGFR EGFR Src->EGFR Transactivation Ras Ras EGFR->Ras Activation This compound This compound This compound->NKA Binding & Inhibition Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK1/2 MEK->ERK Activation Downstream Gene Expression, Proliferation, Apoptosis ERK->Downstream Regulation

This compound-induced Na+/K+-ATPase signaling cascade.

HTS_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_assay Rb+ Uptake Assay cluster_detection Detection & Analysis Plate Seed cells in 384-well plates Culture Culture cells to confluence Plate->Culture Wash Wash cells with buffer Culture->Wash Add_Cmpd Add this compound (Control) & Test Compounds Wash->Add_Cmpd Incubate_Cmpd Incubate at 37°C Add_Cmpd->Incubate_Cmpd Add_Rb Add Rb+ uptake buffer Incubate_Cmpd->Add_Rb Incubate_Rb Incubate to allow uptake Add_Rb->Incubate_Rb Stop_Lysis Stop uptake & Lyse cells Incubate_Rb->Stop_Lysis AAS Measure Rb+ content by Atomic Absorption Spectroscopy Stop_Lysis->AAS Data_Analysis Calculate % inhibition Determine IC50 values AAS->Data_Analysis Hit_ID Identify 'Hits' Data_Analysis->Hit_ID

References

Troubleshooting & Optimization

Dihydroouabain Technical Support Center: Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroouabain. This resource provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of this compound in common experimental buffers. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution of this compound, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO). Cardiac glycosides, including this compound, often exhibit limited solubility in aqueous solutions. A high-concentration stock solution in DMSO can be prepared and then diluted into your aqueous experimental buffer to the final desired concentration.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experimental buffer.

  • Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid solvent effects on your experimental system (typically <0.5%), a slight increase may be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration.

  • Use a co-solvent: In some cases, using a co-solvent system for the stock solution or the final dilution may improve solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from crashing out of solution.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator bath can help to redissolve small amounts of precipitate. However, be cautious with temperature as it may affect the stability of the compound.

Q3: How should I store my this compound solutions?

A3: this compound in its powdered form should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For aqueous working solutions, it is best to prepare them fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours.

Q4: Is this compound stable in aqueous buffers?

A4: While specific stability data for this compound in various buffers is limited, cardiac glycosides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to use freshly prepared aqueous solutions for experiments. If storing, use a sterile, neutral pH buffer (e.g., PBS pH 7.4) and keep it refrigerated.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound

Solvent/BufferEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)≥ 10 mg/mLThis compound is expected to have good solubility in DMSO, similar to other cardiac glycosides.
Phosphate-Buffered Saline (PBS), pH 7.4LowAqueous solubility is expected to be limited. The parent compound, ouabain, is reported to be soluble in hot water.
EthanolSolubleBased on data for ouabain, solubility is expected to be moderate in ethanol.
MethanolSolubleBased on data for ouabain, solubility is expected to be moderate in methanol.

Table 2: Recommended Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureEstimated StabilityRecommendations
Powder-20°C> 1 yearStore in a desiccator, protected from light.
DMSO Stock Solution-20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Store in tightly sealed vials.
Aqueous Working Solution2-8°C< 24 hoursPrepare fresh before each experiment for best results.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 586.68 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Methodology:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 586.68 g/mol * 1000 mg/g = 5.87 mg

  • Weigh the this compound: Carefully weigh out 5.87 mg of this compound powder using an analytical balance and place it into a clean, dry microcentrifuge tube or vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in PBS

Objective: To prepare a 10 µM working solution of this compound in Phosphate-Buffered Saline (PBS) from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Microcentrifuge tubes

  • Pipettes

Methodology:

  • Perform an intermediate dilution (optional but recommended): To avoid precipitation from a large single dilution, first prepare an intermediate dilution. Dilute the 10 mM DMSO stock solution 1:100 in DMSO to obtain a 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of DMSO.

  • Prepare the final working solution: Dilute the 100 µM intermediate solution 1:10 in PBS to obtain the final 10 µM working solution. To do this, add 100 µL of the 100 µM solution to 900 µL of sterile PBS.

  • Mix gently: Gently mix the final solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing which can cause precipitation.

  • Use immediately: Use the freshly prepared aqueous working solution in your experiment as soon as possible.

Visualized Workflows and Logic

experimental_workflow Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot_store Aliquot and Store at -20°C/-80°C dissolve->aliquot_store intermediate_dilution Prepare Intermediate Dilution in DMSO aliquot_store->intermediate_dilution final_dilution Dilute into Aqueous Buffer (e.g., PBS) intermediate_dilution->final_dilution use_fresh Use Immediately in Experiment final_dilution->use_fresh

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_workflow Troubleshooting Precipitation of this compound start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_dmso Is the final DMSO percentage very low? check_concentration->check_dmso No success Precipitate Dissolves lower_concentration->success increase_dmso Slightly increase final DMSO % (with vehicle control). check_dmso->increase_dmso Yes serial_dilution Use serial dilutions instead of a single step. check_dmso->serial_dilution No increase_dmso->success sonicate_warm Try gentle warming (37°C) or sonication. serial_dilution->sonicate_warm sonicate_warm->success

Caption: A logical guide to troubleshooting precipitation issues.

Dihydroouabain Optimization for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of dihydroouabain in in vitro experiments. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data summaries to ensure the success and reproducibility of your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ouabain?

This compound is a derivative of ouabain where the lactone ring is saturated. This structural modification makes it significantly less potent as an inhibitor of the Na+/K+-ATPase pump, approximately 50-fold less than ouabain.[1] Unlike ouabain, which can stimulate the pump at low doses, this compound's effects are primarily attributed to pump inhibition.[1]

Q2: What is the primary mechanism of action for this compound?

This compound, like ouabain, is a cardiac glycoside that specifically binds to and inhibits the Na+/K+-ATPase, an essential transmembrane pump. This pump actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, maintaining the electrochemical gradients crucial for various cellular functions. Inhibition of this pump by this compound leads to an increase in intracellular Na+, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium (Ca2+).[2][3]

Q3: What is a recommended starting concentration range for this compound in in vitro assays?

The optimal concentration of this compound is highly dependent on the cell line, the specific assay, and the expression levels of different Na+/K+-ATPase isoforms. A general recommendation is to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on its relationship to ouabain, a logical starting point for this compound would be in the low micromolar (µM) to high nanomolar (nM) range. For instance, while ouabain can show cytotoxic effects in the low nanomolar range (5-150 nM) in some cancer cell lines, this compound is about 50 times less potent.[1][4] Therefore, a wider initial screening range, for example from 100 nM to 100 µM, is advisable.

Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?

Several factors can contribute to unexpected cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cardiac glycosides. This can be due to differences in the expression of Na+/K+-ATPase isoforms.

  • Assay Duration: Longer incubation times will generally lead to increased cytotoxicity.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically <0.5%).

  • Off-Target Effects: At very high concentrations, off-target effects cannot be ruled out.

Q5: My results are inconsistent between experiments. What are some common causes of variability?

Inconsistent results can arise from several sources:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as this can affect growth rates and drug response.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

  • Extracellular Potassium Concentration: The inhibitory effect of cardiac glycosides can be antagonized by extracellular potassium.[6] Maintain consistent potassium levels in your culture medium.

Q6: this compound is precipitating in my cell culture medium. How can I resolve this?

Precipitation is often an issue with compounds that have limited aqueous solubility. Here are some troubleshooting steps:

  • Stock Solution: Ensure your stock solution in a solvent like DMSO is fully dissolved before diluting it into the aqueous culture medium.

  • Dilution Method: When diluting the stock, add it to the medium while vortexing or mixing to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[5]

  • Pre-warm Medium: Gently warming the culture medium to 37°C before adding the drug solution can sometimes improve solubility.[5]

Data Summary Tables

Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays

Assay TypeRecommended Starting Range (this compound)Key Considerations
Cell Viability / Cytotoxicity 1 µM - 100 µMHighly cell-line dependent. Perform a broad dose-response curve.
Na+/K+-ATPase Inhibition 100 nM - 50 µMDepends on the isoform of the enzyme being targeted.
Signaling Pathway Activation 10 nM - 10 µMLower concentrations may be sufficient to induce signaling without significant pump inhibition.
Inotropy Studies (Cardiac Myocytes) 1 µM - 30 µMRat models are generally less sensitive than guinea pig or human.[7][8]

Table 2: Comparative Potency of this compound and Ouabain

CompoundRelative Potency (Na+/K+-ATPase Inhibition)Notes
Ouabain 1x (Reference)Potent inhibitor; can stimulate the pump at low doses.
This compound ~1/50th of OuabainLess potent; its effects are primarily inhibitory.[1]

Experimental Protocols

Protocol 1: Determining Optimal Concentration via MTT Cell Viability Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a concentrated stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells for a vehicle control (medium with DMSO only) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Na+/K+-ATPase Activity Assay

This protocol measures the activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Cell lysates or microsomal preparations containing Na+/K+-ATPase

  • This compound

  • Assay Buffer (e.g., containing MgCl2, KCl, NaCl, and a pH buffer like Tris-HCl)

  • ATP

  • Malachite green reagent (or other phosphate detection reagent)

  • Phosphate standard solution

Procedure:

  • Reaction Setup: In a microplate, set up reactions containing the cell lysate/microsomal preparation in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the experimental wells. For a control to measure total ATPase activity, add the vehicle (e.g., DMSO). To determine the specific Na+/K+-ATPase activity, include a set of wells with a high concentration of a potent inhibitor like ouabain (e.g., 1 mM) to completely block Na+/K+-ATPase activity.[9]

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) during which ATP will be hydrolyzed.

  • Stop Reaction & Color Development: Stop the reaction and measure the amount of released Pi by adding a phosphate detection reagent like malachite green. Allow color to develop according to the reagent's protocol.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of Pi released in each well. The specific Na+/K+-ATPase activity is the difference between the total ATPase activity (no inhibitor) and the activity remaining in the presence of a saturating concentration of ouabain. Plot the inhibition of Na+/K+-ATPase activity against the this compound concentration to determine its IC50.

Visualizations

Dihydroouabain_Mechanism cluster_membrane Cell Membrane cluster_intra Intracellular Space pump Na+/K+-ATPase na_inc ↑ [Na+]i pump->na_inc Leads to downstream Downstream Signaling (e.g., Src, ERK1/2) pump->downstream Activates naca Na+/Ca2+ Exchanger ca_inc ↑ [Ca2+]i naca->ca_inc Leads to This compound This compound This compound->pump Inhibits na_inc->naca Alters gradient

Caption: this compound inhibits the Na+/K+-ATPase, leading to increased intracellular Na+ and Ca2+.

Optimization_Workflow start Start: Define Experimental Goal (e.g., Cytotoxicity, Signaling) range_finding 1. Broad Range Dose-Response (e.g., 100 nM - 100 µM) using MTT or similar assay start->range_finding determine_ic50 2. Determine IC50 / EC50 range_finding->determine_ic50 narrow_range 3. Narrow Range Dose-Response (around IC50/EC50) determine_ic50->narrow_range select_conc 4. Select Optimal Concentrations (e.g., IC20, IC50, IC80) narrow_range->select_conc functional_assay 5. Perform Functional Assays (e.g., Western Blot, Activity Assay) select_conc->functional_assay end End: Data Analysis functional_assay->end

Caption: A stepwise workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting_Inconsistency start Inconsistent Results Observed q_reagents Are reagents freshly prepared? (Stock, Dilutions) start->q_reagents q_cells Is cell handling consistent? (Passage #, Seeding Density) start->q_cells q_protocol Is the experimental protocol followed precisely? start->q_protocol sol_reagents Solution: Use fresh dilutions for each experiment. Avoid freeze-thaw of stock. q_reagents->sol_reagents No sol_cells Solution: Use cells from a consistent passage range. Standardize seeding protocol. q_cells->sol_cells No sol_protocol Solution: Review and standardize all steps, including incubation times and volumes. q_protocol->sol_protocol No

Caption: A decision tree for troubleshooting sources of experimental inconsistency.

References

troubleshooting inconsistent results in Dihydroouabain experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with Dihydroouabain (DHO).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Inconsistent IC50 Values in Na+/K+-ATPase Inhibition Assays

  • Question: My IC50 value for this compound in a Na+/K+-ATPase inhibition assay is highly variable between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values for this compound are a common issue and can often be attributed to fluctuations in the extracellular potassium concentration ([K+]o) in your assay buffer. This compound's inhibitory effect on the Na+/K+-ATPase is antagonized by potassium ions.

    • Troubleshooting Steps:

      • Strictly Control [K+]o: Ensure the potassium concentration in your assay buffer is consistent across all experiments. Even small variations can significantly shift the IC50 value. The concentration-response curve for DHO is shifted to higher concentrations at higher [K+]o.[1]

      • Optimize Pre-incubation Time: this compound has a faster dissociation rate constant from the Na+/K+-ATPase compared to ouabain. Ensure your pre-incubation time with DHO is sufficient to reach equilibrium but not so long as to allow for significant dissociation before the measurement is taken.

      • Check Reagent Stability: Prepare fresh this compound solutions for each experiment. While generally stable, prolonged storage in certain buffers could lead to degradation.

      • Verify Enzyme Purity and Concentration: The purity and concentration of your Na+/K+-ATPase preparation can affect the apparent IC50. Ensure consistency in your enzyme source and preparation.

      • Consider Species-Specific Differences: The sensitivity of Na+/K+-ATPase to cardiac glycosides varies between species. For example, rat cardiac myocytes are significantly less sensitive to DHO than those from guinea pigs.[1]

ParameterRecommendationRationale
Extracellular K+ Concentration Maintain a constant and documented concentration (e.g., 5.4 mM).Higher [K+]o increases the apparent KD' (and thus IC50) of DHO.[1]
Pre-incubation Time Optimize for your specific assay conditions (e.g., 15-30 minutes).DHO has a faster dissociation rate than ouabain, requiring careful timing.
DHO Stock Solution Prepare fresh from a high-quality source.Ensures consistent potency and avoids degradation products.
Enzyme Preparation Use a consistent source and concentration of Na+/K+-ATPase.Variability in enzyme activity will lead to variable IC50 values.

2. Unexpected Results in Cell Viability Assays

  • Question: I am not observing the expected dose-dependent decrease in cell viability with this compound. Why might this be?

  • Answer: Several factors can influence the outcome of cell viability assays with this compound.

    • Troubleshooting Steps:

      • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Na+/K+-ATPase inhibitors. This can be due to differences in the expression levels of Na+/K+-ATPase isoforms.

      • Potassium in Culture Media: Standard cell culture media contain potassium, which will antagonize the effect of DHO. For sensitive experiments, consider using a custom medium with a controlled potassium concentration.

      • Assay Duration: The cytotoxic effects of Na+/K+-ATPase inhibition may take time to manifest. Ensure your incubation time with this compound is sufficient (e.g., 24, 48, or 72 hours).

      • Solubility Issues: While this compound is generally soluble in DMSO for stock solutions, it can precipitate when diluted into aqueous culture media. Ensure complete dissolution and consider the final DMSO concentration, which should typically be below 0.5% to avoid solvent-induced cytotoxicity.[2]

      • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration.[3][4][5] If you are seeing weak effects, consider reducing the serum concentration during the this compound treatment, including a serum-free control group.

FactorTroubleshooting Suggestion
Cell Line Test a range of cell lines or verify the expression of sensitive Na+/K+-ATPase isoforms.
Culture Medium Document the potassium concentration in your medium. For high-precision experiments, use a custom medium with a defined [K+].
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Solubility Prepare a concentrated stock in DMSO and dilute fresh into pre-warmed media. Visually inspect for precipitation.
Serum Concentration Test the effect of DHO in low-serum or serum-free conditions.

3. Differentiating Na+/K+-ATPase Inhibition from Other Effects

  • Question: How can I be sure that the effects I'm observing are due to Na+/K+-ATPase inhibition by this compound and not off-target effects?

  • Answer: this compound is valued for being a more specific inhibitor of the Na+/K+-ATPase pump compared to ouabain, which can have other effects.[6] However, it is still crucial to confirm the mechanism of action.

    • Experimental Controls:

      • Potassium Competition: Demonstrate that the effect of this compound can be reversed or attenuated by increasing the extracellular potassium concentration. This is a hallmark of Na+/K+-ATPase inhibition by cardiac glycosides.

      • Use Ouabain as a Comparison: Compare the effects of this compound with ouabain. This compound is significantly less potent (approximately 50-fold) than ouabain in inhibiting the Na+/K+-ATPase.[6] If the observed cellular effect shows a similar potency difference, it is likely mediated by pump inhibition.

      • Measure Intracellular Ion Concentrations: Directly measure changes in intracellular sodium ([Na+]i) and calcium ([Ca2+]i) concentrations. Inhibition of the Na+/K+-ATPase is expected to lead to an increase in [Na+]i, which in turn can increase [Ca2+]i via the Na+/Ca2+ exchanger.

      • Knockdown/Knockout Models: If available, use cell lines with altered expression of Na+/K+-ATPase subunits to confirm the target.

Experimental Protocols

1. Na+/K+-ATPase Inhibition Assay (Phosphate-based)

This protocol is adapted for measuring the inhibitory effect of this compound on Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • Reagents:

    • Assay Buffer: 250 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl (or desired potassium concentration), 5 mM MgCl2, 1 mM EGTA.

    • Na+/K+-ATPase enzyme preparation (microsomal fraction or purified enzyme).

    • This compound stock solution (in DMSO).

    • ATP solution (10 mM).

    • Pi Detection Reagent (e.g., Malachite Green-based).

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a "no DHO" control and a "100% inhibition" control with a high concentration of ouabain (e.g., 1 mM).

    • Add 20 µL of each this compound dilution or control to a 96-well plate.

    • Add 50 µL of the Na+/K+-ATPase enzyme preparation to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 30 µL of the ATP solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and measure the released inorganic phosphate according to the instructions of your Pi detection reagent.

    • Calculate the percentage of inhibition for each this compound concentration relative to the controls and determine the IC50 value.

2. Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to assess the effect of this compound on cell viability.

  • Reagents:

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • MTT solution (5 mg/mL in PBS).[7]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After the incubation period, add 10 µL of MTT solution to each well.[8]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Dihydroouabain_Troubleshooting_Workflow start Inconsistent this compound Experimental Results check_ic50 Inconsistent IC50? start->check_ic50 check_viability Unexpected Cell Viability? start->check_viability check_mechanism Uncertain Mechanism of Action? start->check_mechanism check_ic50->check_viability No ic50_k Verify and Standardize [K+] in Assay Buffer check_ic50->ic50_k Yes check_viability->check_mechanism No viability_cell Assess Cell Line Sensitivity check_viability->viability_cell Yes mechanism_k Perform K+ Competition Assay check_mechanism->mechanism_k Yes end Consistent Results check_mechanism->end No ic50_time Optimize Pre-incubation Time ic50_k->ic50_time ic50_reagent Prepare Fresh DHO Stock ic50_time->ic50_reagent ic50_enzyme Ensure Consistent Enzyme Preparation ic50_reagent->ic50_enzyme ic50_enzyme->end viability_media Control [K+] in Culture Medium viability_cell->viability_media viability_duration Perform Time-Course Experiment viability_media->viability_duration viability_solubility Check for DHO Precipitation viability_duration->viability_solubility viability_serum Test with Reduced Serum Concentration viability_solubility->viability_serum viability_serum->end mechanism_ouabain Compare Potency with Ouabain mechanism_k->mechanism_ouabain mechanism_ions Measure Intracellular [Na+] and [Ca2+] mechanism_ouabain->mechanism_ions mechanism_ions->end

A troubleshooting workflow for inconsistent this compound experiments.

DHO_Mechanism_of_Action DHO This compound (DHO) NaK_ATPase Na+/K+-ATPase DHO->NaK_ATPase Binds to Inhibition Inhibition NaK_ATPase->Inhibition Na_in ↑ Intracellular [Na+] Inhibition->Na_in NCX Na+/Ca2+ Exchanger (NCX) Na_in->NCX Alters gradient for Ca_in ↑ Intracellular [Ca2+] NCX->Ca_in Signaling Downstream Signaling (e.g., Src, ERK) Ca_in->Signaling Cellular_Effects Cellular Effects (e.g., ↓ Viability, Inotropy) Ca_in->Cellular_Effects Signaling->Cellular_Effects

Simplified signaling pathway of this compound via Na+/K+-ATPase inhibition.

References

preventing off-target effects of Dihydroouabain in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Dihydroouabain effectively in cell culture experiments, with a primary focus on preventing and troubleshooting off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ouabain?

This compound is a derivative of Ouabain, a cardiac glycoside known for its potent inhibition of the Na+/K+-ATPase pump. The key difference lies in the saturation of the lactone ring in this compound, which makes it approximately 50-fold less potent as a Na+/K+-ATPase inhibitor compared to Ouabain.[1] Notably, the effects of this compound are considered to be almost exclusively due to the inhibition of the Na+/K+-ATPase pump, whereas Ouabain is known to have additional inotropic effects that are independent of pump inhibition.[1] This characteristic suggests that this compound may have a more specific mechanism of action with potentially fewer off-target effects.

Q2: What are the potential off-target effects of this compound?

While this compound is considered more specific for the Na+/K+-ATPase than Ouabain, high concentrations may still lead to off-target effects. Extrapolating from research on Ouabain, potential off-target effects could involve the modulation of various signaling pathways, including AMPK-Src, STAT3, and MAPK pathways, leading to unintended consequences on cell proliferation, apoptosis, and metabolism.[2][3][4] It is crucial to use the lowest effective concentration of this compound to minimize these risks.

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is highly cell-line dependent and should be determined empirically for each experimental system. As a starting point, consider that this compound is significantly less potent than Ouabain. For Ouabain, cytotoxic effects in various cancer cell lines are often observed in the nanomolar range.[5][6][7][8] Therefore, for this compound, initial experiments might explore a concentration range from the high nanomolar to the low micromolar range. A dose-response curve should always be generated to determine the IC50 value for the specific cell line and endpoint being studied.

Q4: How can I minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Thorough Dose-Response Studies: Always perform a comprehensive dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target effect.

  • Use of Appropriate Controls: Include negative controls (vehicle only) and positive controls (if available) to accurately assess the specific effects of this compound.

  • Cell Line Characterization: Be aware of the specific Na+/K+-ATPase isoform expression in your cell line, as this can influence sensitivity to cardiac glycosides.

  • Monitor Cell Health: Regularly assess cell morphology and viability to detect any signs of cytotoxicity that may indicate off-target effects.

  • Molecular Knockdown/Out Studies: Where feasible, use techniques like siRNA to knockdown the Na+/K+-ATPase alpha subunit to confirm that the observed effects are indeed mediated by the intended target.[5]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Cell Death/Cytotoxicity Concentration of this compound is too high, leading to excessive Na+/K+-ATPase inhibition and off-target effects.Perform a dose-response experiment starting from a much lower concentration and titrate up to find the optimal concentration. Refer to the IC50 values of Ouabain in similar cell lines as a rough guide, remembering this compound is less potent.
The cell line is particularly sensitive to Na+/K+-ATPase inhibition.Characterize the Na+/K+-ATPase subunit expression in your cell line. Some isoforms have higher affinity for cardiac glycosides. Consider using a cell line with a known sensitivity profile.
No Observable Effect Concentration of this compound is too low.Confirm the activity of your this compound stock. Perform a dose-response experiment with a wider and higher concentration range.
The cell line is resistant to this compound.This could be due to low expression of the target Na+/K+-ATPase isoform or other intrinsic resistance mechanisms. Verify target expression. Consider using an alternative compound.
Inconsistent Results Variability in cell density, passage number, or experimental conditions.Standardize your cell culture and experimental protocols meticulously. Ensure consistent cell seeding densities and use cells within a defined passage number range.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
Unexpected Phenotypes (Potential Off-Target Effects) Activation or inhibition of unintended signaling pathways.Reduce the concentration of this compound to the lowest effective level. Use specific inhibitors for suspected off-target pathways as controls to dissect the observed phenotype.
The observed effect is independent of Na+/K+-ATPase inhibition.Use molecular tools like siRNA to confirm the on-target effect. If the phenotype persists after target knockdown, it is likely an off-target effect.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Ouabain in various cancer cell lines. This data is provided as a reference to estimate the potential effective concentration range for this compound, keeping in mind its lower potency.

Table 1: IC50 Values of Ouabain in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)Reference
OS-RC-2Renal Cancer48~39[5]
NCI-H446Small Cell Lung Cancer48Not specified, but similar to OS-RC-2[5]
PC-3Prostate CancerNot specifiedNanomolar range[9]
MDA-MB-231Breast Cancer24150 ± 2[7]
MDA-MB-231Breast Cancer4890 ± 2[7]
A549Non-small-cell lung cancer72~25-50[8]
HeLaCervical Cancer72~50-100[8]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the activation or inhibition of specific signaling pathways in response to this compound treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-AMPK, total AMPK, phospho-Src, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

OnTarget_OffTarget_Pathway cluster_this compound This compound cluster_OnTarget On-Target Effect cluster_OffTarget Potential Off-Target Effects (at high concentrations) This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibition Signaling_Pathways Signaling Pathways (e.g., Src, MAPK, STAT3) This compound->Signaling_Pathways Modulation Ion_Gradient Disruption of Ion Gradient NaK_ATPase->Ion_Gradient Desired_Effect Desired Cellular Effect Ion_Gradient->Desired_Effect Unintended_Effects Unintended Cellular Responses (e.g., Cytotoxicity, Altered Gene Expression) Signaling_Pathways->Unintended_Effects

Caption: On-target vs. potential off-target effects of this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Unexpected Result? Start->Problem High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes No_Effect No Effect? Problem->No_Effect No Inconsistent_Results Inconsistent Results? Problem->Inconsistent_Results Sometimes Lower_Conc Lower Concentration & Perform Dose-Response High_Cytotoxicity->Lower_Conc Yes Check_Sensitivity Check Cell Line Sensitivity/Isoforms High_Cytotoxicity->Check_Sensitivity No, even at low conc. Higher_Conc Increase Concentration & Perform Dose-Response No_Effect->Higher_Conc Yes Check_Stock Verify Compound Activity No_Effect->Check_Stock No, even at high conc. Standardize_Protocol Standardize Protocol (Passage #, Seeding Density) Inconsistent_Results->Standardize_Protocol Yes Fresh_Stock Prepare Fresh Stock Solution Inconsistent_Results->Fresh_Stock No, protocol is strict End Proceed with Optimized Experiment Lower_Conc->End Check_Sensitivity->End Higher_Conc->End Check_Stock->End Standardize_Protocol->End Fresh_Stock->End Cardiac_Glycoside_Signaling cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CG Cardiac Glycoside (e.g., this compound) NaK_ATPase Na+/K+-ATPase CG->NaK_ATPase Binds & Inhibits Src Src Kinase NaK_ATPase->Src Activates AMPK AMPK NaK_ATPase->AMPK Activates (via ATP depletion) STAT3 STAT3 NaK_ATPase->STAT3 Inhibits ROS Reactive Oxygen Species (ROS) NaK_ATPase->ROS Increases Ca_ion Intracellular Ca2+ NaK_ATPase->Ca_ion Increases MAPK MAPK (ERK1/2) Src->MAPK AMPK->Src Gene_Expression Altered Gene Expression MAPK->Gene_Expression STAT3->Gene_Expression ROS->Gene_Expression Ca_ion->Gene_Expression

References

Technical Support Center: Dihydroouabain Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in measuring Dihydroouabain binding kinetics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a this compound binding assay?

A radioligand binding assay using [³H]this compound is designed to quantify the interaction between this compound and its binding site on the Na+/K+-ATPase enzyme. The assay measures the amount of radiolabeled ligand bound to the enzyme at equilibrium. To distinguish between specific binding to the Na+/K+-ATPase and non-specific binding to other components (like the filter or lipids), a parallel experiment is run with an excess of unlabeled ("cold") ouabain. This excess cold ligand saturates the specific binding sites, ensuring that any remaining radioactivity detected is due to non-specific interactions. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Q2: Why is my non-specific binding so high?

High non-specific binding (NSB), often considered problematic when it exceeds 10-20% of total binding, can obscure the specific binding signal. Typically, non-specific binding of [³H]ouabain is expected to be less than 4% of the total bound count[1].

Potential Causes & Solutions:

  • Inadequate Washing: Insufficient washing of the filters after filtration can leave unbound radioligand trapped, artificially inflating NSB. Ensure rapid and efficient washing with ice-cold buffer immediately after filtration.

  • Ligand Sticking to Filters: [³H]this compound may adsorb to the filter material. Pre-soaking glass fiber filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce this issue.

  • High Radioligand Concentration: Using a concentration of [³H]this compound that is too high can increase NSB. Use the lowest concentration that still provides a robust signal, typically at or below the Kd value.

  • Cellular/Membrane Debris: Contaminants in the membrane preparation can contribute to NSB. Ensure high-purity membrane fractions through proper homogenization and centrifugation protocols.

Q3: My saturation curve is not reaching a plateau. What does this indicate?

A saturation curve that fails to plateau suggests that the specific binding is not saturable within the concentration range tested.

Potential Causes & Solutions:

  • Insufficient Ligand Concentration Range: You may not be using high enough concentrations of [³H]this compound to saturate all the specific binding sites. Extend the concentration range of the radioligand.

  • High Non-Specific Binding: If NSB is very high and linear, it can mask the saturable component of the specific binding, making the total binding curve appear non-saturable. Address the causes of high NSB as described in Q2.

  • Presence of Multiple Binding Sites: The preparation may contain multiple binding sites with different affinities for this compound. For instance, different isoforms of the Na+/K+-ATPase α-subunit exhibit varying affinities for cardiac glycosides[2][3][4]. This can result in a complex binding curve that is difficult to saturate. Analysis with a two-site binding model may be necessary.

Q4: My Scatchard plot is curvilinear instead of linear. How should I interpret this?

A linear Scatchard plot (Bound/Free vs. Bound) is indicative of a single class of independent binding sites. A curvilinear (concave up) plot often suggests the presence of multiple binding sites with different affinities or negative cooperativity.

  • Multiple Affinity Sites: Tissues can express multiple isoforms of the Na+/K+-ATPase α-subunit (e.g., α1, α2, α3), each with a distinct affinity for ouabain and its derivatives[3][4][5]. Rat heart microsomes, for example, have been shown to possess both high-affinity (Kd ≈ 0.21 µM) and low-affinity (Kd ≈ 13 µM) sites for ouabain[2]. This heterogeneity is a common reason for non-linear Scatchard plots[6].

  • Data Transformation Issues: Linearizing data for a Scatchard plot can distort experimental errors[7]. It is often preferable to fit the original, untransformed saturation binding data to a one-site or two-site binding model using non-linear regression software[2].

Troubleshooting Guides

Guide 1: Low Specific Binding Signal

Problem: The counts per minute (CPM) for specific binding are too low to be reliable, leading to poor data quality.

Potential Cause Recommended Solution
Degraded Enzyme Prepare fresh membrane fractions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Incorrect Buffer Composition Ouabain binding is highly dependent on ionic conditions. The binding reaction requires Mg²⁺ and ATP in the presence of Na⁺[8]. Conversely, K⁺ significantly reduces the affinity of ouabain for the enzyme by increasing the dissociation rate[8]. Ensure your binding buffer contains the appropriate ions (e.g., Na⁺, Mg²⁺, ATP) and is free of K⁺.
Insufficient Incubation Time The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the time required to reach a steady state.
Low Receptor Density The tissue or cell line used may have a low expression of Na+/K+-ATPase. Increase the amount of protein (membrane preparation) used in each assay tube.
Guide 2: Inconsistent or Irreproducible Results

Problem: Replicate experiments yield significantly different Kd or Bmax values.

Potential Cause Recommended Solution
Pipetting Errors Inaccurate serial dilutions of the radioligand or unlabeled competitor are a common source of error in binding kinetics[9]. Use calibrated pipettes and low-binding plasticware.
Incomplete Separation of Bound/Free Ligand The separation of bound from free radioligand must be rapid to prevent dissociation of the ligand-receptor complex[1]. Rapid vacuum filtration is a standard and effective method[1][2]. Ensure the filtration and washing steps are performed quickly and consistently.
Temperature Fluctuations Binding kinetics are temperature-dependent. Perform all incubation steps in a precisely temperature-controlled water bath or incubator.
Variable Non-Specific Binding Inconsistent NSB across an experiment will lead to high variability in the calculated specific binding. Ensure all assay tubes, including NSB controls, are treated identically.

Experimental Protocols

Protocol: [³H]this compound Saturation Binding Assay

This protocol outlines a typical procedure for determining the dissociation constant (Kd) and maximum binding capacity (Bmax) of this compound for the Na+/K+-ATPase in a prepared membrane fraction.

1. Reagent Preparation:

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 100 mM NaCl.

  • Radioligand Stock: [³H]this compound in a suitable solvent (e.g., ethanol), concentration determined by supplier.

  • Unlabeled Ligand Stock: 1 mM Ouabain in Binding Buffer (for determining non-specific binding).

  • Membrane Preparation: Microsomal fraction enriched in Na+/K+-ATPase, suspended in a suitable buffer at a known protein concentration (e.g., 1-2 mg/mL).

2. Assay Procedure:

  • Set up a series of tubes for total binding. Add increasing concentrations of [³H]this compound (e.g., 0.1 nM to 100 nM).

  • Set up a parallel series of tubes for non-specific binding. Add the same increasing concentrations of [³H]this compound, plus a saturating concentration of unlabeled ouabain (e.g., 100 µM).

  • Add the membrane preparation to each tube (e.g., 50-100 µg of protein per tube).

  • Add binding buffer to bring all tubes to a final, equal volume (e.g., 250 µL).

  • Incubate all tubes at a constant temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in ice-cold buffer.

  • Quickly wash the filters three times with 3-5 mL of ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow them to soak for several hours[1].

  • Measure the radioactivity (in CPM) in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Convert CPM to disintegrations per minute (DPM) to correct for quenching.

  • Calculate the molar amount of bound radioligand based on the specific activity of the [³H]this compound.

  • Calculate Specific Binding = Total Binding - Non-Specific Binding for each concentration.

  • Plot Specific Binding versus the concentration of free [³H]this compound.

  • Analyze the resulting saturation curve using non-linear regression software (e.g., GraphPad Prism) to fit a one-site or two-site binding model and determine the Kd and Bmax values.

Visualizations

Troubleshooting Workflow: High Non-Specific Binding

high_nsb_troubleshooting start High Non-Specific Binding Detected cause1 Ligand Sticking to Filter? start->cause1 cause2 Inadequate Washing? start->cause2 cause3 Radioligand Concentration Too High? start->cause3 cause4 Contaminated Membrane Prep? start->cause4 sol1 Pre-soak filters in 0.3% PEI or BSA cause1->sol1 Yes sol2 Increase wash volume and speed; Use ice-cold buffer cause2->sol2 Yes sol3 Use [Ligand] at or below Kd; Verify specific activity cause3->sol3 Yes sol4 Re-purify membranes; Use protease inhibitors cause4->sol4 Yes

Caption: Troubleshooting flowchart for diagnosing and resolving high non-specific binding.

Experimental Workflow: Saturation Binding Assay

saturation_binding_workflow cluster_assay Assay Incubation cluster_termination Termination & Measurement prep 1. Prepare Reagents (Buffer, Ligands, Membranes) total_binding 2a. Total Binding Tubes: [³H]this compound Gradient prep->total_binding nsb 2b. NSB Tubes: [³H]this compound Gradient + Excess Cold Ouabain prep->nsb add_membranes 3. Add Membrane Prep to All Tubes total_binding->add_membranes nsb->add_membranes incubate 4. Incubate to Equilibrium (e.g., 60 min @ 37°C) add_membranes->incubate filter 5. Rapid Vacuum Filtration incubate->filter wash 6. Wash Filters with Ice-Cold Buffer filter->wash count 7. Scintillation Counting wash->count analysis 8. Data Analysis (Non-linear Regression) Calculate Kd and Bmax count->analysis

Caption: Step-by-step workflow for a [³H]this compound saturation binding experiment.

References

Technical Support Center: Improving the Specificity of Dihydroouabain in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and standardized protocols to enhance the specificity of Dihydroouabain (DHO) in your functional assays. This compound, a derivative of the well-known cardiac glycoside ouabain, serves as a valuable tool for dissecting the roles of the Na+/K+-ATPase pump in cellular signaling. Due to its lower potency compared to ouabain, DHO allows for a more nuanced investigation of Na+/K+-ATPase isoform-specific functions and their downstream signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ouabain?

A1: this compound (DHO) is a derivative of ouabain where the lactone ring is saturated. This structural modification results in DHO being a significantly less potent inhibitor of the Na+/K+-ATPase pump compared to ouabain.[1][2] This difference in potency is a key feature that can be exploited in functional assays to differentiate between high- and low-affinity binding sites and to study the signaling functions of the Na+/K+-ATPase that may be independent of profound pump inhibition.

Q2: What is the primary mechanism of action of this compound?

A2: this compound, like ouabain, inhibits the Na+/K+-ATPase, an essential membrane protein responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. By binding to the alpha subunit of the pump, DHO inhibits its ion-translocating activity. This inhibition leads to an increase in intracellular sodium, which in turn can affect the sodium-calcium exchanger (NCX) and lead to an increase in intracellular calcium. Additionally, the binding of cardiac glycosides to the Na+/K+-ATPase can trigger various intracellular signaling cascades independent of changes in ion concentrations.[3][4]

Q3: Why would I use the less potent this compound instead of Ouabain?

A3: The lower potency of this compound allows for a wider concentration range to dissect the roles of different Na+/K+-ATPase isoforms, which exhibit varying sensitivities to cardiac glycosides. This is particularly useful for:

  • Distinguishing between high- and low-affinity binding sites: The significant difference in potency between ouabain and DHO can be used to selectively target high-affinity sites without saturating the lower-affinity ones.[1]

  • Studying signaling versus pumping functions: By using concentrations of DHO that only partially inhibit the pump's activity, researchers can investigate the signaling roles of the Na+/K+-ATPase that are triggered by ligand binding, independent of a complete shutdown of ion transport.

  • Reducing off-target effects: At concentrations where ouabain might exhibit non-specific effects, the less potent DHO can provide a cleaner pharmacological profile.

Q4: What are the different isoforms of the Na+/K+-ATPase alpha subunit and why are they important for this compound specificity?

A4: There are four known isoforms of the Na+/K+-ATPase alpha subunit (α1, α2, α3, and α4), each with distinct tissue distribution and kinetic properties.[5][6] Crucially, these isoforms exhibit different affinities for cardiac glycosides like ouabain and DHO. This isoform-specific sensitivity is the basis for achieving specificity in functional assays. By carefully titrating the concentration of DHO, it is possible to preferentially inhibit certain isoforms over others, allowing for the study of their specific physiological roles. For instance, the α4 isoform, found primarily in sperm, is highly sensitive to ouabain.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or lack of specificity in the assay. 1. This compound concentration is too high, leading to inhibition of multiple isoforms and potential off-target effects. 2. The cell type or tissue expresses multiple Na+/K+-ATPase isoforms with overlapping sensitivities. 3. The assay conditions (e.g., ion concentrations, temperature) are not optimal.1. Perform a detailed dose-response curve for this compound to determine the optimal concentration range for your specific cell type and target isoform. Refer to the quantitative data table below for isoform-specific IC50 values as a starting point. 2. Use cell lines engineered to express a single Na+/K+-ATPase isoform to increase specificity. If using primary cells or tissues, characterize the isoform expression profile using techniques like qPCR or Western blotting. 3. Optimize assay buffer composition. For example, extracellular potassium concentration is known to antagonize the binding of cardiac glycosides.[7] Standardize temperature and incubation times.
Inconsistent or non-reproducible results. 1. Degradation of this compound stock solution. 2. Variability in cell culture conditions (e.g., passage number, confluency). 3. Pipetting errors, especially when preparing serial dilutions of DHO.1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO or water) and store in aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.[8] 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of the experiment. 3. Use calibrated pipettes and perform serial dilutions carefully. For low concentrations, consider preparing an intermediate dilution stock.
Unexpected or paradoxical effects of this compound. 1. Activation of signaling pathways at sub-inhibitory concentrations. Low concentrations of cardiac glycosides can stimulate Na+/K+-ATPase activity and trigger signaling cascades.[9] 2. Off-target effects on other cellular proteins.1. Carefully evaluate the entire dose-response curve. The observed effect may be biphasic. Use specific inhibitors for downstream signaling pathways to confirm the involvement of the Na+/K+-ATPase. 2. Review the literature for known off-target effects of this compound and other cardiac glycosides. Consider using structurally unrelated inhibitors of the Na+/K+-ATPase as a control.

Quantitative Data: Comparative Inhibitory Potency

The following table summarizes the available data on the inhibitory concentrations (IC50) of Ouabain and this compound on different Na+/K+-ATPase isoforms. Note that IC50 values can vary depending on the experimental conditions (e.g., tissue source, ion concentrations).

IsoformOuabain IC50This compound IC50Fold Difference (approx.)Reference
α1 (rat) ~1.6 x 10⁻⁵ M--[5]
α2 (rat) ----
α3 (porcine) ~15 nM--[1]
α4 (mouse) ~1.7 x 10⁻⁹ M--[5]
General (frog skin) ~10⁻⁵ M~10⁻³ M100x[7]
General (guinea pig heart) -~50-fold less potent than Ouabain50x[2]

Data for this compound IC50 values for specific alpha isoforms is limited in the currently available literature. The provided data for ouabain can serve as a reference for relative sensitivity, with DHO being significantly less potent.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound for Na+/K+-ATPase Activity

This protocol describes a colorimetric assay to measure the inorganic phosphate (Pi) released by the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined in the presence of varying concentrations of this compound to calculate its IC50 value.

Materials:

  • Cell or tissue homogenates expressing the Na+/K+-ATPase of interest

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (100 mM)

  • This compound stock solution

  • Ouabain stock solution (for determining total Na+/K+-ATPase activity)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Protein Sample: Prepare cell or tissue homogenates containing the Na+/K+-ATPase. Determine the total protein concentration of the homogenate.

  • Set up the Assay Plate:

    • Total ATPase activity: Add assay buffer and protein sample to wells.

    • Ouabain-insensitive ATPase activity: Add assay buffer, protein sample, and a saturating concentration of ouabain (e.g., 1-2 mM) to wells.

    • DHO inhibition: Add assay buffer, protein sample, and serial dilutions of this compound to wells.

    • Blank: Add assay buffer without the protein sample.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the Reaction: Add ATP to all wells to a final concentration of 5 mM to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the Reaction: Stop the reaction by adding the phosphate detection reagent.

  • Color Development: Allow the color to develop according to the manufacturer's instructions for the detection reagent.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculations:

    • Calculate the amount of inorganic phosphate released using the phosphate standard curve.

    • Na+/K+-ATPase activity = (Total ATPase activity) - (Ouabain-insensitive ATPase activity).

    • Plot the percentage of Na+/K+-ATPase inhibition versus the log of this compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software.

Protocol 2: Dissecting Na+/K+-ATPase Signaling Using Ouabain and this compound

This protocol provides a framework for investigating the activation of a downstream signaling molecule (e.g., phosphorylation of ERK) in response to Na+/K+-ATPase inhibition.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • This compound and Ouabain stock solutions

  • Specific inhibitor for the signaling pathway of interest (e.g., MEK inhibitor for ERK pathway)

  • Lysis buffer

  • Protein assay reagent

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Na+/K+-ATPase α-subunit)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and grow to the desired confluency.

    • Starve the cells in serum-free medium for a few hours before treatment to reduce basal signaling.

    • Treat cells with a range of concentrations of this compound and Ouabain for various time points. Include a vehicle control and a positive control (e.g., a known activator of the pathway).

    • To confirm the role of the Na+/K+-ATPase, pre-incubate a set of cells with a high concentration of ouabain to block all isoforms before adding DHO.

    • To confirm the downstream pathway, pre-incubate a set of cells with a specific pathway inhibitor before adding DHO or ouabain.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with the primary antibody against the phosphorylated form of the signaling protein of interest.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total form of the signaling protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.

    • Quantify the band intensities and express the level of protein phosphorylation as a ratio of the phosphorylated protein to the total protein.

    • Compare the effects of different concentrations of this compound and Ouabain on the activation of the signaling pathway.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

The binding of this compound to the Na+/K+-ATPase can initiate a cascade of intracellular signaling events. A key pathway involves the activation of the Src kinase, which can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway. This can ultimately influence gene expression and cellular processes like growth and proliferation.

NaK_ATPase_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHO This compound NaK_ATPase Na+/K+-ATPase DHO->NaK_ATPase binds & inhibits Src Src NaK_ATPase->Src activates EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., proliferation, hypertrophy) ERK->Gene_Expression

Signaling cascade initiated by this compound binding.
Experimental Workflow: Comparing this compound and Ouabain

This workflow outlines the steps to compare the effects of this compound and Ouabain on a specific cellular function, leveraging their differential potencies.

Experimental_Workflow start Start: Prepare Cell Culture treatment Treat cells with varying concentrations of: - this compound - Ouabain - Vehicle Control start->treatment incubation Incubate for defined time points treatment->incubation functional_assay Perform Functional Assay (e.g., cell viability, ion flux, signaling activation) incubation->functional_assay data_collection Collect and Quantify Data functional_assay->data_collection analysis Analyze Dose-Response Curves - Calculate IC50 values - Compare potency and efficacy data_collection->analysis conclusion Conclusion: Determine differential effects and isoform selectivity analysis->conclusion

Workflow for comparing DHO and Ouabain effects.
Logical Relationship: Troubleshooting this compound Assay Specificity

This diagram provides a logical approach to troubleshooting issues related to the specificity of this compound in functional assays.

Troubleshooting_Logic start Issue: Lack of Specificity in DHO Assay check_concentration Is the DHO concentration optimized? start->check_concentration perform_dose_response Action: Perform detailed dose-response curve check_concentration->perform_dose_response No check_isoform_expression Does the cell model express multiple isoforms? check_concentration->check_isoform_expression Yes perform_dose_response->check_isoform_expression characterize_isoforms Action: Characterize isoform expression (qPCR/Western) check_isoform_expression->characterize_isoforms Yes check_assay_conditions Are assay conditions (e.g., [K+]) optimal? check_isoform_expression->check_assay_conditions No use_single_isoform_model Action: Use a single isoform expression system characterize_isoforms->use_single_isoform_model use_single_isoform_model->check_assay_conditions optimize_conditions Action: Optimize buffer composition and incubation parameters check_assay_conditions->optimize_conditions No evaluate_off_target Are off-target effects suspected? check_assay_conditions->evaluate_off_target Yes optimize_conditions->evaluate_off_target use_controls Action: Use structurally unrelated inhibitors as controls evaluate_off_target->use_controls Yes end Resolution: Improved Assay Specificity evaluate_off_target->end No use_controls->end

Troubleshooting flowchart for DHO assay specificity.

References

Technical Support Center: Dihydroouabain Cytotoxicity in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Dihydroouabain cytotoxicity in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound, a derivative of ouabain, primarily acts by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1] While it is significantly less potent than ouabain, its inhibitory action leads to a cascade of intracellular events that can culminate in cell death.[1][2] These events include:

  • Disruption of Ion Gradients: Inhibition of the Na+/K+-ATPase pump leads to an increase in intracellular sodium ([Na+]i) and a decrease in intracellular potassium ([K+]i). This depolarization can, in turn, increase intracellular calcium ([Ca2+]i) through the Na+/Ca2+ exchanger.[3][4][5]

  • Induction of Oxidative Stress: this compound can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[6][7][8]

  • Activation of Apoptotic Pathways: The cellular stress induced by ionic imbalance and ROS can activate intrinsic and extrinsic apoptotic pathways. This often involves the release of cytochrome c from mitochondria and the activation of caspase cascades (e.g., caspase-3, -8, and -9).[3][9][10][11]

  • Activation of Signaling Cascades: this compound can activate various signaling pathways, including those involving Src, Ras, and MAP kinases (ERK, JNK, p38), which play complex roles in both cell survival and cell death.[6][12][13]

Q2: How does this compound's cytotoxicity differ from Ouabain in long-term studies?

A2: this compound is reported to be about 50-fold less potent than ouabain as an inhibitor of the Na+/K+-ATPase pump.[1] This lower potency is the primary difference and has significant implications for long-term studies. Researchers will likely need to use higher concentrations of this compound to achieve similar biological effects to ouabain. Consequently, off-target effects, though not extensively documented, should be considered, and careful dose-response studies are critical.

Q3: My cells are dying unexpectedly in my long-term this compound study. What are the potential causes and how can I troubleshoot this?

A3: Unexpected cell death in long-term cultures treated with this compound can stem from several factors. Please refer to the troubleshooting guide below.

Troubleshooting Guide: Unexpected Cytotoxicity

IssuePotential CauseRecommended Action
Rapid Cell Death (within 24-48 hours) Concentration Too High: The concentration of this compound may be too high for your specific cell type, leading to acute toxicity.Perform a dose-response curve to determine the IC50 value for your cell line. Start with a concentration well below the IC50 for long-term studies.
Contamination: Bacterial or fungal contamination can cause rapid cell death.Regularly check cultures for signs of contamination. Use appropriate aseptic techniques.
Gradual Cell Death over Several Days/Weeks Cumulative Cytotoxicity: Even at low concentrations, the continuous inhibition of Na+/K+-ATPase can lead to a gradual buildup of intracellular Na+ and Ca2+, and ROS, eventually triggering apoptosis.[3][8]1. Lower the Concentration: Use the lowest effective concentration of this compound. 2. Intermittent Dosing: Consider a dosing regimen with drug-free periods to allow cells to recover. 3. Use of Cytoprotective Agents: See Q4 for details on mitigating cytotoxicity.
Nutrient Depletion/Waste Accumulation: Long-term cultures require diligent maintenance.Ensure regular media changes to replenish nutrients and remove metabolic waste products.
Inconsistent Results Between Experiments Reagent Variability: Inconsistent potency or degradation of the this compound stock solution.Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition.Maintain consistent cell culture practices. Use cells within a defined passage number range.

Q4: Are there ways to mitigate this compound-induced cytotoxicity in long-term experiments without affecting its primary mechanism of action?

A4: Yes, several strategies can be employed to reduce this compound-induced cytotoxicity, allowing for the study of its long-term effects.

Mitigation StrategyMechanism of ActionKey Considerations
Supplement with Antioxidants Reduces oxidative stress, a major contributor to cytotoxicity.[6][7]N-acetylcysteine (NAC): A common ROS scavenger.[6] α-Tocopherol (Vitamin E): Can block ouabain-induced ROS production.[8]
Use Caspase Inhibitors Directly blocks the execution of apoptosis.[3][9]Z-VAD-FMK: A pan-caspase inhibitor that can significantly reduce ouabain-induced cell death.[3][9] Use with caution as it may mask important apoptotic signaling events.
Modulate Extracellular Ions Increasing extracellular K+ can counteract the effects of Na+/K+-ATPase inhibition.[4][14]Carefully titrate K+ concentration in the culture medium. This may alter other cellular processes.
Target Specific Signaling Pathways Inhibition of downstream effectors of Na+/K+-ATPase signaling.Src or Ras inhibitors: Can ablate some of the downstream signaling effects of ouabain.[6] This approach is highly specific and requires a good understanding of the pathways involved in your experimental model.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50.

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Methodology:

  • Culture and treat cells with the desired concentrations of this compound for the specified duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

This compound-Induced Cytotoxicity Pathway

Dihydroouabain_Cytotoxicity DHO This compound NKA Na+/K+-ATPase DHO->NKA Inhibits Ion_Imbalance Ionic Imbalance (+[Na+]i, +[Ca2+]i, -[K+]i) NKA->Ion_Imbalance Leads to Signaling Src/Ras/MAPK Signaling NKA->Signaling Activates ROS ROS Production Ion_Imbalance->ROS Mito Mitochondrial Dysfunction Ion_Imbalance->Mito ROS->Mito Caspases Caspase Activation (Caspase-8, -9, -3) Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Signaling->ROS Signaling->Caspases Mitigation_Workflow Start Cell Culture Treatment Treat with this compound +/- Mitigating Agent Start->Treatment Incubation Long-Term Incubation Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Viability Cell Viability (MTT Assay) Endpoint_Analysis->Viability Apoptosis_Assay Apoptosis (Annexin V/PI) Endpoint_Analysis->Apoptosis_Assay ROS_Assay ROS Levels (DCFDA Assay) Endpoint_Analysis->ROS_Assay

References

impact of temperature and pH on Dihydroouabain activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dihydroouabain. This resource provides essential information regarding the impact of critical experimental parameters—temperature and pH—on the activity of this compound. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the inhibitory activity of this compound on Na+/K+-ATPase?

A1: The inhibitory potency of this compound is strongly dependent on pH. Its activity is significantly higher in acidic conditions and decreases as the pH becomes more alkaline. Specifically, the IC50 value of this compound for Na,K-ATPase can increase by a factor of approximately 20 when the pH is raised from 6.5 to 8.5, indicating a substantial loss of inhibitory effectiveness at higher pH levels.[1] This pH sensitivity is primarily attributed to the steroid hydroxyl side chains of the molecule.

Q2: What is the optimal temperature range for experiments involving this compound?

A2: While a definitive, narrow optimal temperature for all experimental setups has not been established, the activity of Na+/K+-ATPase, the target of this compound, is known to be temperature-dependent. Most in vitro assays measuring Na+/K+-ATPase activity are conducted at 37°C to mimic physiological conditions. Some studies investigating the effects of this compound on cellular pump activity have been performed in the range of 32-34°C. It is crucial to maintain a consistent and accurately reported temperature throughout your experiments to ensure reproducibility. A significant decrease in Na+/K+-ATPase activity is observed at lower temperatures. For instance, at 0°C, the overall (Na + K)-ATPase activity is virtually absent, although some partial reactions of the enzyme cycle can still occur.

Q3: I am observing lower than expected inhibition of Na+/K+-ATPase with this compound. What could be the issue?

A3: Several factors could contribute to this observation. Firstly, verify the pH of your experimental buffer. As detailed in the data table below, a higher pH will significantly increase the IC50 of this compound, leading to reduced inhibition. Secondly, ensure your experimental temperature is optimal for Na+/K+-ATPase activity (typically 37°C) and has been consistent. Suboptimal temperatures can lead to lower enzyme activity and may affect the binding kinetics of this compound. Lastly, confirm the concentration and purity of your this compound stock solution.

Q4: Can this compound be used interchangeably with ouabain?

A4: While both are cardiac glycosides that inhibit Na+/K+-ATPase, they are not interchangeable. This compound is a derivative of ouabain with a saturated lactone ring. This structural difference makes this compound significantly less potent than ouabain. Therefore, higher concentrations of this compound are required to achieve the same level of Na+/K+-ATPase inhibition as ouabain.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent pH of the assay buffer. 2. Fluctuations in incubation temperature. 3. Inaccurate pipetting or dilution of this compound.1. Prepare fresh buffer for each experiment and verify the pH with a calibrated meter just before use. 2. Use a calibrated water bath or incubator and monitor the temperature throughout the experiment. 3. Calibrate your pipettes regularly and perform serial dilutions carefully.
Low potency of this compound (higher than expected IC50). 1. Assay buffer pH is too high (alkaline). 2. Degradation of the this compound stock solution.1. Adjust the pH of your buffer to the desired range (e.g., pH 7.4 or lower) for optimal activity. 2. Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.
No significant Na+/K+-ATPase inhibition observed. 1. Incorrect assay setup or non-viable enzyme preparation. 2. Sub-optimal temperature affecting enzyme activity. 3. Insufficient concentration of this compound.1. Run positive controls (e.g., with ouabain) and negative controls (no inhibitor) to validate the assay. 2. Ensure the assay is performed at a temperature conducive to Na+/K+-ATPase activity (e.g., 37°C). 3. Consult the literature for appropriate concentration ranges of this compound for your specific experimental system and perform a dose-response curve.

Quantitative Data Summary

Impact of pH on this compound IC50

The following table illustrates the significant impact of pH on the half-maximal inhibitory concentration (IC50) of this compound on Na+/K+-ATPase. The data is based on the reported 20-fold increase in IC50 from pH 6.5 to 8.5.[1]

pHRelative IC50Potency
6.51xHigh
7.4~10xModerate
8.520xLow

Note: 'x' represents a baseline IC50 value determined at pH 6.5.

Impact of Temperature on Na+/K+-ATPase Activity
TemperatureRelative Na+/K+-ATPase ActivityImplication for this compound Experiments
0-4°CVery LowNot recommended for standard activity assays.
25°CModerateSuboptimal for maximal enzyme activity.
32-37°CHigh (Optimal)Recommended range for physiological relevance and maximal enzyme activity.

Experimental Protocols

Measurement of this compound-Sensitive Na+/K+-ATPase Activity

This protocol is adapted from standard methods for measuring Na+/K+-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney or other suitable source)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH adjusted to the desired value)

  • ATP solution (e.g., 3 mM)

  • MgCl2 solution (e.g., 5 mM)

  • NaCl solution (e.g., 100 mM)

  • KCl solution (e.g., 20 mM)

  • This compound stock solution (in a suitable solvent like DMSO or water)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution

  • 96-well microplate

  • Incubator or water bath

Procedure:

  • Prepare Assay Mix: For each reaction, prepare a master mix containing Assay Buffer, MgCl2, NaCl, and KCl.

  • Set up Reactions: In a 96-well plate, add the assay mix to each well.

  • Add this compound: Add varying concentrations of this compound to the appropriate wells. Include a "no inhibitor" control. To determine the specific Na+/K+-ATPase activity, also include a control with a saturating concentration of ouabain (e.g., 1 mM) to completely inhibit the enzyme.

  • Add Enzyme: Add the Na+/K+-ATPase enzyme preparation to all wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind.

  • Initiate Reaction: Start the reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at the chosen temperature for a fixed period (e.g., 15-30 minutes) during which the enzyme will hydrolyze ATP.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent. This reagent will also react with the released inorganic phosphate to produce a colorimetric signal.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent used.

  • Data Analysis: Construct a standard curve using the phosphate standard. Calculate the amount of phosphate released in each well. The this compound-sensitive Na+/K+-ATPase activity is the difference between the phosphate released in the absence of the inhibitor and in the presence of this compound. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound-Induced Signaling Cascade

This compound, like ouabain, inhibits the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels. Beyond this direct ionic effect, the binding of cardiac glycosides to Na+/K+-ATPase can also trigger intracellular signaling cascades, often involving the Src kinase, which can lead to the activation of downstream pathways like the MAPK/ERK pathway and the generation of reactive oxygen species (ROS).

Dihydroouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol DHO This compound NKA Na+/K+-ATPase DHO->NKA Inhibits Src Src Kinase NKA->Src Activates Na_in ↑ Intracellular Na+ NKA->Na_in Reduced Na+ efflux NCX Na+/Ca2+ Exchanger Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduced Ca2+ efflux MAPK MAPK/ERK Pathway Src->MAPK Na_in->NCX Alters gradient ROS ↑ ROS MAPK->ROS Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Na+/K+-ATPase Enzyme D Set up Assay Plate with Variable Temp & pH A->D B Prepare Buffers at Different pH B->D C Prepare this compound Stock E Add this compound (Dose-Response) C->E D->E F Incubate and Measure ATPase Activity E->F G Calculate % Inhibition F->G H Determine IC50 Values G->H I Compare IC50 across Temp & pH H->I

References

minimizing variability in electrophysiology recordings with Dihydroouabain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in electrophysiology recordings when using Dihydroouabain (DHO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ouabain?

This compound is a derivative of ouabain, a cardiac glycoside, where the lactone ring is saturated.[1] Both compounds are inhibitors of the Na+/K+-ATPase pump.[2][3][4] However, this compound is significantly less potent than ouabain.[1] This lower potency can be advantageous in experiments where a more controlled or less drastic inhibition of the Na+/K+-ATPase is required, potentially leading to more stable and reproducible recordings.

Q2: What is the primary mechanism of action of this compound in electrophysiology?

This compound, like other cardiac glycosides, binds to the extracellular aspect of the α-subunit of the Na+/K+-ATPase.[2] This enzyme actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process essential for maintaining cellular ionic gradients and the resting membrane potential.[3][5] By inhibiting this pump, this compound leads to an accumulation of intracellular Na+ and a decrease in intracellular K+, causing a depolarization of the resting membrane potential.[3] This inhibition is electrogenic, meaning it directly alters the net flow of charge across the membrane.[6][7][8]

Q3: Why am I seeing significant variability in my recordings when using this compound?

Variability in electrophysiology recordings with this compound can stem from several factors:

  • Inconsistent Drug Concentration: Errors in dilution or inconsistent application of DHO will lead to variable levels of Na+/K+-ATPase inhibition.

  • Fluctuations in Extracellular Potassium: The efficacy of this compound is sensitive to the extracellular potassium concentration ([K+]o). Higher [K+]o can antagonize the binding of DHO to the Na+/K+-ATPase, reducing its inhibitory effect.[2]

  • Temperature Sensitivity: The Na+/K+-ATPase is temperature-sensitive.[7] Inconsistent temperature control during experiments can alter pump activity and the inhibitory effect of DHO.

  • Cell Health and Integrity: Unhealthy cells may have compromised membrane integrity or altered expression levels of Na+/K+-ATPase, leading to inconsistent responses to DHO.

  • Whole-Cell Patch Clamp Dialysis: In whole-cell patch-clamp recordings, the intracellular contents are dialyzed with the pipette solution. This can alter the intracellular ionic concentrations and regulatory factors that influence Na+/K+-ATPase activity, introducing variability over time.[9]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during electrophysiology experiments with this compound.

Problem 1: Inconsistent or Unstable Baseline Recordings After DHO Application

Possible Causes & Solutions

CauseSolution
Incomplete Drug Wash-in/Wash-out Ensure adequate time for this compound to reach equilibrium in the recording chamber. Use a perfusion system with a known and consistent flow rate. Allow for a sufficient wash-out period to observe recovery, if expected.
Fluctuating Perfusion Rate Calibrate and monitor your perfusion system to maintain a constant flow rate. Air bubbles in the perfusion line can cause fluctuations; ensure lines are properly degassed.
Temperature Drift Use a temperature-controlled recording chamber and perfusion system. Monitor the bath temperature throughout the experiment.
Poor Cell Health Only use cells that appear healthy under microscopic examination (e.g., smooth membrane, clear cytoplasm). If issues persist, review cell isolation and culture protocols.[10]
Problem 2: High Variability in the Magnitude of DHO Effect Between Cells

Possible Causes & Solutions

CauseSolution
Inconsistent this compound Concentration Prepare fresh this compound solutions daily from a concentrated stock. Verify the accuracy of your serial dilutions.
Variable Extracellular Potassium Levels Prepare external solutions with precise potassium concentrations. Ensure thorough mixing of all solutions. Be aware that high [K+]o will reduce the apparent affinity of DHO.[2]
Differences in Na+/K+-ATPase Expression If using cell lines, ensure consistent passage numbers and culture conditions. In primary cell preparations, inherent biological variability may be a factor; increase the number of recorded cells to obtain statistically significant data.
Inadequate Control of Intracellular Milieu (Whole-Cell) Allow for a consistent period of whole-cell dialysis before applying this compound. Be mindful that the pipette solution will influence the intracellular environment; maintain consistency in your internal solution composition.[9]
Problem 3: Slow or Incomplete Onset of this compound Effect

Possible Causes & Solutions

CauseSolution
Diffusion Barriers In tissue preparations, ensure adequate superfusion to allow this compound to penetrate the tissue and reach the target cells.
Low this compound Concentration Verify the concentration of your this compound stock solution. Consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
High Extracellular Potassium As mentioned, high [K+]o antagonizes DHO binding. If your experimental design allows, consider using a lower [K+]o in your external solution to enhance the effect of this compound.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of this compound on the Na+/K+-ATPase pump current (Ip).

ParameterSpecies[K+]oValueReference
Apparent KD for Ip Inhibition Rat (ventricular myocytes)5.4 mM2.4 x 10⁻³ M[6]
Apparent KD for Ip Inhibition Guinea Pig (ventricular myocytes)5.4 mM1.4 x 10⁻⁵ M[6]
Half-maximal Ip activation by K+o Rat & Guinea PigN/A~1 mM[6]

Experimental Protocols

Detailed Protocol: Whole-Cell Voltage-Clamp Recording of this compound-Sensitive Current

This protocol is designed to isolate and measure the current generated by the Na+/K+-ATPase using this compound in isolated myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from the species of interest using standard enzymatic digestion protocols.
  • Allow cells to stabilize in a holding solution at room temperature for at least 30 minutes before recording.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
  • Pipette Solution: (in mM) 120 K-Aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 10 EGTA. pH adjusted to 7.2 with KOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in distilled water or DMSO. Store at -20°C. Prepare fresh dilutions in the external solution daily.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a healthy myocyte.
  • Hold the membrane potential at a level where Na+/K+-ATPase activity is prominent (e.g., -40 mV to -20 mV).
  • Allow for at least 5 minutes of dialysis with the pipette solution to ensure a stable intracellular environment.
  • Record a stable baseline current in the standard external solution.
  • Perfuse the cell with the external solution containing the desired concentration of this compound.
  • Continue recording until a new steady-state current is reached. The difference between the baseline current and the current in the presence of this compound represents the DHO-sensitive current, which is attributable to the Na+/K+-ATPase.
  • To measure recovery, wash out the this compound with the standard external solution.

4. Data Analysis:

  • Measure the steady-state current before, during, and after this compound application.
  • Calculate the amplitude of the this compound-sensitive current.
  • If performing a concentration-response experiment, plot the DHO-sensitive current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.

Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition

NaK_ATPase_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase Binds and Inhibits K_ext K+ K_ext->NaK_ATPase Competes for Binding ADP_Pi ADP + Pi NaK_ATPase->ADP_Pi Increased_Na Increased Intracellular [Na+] NaK_ATPase->Increased_Na Reduced Efflux Decreased_K Decreased Intracellular [K+] NaK_ATPase->Decreased_K Reduced Influx Na_int Na+ K_int K+ ATP ATP ATP->NaK_ATPase Provides Energy Depolarization Membrane Depolarization Increased_Na->Depolarization Decreased_K->Depolarization

Caption: this compound inhibits the Na+/K+-ATPase, leading to ionic imbalance and membrane depolarization.

Experimental Workflow for Measuring DHO-Sensitive Current

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Isolate Cells Patch_Cell Establish Whole-Cell Configuration Cell_Isolation->Patch_Cell Solution_Prep Prepare Solutions (External, Internal, DHO) Solution_Prep->Patch_Cell Baseline Record Stable Baseline Current Patch_Cell->Baseline Apply_DHO Perfuse with this compound Baseline->Apply_DHO Record_Effect Record Steady-State Effect Apply_DHO->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Measure_Currents Measure Current Amplitudes Record_Recovery->Measure_Currents Calculate_Difference Calculate DHO-Sensitive Current Measure_Currents->Calculate_Difference Data_Plotting Plot and Analyze Data Calculate_Difference->Data_Plotting

Caption: A typical workflow for an electrophysiology experiment using this compound.

Troubleshooting Logic for DHO Experiments

Troubleshooting_Logic Start Recording Unstable or Variable? Check_Baseline Is the baseline stable before DHO? Start->Check_Baseline Check_Perfusion Check perfusion system (flow rate, bubbles) Check_Baseline->Check_Perfusion No Inconsistent_Effect Is the DHO effect variable between cells? Check_Baseline->Inconsistent_Effect Yes Check_Cell_Health Assess cell health Check_Perfusion->Check_Cell_Health Check_Temp Verify temperature control Check_Cell_Health->Check_Temp Reassess Re-evaluate experimental design Check_Temp->Reassess Check_DHO_Conc Verify DHO concentration and preparation Inconsistent_Effect->Check_DHO_Conc Yes Slow_Onset Is the onset of effect too slow? Inconsistent_Effect->Slow_Onset No Check_K_Conc Confirm extracellular [K+] Check_DHO_Conc->Check_K_Conc Consider_Dialysis Standardize whole-cell dialysis time Check_K_Conc->Consider_Dialysis Success Recording Improved Consider_Dialysis->Success Increase_Conc Consider increasing DHO concentration Slow_Onset->Increase_Conc Yes Slow_Onset->Reassess No Check_Diffusion Assess for diffusion barriers in tissue Increase_Conc->Check_Diffusion Check_Diffusion->Success

Caption: A decision tree to troubleshoot common issues in this compound electrophysiology experiments.

References

Technical Support Center: Overcoming Dihydroouabain Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with dihydroouabain, particularly in the context of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cardiac glycoside that specifically binds to and inhibits the Na+/K+-ATPase, an essential ion pump found in the plasma membrane of most animal cells. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to various downstream effects, including alterations in intracellular calcium levels and the activation of specific signaling cascades. This compound is a derivative of ouabain with a saturated lactone ring, which makes it approximately 50-fold less potent than ouabain as an inhibitor of the Na+/K+-pump.[1]

Q2: My cells are showing resistance to this compound. What are the likely causes?

The most common cause of resistance to this compound and other cardiac glycosides is the presence of mutations in the alpha subunit of the Na+/K+-ATPase.[2][3] These mutations can decrease the binding affinity of this compound to the pump, rendering the drug less effective. Other potential, though less common, mechanisms could include alterations in the expression levels of different Na+/K+-ATPase alpha subunit isoforms, which have varying sensitivities to cardiac glycosides, or the activation of compensatory signaling pathways that promote cell survival.

Q3: How can I determine if my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to a known sensitive cell line or the parental cell line from which the resistant line was derived. A significant increase in the IC50 value is a clear indicator of resistance.

Q4: Are there different isoforms of the Na+/K+-ATPase alpha subunit, and do they have different sensitivities to this compound?

Yes, there are four known isoforms of the Na+/K+-ATPase alpha subunit (α1, α2, α3, and α4).[4] These isoforms exhibit tissue-specific expression and have different affinities for cardiac glycosides. For example, the rodent α1 isoform is known to be significantly more resistant to ouabain (and likely this compound) than the α2 and α3 isoforms.[5] Therefore, the relative expression levels of these isoforms in a given cell line can influence its overall sensitivity to this compound.

Troubleshooting Guide

Problem: High IC50 value observed for this compound in my cell line.

High IC50 values suggest that the cell line is resistant to this compound. The following steps will help you troubleshoot this issue.

Troubleshooting Workflow

A High this compound IC50 B Step 1: Confirm Experimental Setup A->B C Step 2: Investigate Na+/K+-ATPase A->C D Step 3: Explore Alternative Mechanisms A->D E Review Protocol & Reagents B->E F Check Cell Health & Passage Number B->F G Sequence ATP1A Gene (Alpha Subunit) C->G H Analyze Alpha Subunit Isoform Expression (qPCR/Western) C->H I Assess Na+/K+-ATPase Activity C->I J Investigate Downstream Signaling Pathways (e.g., Src, ERK) D->J

Caption: Troubleshooting workflow for high this compound IC50.

Step 1: Confirm Experimental Setup and Cell Health

  • Protocol Review: Double-check all steps in your experimental protocol, including drug dilution calculations, incubation times, and the cell viability assay method.

  • Reagent Quality: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay Choice: Be aware that different cell viability assays (e.g., MTT, CellTiter-Glo) can yield slightly different IC50 values. Ensure consistency in your chosen method.

Step 2: Investigate the Na+/K+-ATPase

  • Sequence the Na+/K+-ATPase Alpha Subunit Gene (ATP1A1, ATP1A2, ATP1A3, ATP1A4): This is the most direct way to identify mutations in the this compound binding site. Compare the sequence from your resistant cells to that of a sensitive cell line or the reference sequence.

  • Analyze Alpha Subunit Isoform Expression: Use quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of the different alpha subunit isoforms. An upregulation of a more resistant isoform (e.g., α1 in rodent cells) could explain the observed resistance.

  • Measure Na+/K+-ATPase Activity: Perform an enzyme activity assay to assess the function of the Na+/K+-ATPase in the presence and absence of this compound. This can confirm that the pump is the target of the drug and can reveal a decrease in sensitivity in resistant cells.

Step 3: Explore Alternative Resistance Mechanisms

  • Investigate Downstream Signaling Pathways: this compound, through its interaction with the Na+/K+-ATPase, can activate signaling cascades involving Src kinase and the ERK/MAPK pathway.[6] In some contexts, the sustained activation of these pathways can lead to cell proliferation.[7] Analyze the phosphorylation status of key proteins in these pathways (e.g., Src, ERK) in your resistant cells upon this compound treatment.

Quantitative Data

The following table summarizes the key quantitative information regarding this compound and ouabain potency and the effect of mutations on resistance.

Compound/MutationTargetEffectFold Change in ResistanceReference
This compoundNa+/K+-ATPaseInhibition~50-fold less potent than ouabain[1]
α1C113Y/F mutationNa+/K+-ATPase α1 subunitDecreased ouabain affinity>1000-fold increase in Ki[2][3]
Leu-111→Arg substitutionNa+/K+-ATPase α2 subunitPartial ouabain resistanceIntermediate resistance[5]
Asn-122→Asp substitutionNa+/K+-ATPase α2 subunitPartial ouabain resistanceIntermediate resistance[5]
Leu-111→Arg & Asn-122→AspNa+/K+-ATPase α2 subunitFull resistance (equivalent to α1)High resistance[5]

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (e.g., MTT)

Objective: To determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to start with for a sensitive cell line might be 1 nM to 100 µM. For potentially resistant lines, a higher range may be necessary.

  • Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle-treated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Analysis of Na+/K+-ATPase Alpha Subunit Gene (ATP1A) Expression by qPCR

Objective: To compare the mRNA expression levels of different Na+/K+-ATPase alpha subunit isoforms between sensitive and resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers specific for each ATP1A isoform (e.g., ATP1A1, ATP1A2, ATP1A3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from both sensitive and resistant cell lines.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions for each ATP1A isoform and the housekeeping gene for both cell lines.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative expression of each ATP1A isoform in the resistant cells compared to the sensitive cells using the ΔΔCt method, normalizing to the housekeeping gene.

Signaling Pathways

Na+/K+-ATPase-Mediated Signaling

Binding of this compound to the Na+/K+-ATPase can initiate intracellular signaling cascades independent of its effect on ion transport. This involves the Na+/K+-ATPase acting as a scaffold protein, interacting with other membrane and cytosolic proteins to transduce a signal.

cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Src Src NKA->Src Activates Ras Ras Src->Ras This compound This compound This compound->NKA Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Validation & Comparative

Dihydroouabain vs. Ouabain: A Comparative Analysis of Na+/K+-ATPase Inhibition and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dihydroouabain and ouabain, two cardiac glycosides known for their inhibitory effects on the Na+/K+-ATPase. While structurally similar, they exhibit significant differences in potency and their ability to modulate intracellular signaling pathways. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the involved cellular mechanisms to aid in research and drug development.

Potency in Na+/K+-ATPase Inhibition: A Quantitative Comparison

Ouabain is a significantly more potent inhibitor of the Na+/K+-ATPase than its derivative, this compound. Saturation of the lactone ring in this compound reduces its inhibitory activity by approximately 50-fold.[1] Experimental data indicates that ouabain achieves near-maximal inhibition at a concentration of 10⁻⁵ M, whereas this compound requires a much higher concentration of 10⁻³ M to elicit a similar effect.[2]

This compound has been shown to compete with ouabain for the same binding sites on the Na+/K+-ATPase.[3] The inhibitory potency of these compounds can vary between species due to differences in the Na+/K+-ATPase enzyme. For instance, the apparent dissociation constant (KD) for this compound is markedly different between rat and guinea-pig cardiac myocytes, highlighting species-specific sensitivity.

CompoundTarget SpeciesApparent KDNear-Maximal InhibitionRelative Potency
Ouabain Frog (skin)-~10⁻⁵ M[2]~50-fold more potent than this compound[1]
This compound Frog (skin)-~10⁻³ M[2]-
This compound Rat (ventricular myocytes)2.4 x 10⁻³ M[4]--
This compound Guinea-pig (ventricular myocytes)1.4 x 10⁻⁵ M[4]--

Impact on Cellular Signaling Pathways

A critical distinction between ouabain and this compound lies in their interaction with the Na+/K+-ATPase beyond simple pump inhibition. Ouabain is well-documented to activate the Na+/K+-ATPase as a signal transducer, initiating a cascade of intracellular signaling events. In contrast, the effects of this compound appear to be solely attributable to its inhibition of the pump's ion-translocating function, with no evidence of signal transduction activation at low doses.[1]

Ouabain: A Potent Signaling Molecule

Binding of ouabain to the Na+/K+-ATPase triggers a conformational change that allows it to interact with neighboring proteins, forming a signaling complex or "signalosome." This leads to the activation of several key signaling pathways, including:

  • Src Kinase Activation: Ouabain binding rapidly activates the non-receptor tyrosine kinase Src.[5][6][7]

  • EGFR Transactivation: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to its phosphorylation.[6][8][9]

  • Ras-Raf-MEK-ERK Cascade: The transactivation of EGFR initiates the downstream Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for regulating gene expression and cell growth.[6][9]

  • PI3K/Akt Pathway: Ouabain has also been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[8]

Ouabain_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Growth, Proliferation) ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression

Ouabain-induced Na+/K+-ATPase signaling cascade.
This compound: A Pure Pump Inhibitor

Current evidence suggests that the pharmacological actions of this compound are a direct consequence of Na+/K+-ATPase inhibition and the subsequent alteration of ion gradients. Unlike ouabain, it does not appear to stimulate the pump at low concentrations, a characteristic associated with the initiation of signaling cascades.[1] This suggests that the saturation of the lactone ring not only reduces binding affinity but also prevents the conformational change required for signal transduction.

Experimental Protocols

The following section details a representative methodology for assessing Na+/K+-ATPase inhibition, based on the measurement of inorganic phosphate (Pi) released from ATP hydrolysis.

Na+/K+-ATPase Activity Assay (Phosphate Quantification Method)

This assay determines Na+/K+-ATPase activity by measuring the amount of inorganic phosphate liberated from the enzymatic hydrolysis of ATP. The specific activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of an inhibitor (e.g., ouabain), which blocks Na+/K+-ATPase activity.

Materials:

  • Reaction Buffer (with K+): 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂

  • Reaction Buffer (without K+): 30 mM Imidazole-HCl (pH 7.4), 150 mM NaCl, 4 mM MgCl₂

  • ATP Solution: 30 mM ATP disodium salt in water

  • Inhibitor Stock Solutions: Ouabain and this compound in appropriate solvent.

  • Enzyme Preparation: Purified or partially purified Na+/K+-ATPase from a tissue source.

  • Phosphate Detection Reagent: (e.g., Malachite Green-based reagent)

  • Phosphate Standard: A solution of known phosphate concentration.

  • Trichloroacetic Acid (TCA): 10% (w/v) solution to stop the reaction.

Procedure:

  • Enzyme Preparation: Prepare the Na+/K+-ATPase enzyme from the desired tissue (e.g., brain cortex, heart microsomes) according to established protocols. Determine the protein concentration of the enzyme preparation.

  • Reaction Setup: Prepare two sets of reaction tubes for each sample and inhibitor concentration to be tested.

    • Total ATPase Activity: Add reaction buffer (with K+) to the tubes.

    • Ouabain-insensitive ATPase Activity: Add reaction buffer (without K+, but with a saturating concentration of ouabain, e.g., 1 mM) to the tubes.

  • Inhibitor Addition: Add varying concentrations of this compound or ouabain to the respective tubes. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the tubes at 37°C for 10 minutes.

  • Initiation of Reaction: Add the enzyme preparation to each tube and mix gently. Start the reaction by adding the ATP solution.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding cold 10% TCA.

  • Phosphate Measurement:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Take an aliquot of the supernatant and add the phosphate detection reagent.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).

  • Calculation:

    • Generate a standard curve using the phosphate standards.

    • Determine the amount of phosphate released in each sample from the standard curve.

    • Na+/K+-ATPase Activity = (Phosphate released in Total ATPase tube) - (Phosphate released in Ouabain-insensitive ATPase tube) .

    • Express the activity as µmol Pi/mg protein/hour.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reaction Buffers (with and without K+/Ouabain) D Combine Buffers, Inhibitors, and Enzyme A->D B Prepare Inhibitor Dilutions (Ouabain & this compound) B->D C Prepare Enzyme Sample C->D E Pre-incubate at 37°C D->E F Initiate with ATP E->F G Incubate at 37°C F->G H Stop Reaction with TCA G->H I Centrifuge & Collect Supernatant H->I J Add Phosphate Detection Reagent I->J K Measure Absorbance J->K L Calculate Na+/K+-ATPase Activity K->L M Determine IC50 Values L->M

Workflow for Na+/K+-ATPase activity assay.

Conclusion

References

A Comparative Analysis of the Inotropic Effects of Dihydroouabain and Ouabain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic effects of two cardiac glycosides, ouabain and its derivative, dihydroouabain. While both compounds are known to increase the force of myocardial contraction, their underlying mechanisms and potency differ significantly. This analysis, supported by experimental data, aims to elucidate these differences to inform research and drug development in cardiology.

Key Differences in Inotropic Action

Ouabain's positive inotropic effect is complex and multifaceted, arising from at least two distinct mechanisms. At lower concentrations, it engages a high-affinity binding site on Na+,K+-ATPase, triggering a signaling cascade that contributes to the inotropic effect, independent of significant enzyme inhibition. At higher concentrations, it inhibits the Na+,K+-ATPase pump, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, enhancing contractility.

In contrast, this compound, a derivative with a saturated lactone ring, exhibits a much simpler mechanism of action. Its inotropic effect is almost exclusively attributed to the inhibition of the Na+,K+-ATPase pump.[1][2] this compound is significantly less potent than ouabain in this regard.[1] Notably, this compound acts as an antagonist to the high-sensitivity component of ouabain's inotropic effect, suggesting it does not engage the signaling-related high-affinity binding site.[3][4]

Quantitative Comparison of Potency

The following table summarizes the key quantitative differences in the biochemical and physiological effects of this compound and ouabain.

ParameterThis compoundOuabainReference
Na+,K+-ATPase Inhibition Potency ~50-fold less potent than ouabainHigh Potency[1]
Na+,K+-ATPase Inhibition (Frog Skin) Near maximum inhibition at 10⁻³ MNear maximum inhibition at 10⁻⁵ M[5]
Antagonism of Ouabain's Inotropic Effect 3 µM this compound significantly reduces the effect of 1 µM ouabainN/A[3][4]

Mechanisms of Action: A Signaling Perspective

The differential effects of ouabain and this compound are rooted in their interaction with Na+,K+-ATPase and the subsequent activation of intracellular signaling pathways.

Ouabain's Dual Mechanism:

  • Inhibition of Na+,K+-ATPase: This is the classical mechanism shared with other cardiac glycosides. Inhibition of the pump leads to an increase in intracellular sodium ([Na+]i). This reduces the driving force for the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i) and thus enhanced myocardial contractility.

  • Activation of Signaling Cascades: Ouabain binding to a subpopulation of Na+,K+-ATPase acts as a signal transducer, activating Src kinase.[6] This initiates a downstream cascade involving the generation of reactive oxygen species (ROS) and activation of the MAPK pathway, which also contributes to the increase in [Ca2+]i and the inotropic effect.[6][7][8]

This compound's Primary Mechanism:

The inotropic effect of this compound is primarily, if not entirely, due to the inhibition of the Na+,K+-ATPase pump and the subsequent increase in intracellular calcium.[1][2] It is not believed to activate the Src-ROS-MAPK signaling cascade that is characteristic of ouabain's high-affinity interaction.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways associated with ouabain and the simpler mechanism of this compound.

ouabain_signaling cluster_membrane Sarcolemma cluster_cytosol Cytosol Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Binds Src Src NaK_ATPase->Src Activates Na_in ↑ [Na+]i NaK_ATPase->Na_in Inhibits Pump ROS ROS Src->ROS Generates MAPK MAPK Pathway Src->MAPK Activates NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Reduces Efflux Inotropy Positive Inotropy ROS->Inotropy Contributes to MAPK->Ca_in Increases Na_in->NCX Reduces Gradient Ca_in->Inotropy

Caption: Ouabain's dual mechanism of inotropy.

dihydroouabain_signaling cluster_membrane Sarcolemma cluster_cytosol Cytosol This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Binds & Inhibits Na_in ↑ [Na+]i NaK_ATPase->Na_in Inhibits Pump NCX Na+/Ca2+ Exchanger Ca_in ↑ [Ca2+]i NCX->Ca_in Reduces Efflux Na_in->NCX Reduces Gradient Inotropy Positive Inotropy Ca_in->Inotropy

Caption: this compound's primary mechanism of inotropy.

Experimental Protocols

The following provides a generalized methodology for assessing the inotropic effects of cardiac glycosides in isolated cardiac tissue, based on principles from cited literature.

Isolated Heart Preparation (Langendorff Method)

A common ex vivo model for studying inotropic effects is the Langendorff-perfused isolated heart.

langendorff_protocol Start Start Heart_Isolation Isolate Heart Start->Heart_Isolation Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Perfusion Perfuse with Krebs-Henseleit Buffer Langendorff_Setup->Perfusion Stabilization Allow for Stabilization Period Perfusion->Stabilization Drug_Administration Administer this compound or Ouabain Stabilization->Drug_Administration Data_Acquisition Record Contractile Force and Heart Rate Drug_Administration->Data_Acquisition Washout Washout with Drug-Free Buffer Data_Acquisition->Washout End End Washout->End

Caption: Experimental workflow for Langendorff heart preparation.

Detailed Steps:

  • Animal Model: Guinea pigs or rats are commonly used.

  • Heart Isolation: The animal is euthanized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.

  • Langendorff Perfusion: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (e.g., 37°C) and pressure.

  • Measurement of Contractility: A force transducer is attached to the apex of the ventricle to measure isometric contractile force. Heart rate is also monitored.

  • Stabilization: The preparation is allowed to stabilize for a period (e.g., 30-60 minutes) until a steady baseline of contractile force and heart rate is achieved.

  • Drug Administration: this compound or ouabain is added to the perfusion buffer at various concentrations to establish a dose-response relationship.

  • Data Analysis: The change in contractile force from baseline is measured and expressed as a percentage of the maximal response. EC50 values can then be calculated.

Isolated Atria/Ventricular Strip Preparation

This method allows for the study of inotropic effects on specific cardiac tissues.

  • Tissue Dissection: The atria or ventricles are dissected from the heart and mounted in an organ bath containing oxygenated physiological salt solution.

  • Stimulation: The tissue is stimulated electrically at a fixed frequency (e.g., 1-3 Hz).

  • Tension Recording: One end of the muscle strip is fixed, and the other is attached to a force transducer to record isometric tension.

  • Drug Application: After a stabilization period, cumulative concentrations of the test compounds are added to the organ bath.

  • Data Analysis: The increase in developed tension is measured to determine the positive inotropic effect.

Conclusion

This compound and ouabain, while structurally similar, exhibit distinct profiles in their inotropic effects. Ouabain's dual mechanism, involving both Na+,K+-ATPase inhibition and activation of signaling cascades, contributes to its higher potency and more complex pharmacology. This compound, with its singular reliance on Na+,K+-ATPase inhibition, serves as a valuable tool for dissecting the components of cardiac glycoside action. Understanding these differences is crucial for the development of novel inotropic agents with improved therapeutic windows and for advancing our fundamental knowledge of cardiac muscle physiology.

References

Dihydroouabain: A Validated Negative Control for Ouabain's Signaling Effects

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the study of cardiac glycosides, discerning the dual roles of compounds like ouabain—both as an inhibitor of the Na+/K+-ATPase pump and as a modulator of intracellular signaling cascades—presents a significant experimental challenge. To isolate and investigate the signaling functions of ouabain, a reliable negative control is essential. Dihydroouabain, a closely related analog, has emerged as a robust tool for this purpose. This guide provides a comprehensive comparison of this compound and ouabain, supported by experimental data, to assist researchers in designing well-controlled experiments.

Distinguishing Pump Inhibition from Signal Transduction

Ouabain, at nanomolar concentrations, can initiate a variety of signaling events, including the activation of Src kinase and the mitogen-activated protein kinase (MAPK) pathway, which influence cell proliferation, apoptosis, and calcium mobilization.[1] These effects are often independent of its well-characterized role as an inhibitor of the Na+/K+-ATPase ion pump. This compound, which differs from ouabain only by the saturation of the lactone ring, serves as an ideal negative control because it is a significantly less potent inhibitor of the Na+/K+-ATPase and its physiological effects are primarily attributed to this pump inhibition.[2]

Comparative Analysis of Ouabain and this compound

The key distinction between ouabain and this compound lies in their differential effects on Na+/K+-ATPase inhibition and their ability to trigger downstream signaling.

ParameterOuabainThis compoundReference
Na+/K+-ATPase Inhibition High Potency~50-fold less potent than ouabain[2]
Signaling Pathway Activation (e.g., Src, ERK) Activates at low concentrationsDoes not significantly activate[2][3]
Inotropic Effect Combination of pump inhibition and signalingPrimarily due to pump inhibition[2]

Table 1: Key Functional Differences between Ouabain and this compound. This table summarizes the fundamental distinctions in the mechanism of action of ouabain and its analog, this compound, highlighting why this compound is a suitable negative control for studying ouabain-induced signaling.

Experimental Evidence: Differential Potency in Na+/K+-ATPase Inhibition

Studies have consistently demonstrated the marked difference in the inhibitory potency of ouabain and this compound on the Na+/K+-ATPase.

CompoundApparent KD Value (M) (Guinea-pig myocytes, 5.4 mM K+o)Near Maximum Inhibition (Frog Skin ATPase)Reference
Ouabain-10-5 M[4]
This compound1.4 x 10-5 M10-3 M[4][5]

Table 2: Comparative Inhibitory Concentrations on Na+/K+-ATPase. This table presents quantitative data from different experimental systems illustrating the lower potency of this compound in inhibiting the Na+/K+-ATPase compared to ouabain.

Signaling Pathway: Ouabain vs. This compound

Ouabain's binding to the Na+/K+-ATPase can trigger a conformational change that initiates a signaling cascade, often involving the activation of Src kinase, which in turn can lead to the phosphorylation of downstream targets like the ERK1/2 MAP kinases.[6] this compound, due to its structural difference, is believed to not induce this specific conformational change, thus failing to activate these signaling pathways.

OuabainSignaling Ouabain Ouabain NKA Na+/K+-ATPase Ouabain->NKA Binds This compound This compound This compound->NKA Binds (weaker) Pump_Inhibition Pump Inhibition NKA->Pump_Inhibition Leads to Signaling_Cascade Signaling Cascade (Src, ERK activation) NKA->Signaling_Cascade Triggers Cellular_Effects Cellular Effects (e.g., Proliferation, Apoptosis) Pump_Inhibition->Cellular_Effects Signaling_Cascade->Cellular_Effects ExperimentalWorkflow cluster_0 Cell Culture and Treatment cluster_1 Biochemical Analysis cluster_2 Functional Assays Start Plate Cells Treatment Treat with: - Vehicle - Ouabain - this compound Start->Treatment Lysate Cell Lysis Treatment->Lysate Proliferation Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase-3, TUNEL) Treatment->Apoptosis WB Western Blot for: - p-Src / Total Src - p-ERK / Total ERK Lysate->WB Data_Analysis Data Analysis and Comparison WB->Data_Analysis Quantify Bands Proliferation->Data_Analysis Apoptosis->Data_Analysis

References

Validating Dihydroouabain's Mechanism: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dihydroouabain's mechanism of action with other cardiac glycosides, supported by experimental data and detailed protocols. We explore the use of knockout models as a crucial tool to dissect the intricate signaling pathways initiated by these compounds, focusing on the Na+/K+-ATPase.

This compound: A Unique Cardiac Glycoside

This compound, a derivative of ouabain, is a cardiac glycoside that modulates the activity of the Na+/K+-ATPase, an essential enzyme responsible for maintaining cellular ion homeostasis.[1] Unlike its parent compound, ouabain, which exhibits both inhibitory and signaling functions through the Na+/K+-ATPase, this compound is primarily recognized for its role as a pump inhibitor.[1] Its inotropic effect is largely attributed to the inhibition of the Na+/K+-ATPase's pumping function, leading to an increase in intracellular sodium, which in turn increases intracellular calcium via the sodium-calcium exchanger, ultimately enhancing cardiac contractility.[1]

Ouabain, in contrast, not only inhibits the pump but also activates complex intracellular signaling cascades involving Src kinase and the generation of reactive oxygen species (ROS), which are independent of changes in intracellular sodium and calcium concentrations.[2][3][4] this compound is reported to be a much less potent inhibitor of the Na+/K+-ATPase compared to ouabain and is considered a valuable tool to differentiate between the pump-dependent and signaling-dependent effects of cardiac glycosides.[1]

The Role of Knockout Models in Validating Mechanism

To definitively validate the mechanism of action of this compound and compare it to other cardiac glycosides, knockout mouse models targeting specific subunits of the Na+/K+-ATPase are indispensable. The Na+/K+-ATPase consists of different alpha (α) and beta (β) subunits, with the α-subunit being the catalytic component and the binding site for cardiac glycosides.[5][6] In the heart, the α1 and α2 isoforms are predominantly expressed.[7]

By using cardiomyocyte-specific knockout mice for different α-subunits, researchers can elucidate the specific isoform responsible for mediating the effects of this compound. For instance, a knockout of the α2-isoform, which is implicated in cardiac glycoside-induced signaling, would be expected to abolish the signaling-related effects of ouabain while potentially having a lesser impact on the purely pump-inhibitory effects of this compound.[8][9][10]

Comparative Data from Wild-Type vs. Knockout Models

While direct experimental data on this compound in Na+/K+-ATPase knockout models is limited, we can extrapolate expected outcomes based on its known mechanism and comparative studies with ouabain. The following table summarizes the expected differential responses, providing a framework for future validation studies.

Parameter Drug Wild-Type (WT) Response Expected Na+/K+-ATPase α2 Knockout (α2-KO) Response Rationale
Cardiac Contractility This compoundIncreasedIncreased (potentially to a similar extent as WT)The inotropic effect is primarily due to pump inhibition (α1 and α2), which would still be present in α2-KO via the α1 isoform.
OuabainIncreasedIncreased, but potentially attenuatedThe inotropic effect of ouabain is a combination of pump inhibition and signaling. Loss of α2-mediated signaling may reduce the overall effect.[10]
Src Kinase Activation This compoundMinimal to no activationNo activationThis compound is not known to be a potent activator of the Na+/K+-ATPase signaling complex.
OuabainSignificant activationSignificantly reduced or abolished activationThe α2 isoform is a key component of the Na+/K+-ATPase signaling complex that activates Src.[2][11]
Reactive Oxygen Species (ROS) Generation This compoundMinimal to no increaseNo increaseROS generation by cardiac glycosides is linked to the signaling cascade.[12][13]
OuabainSignificant increaseSignificantly reduced or abolished increaseROS generation is a downstream effect of Src activation initiated by ouabain binding to the Na+/K+-ATPase.[3][14]
Intracellular Ca2+ Transient Amplitude This compoundIncreasedIncreasedPrimarily driven by pump inhibition and subsequent Na+/Ca2+ exchanger activity.
OuabainIncreasedIncreased, but potentially attenuatedThe increase is due to both pump inhibition and signaling-mediated effects on calcium handling proteins.[3]

Signaling Pathways and Experimental Workflows

To investigate these mechanisms, specific signaling pathways and experimental workflows are employed.

This compound and Ouabain Signaling Pathways

The binding of ouabain to the Na+/K+-ATPase can trigger a signaling cascade independent of its effect on ion pumping. This is thought to be less significant with this compound.

cluster_membrane Plasma Membrane cluster_downstream Downstream Effects NKA Na+/K+-ATPase (α-subunit) Pump_inhibition Pump Inhibition NKA->Pump_inhibition Src Src Kinase ROS ROS Generation Src->ROS Ouabain Ouabain Ouabain->NKA Binds & Inhibits (more potent) Ouabain->Src Activates This compound This compound This compound->NKA Binds & Inhibits Contractility ↑ Contractility ROS->Contractility Ca_increase ↑ Intracellular Ca²⁺ Ca_increase->Contractility Na_increase ↑ Intracellular Na⁺ Pump_inhibition->Na_increase Na_increase->Ca_increase

Caption: Proposed signaling pathways for this compound and Ouabain.

Experimental Workflow for Knockout Model Validation

A typical workflow to validate the mechanism of this compound using knockout mice involves several key steps.

cluster_assays Functional & Signaling Assays Start Start: Generate Cardiomyocyte-Specific Na+/K+-ATPase α2-KO Mice WT Wild-Type (WT) Control Mice Start->WT KO α2-KO Mice Start->KO Treatment_WT Administer this compound or Vehicle to WT WT->Treatment_WT Treatment_KO Administer this compound or Vehicle to KO KO->Treatment_KO Isolation_WT Isolate Cardiomyocytes from WT Hearts Treatment_WT->Isolation_WT Isolation_KO Isolate Cardiomyocytes from KO Hearts Treatment_KO->Isolation_KO Analysis Comparative Analysis Isolation_WT->Analysis Isolation_KO->Analysis Contractility Measure Contractility Analysis->Contractility Ca_Imaging Intracellular Ca²⁺ Imaging Analysis->Ca_Imaging Western_Blot Western Blot for Src Activation Analysis->Western_Blot ROS_Assay ROS Production Assay Analysis->ROS_Assay

Caption: Experimental workflow for validating this compound's mechanism.

Logical Framework for Data Interpretation

The data obtained from these experiments can be interpreted within a logical framework to confirm the proposed mechanism.

Hypothesis Hypothesis: This compound's effect is primarily pump-inhibition dependent. Prediction Prediction: α2-KO will not significantly alter This compound's inotropic effect, but will abolish Ouabain's signaling effects. Hypothesis->Prediction Experiment Experiment: Compare responses of WT and α2-KO cardiomyocytes to both drugs. Prediction->Experiment Result_D Result (this compound): Similar inotropic response in WT and α2-KO. No Src/ROS activation in either. Experiment->Result_D Result_O Result (Ouabain): Attenuated inotropic response in α2-KO. No Src/ROS activation in α2-KO. Experiment->Result_O Conclusion Conclusion: Hypothesis Supported. This compound's mechanism is validated as primarily pump-inhibition mediated. Result_D->Conclusion Result_O->Conclusion

Caption: Logical framework for interpreting knockout model data.

Detailed Experimental Protocols

Generation of Cardiomyocyte-Specific Na+/K+-ATPase α2 Knockout Mice

Cardiomyocyte-specific knockout of the Na+/K+-ATPase α2 subunit (Atp1a2) can be achieved using the Cre-loxP system.[8][9]

  • Floxed Allele: Mice carrying a floxed Atp1a2 allele (Atp1a2fl/fl), where loxP sites flank a critical exon of the Atp1a2 gene, are generated through standard gene-targeting techniques in embryonic stem cells.

  • Cre Recombinase: These mice are then crossed with a transgenic line expressing Cre recombinase under the control of a cardiomyocyte-specific promoter, such as the α-myosin heavy chain (α-MHC) or β-myosin heavy chain (β-MHC) promoter.

  • Genotyping: Offspring are genotyped via PCR to identify mice with the genotype Atp1a2fl/fl; Cre+ (knockout) and Atp1a2fl/fl; Cre- (wild-type littermate controls).

  • Validation: Knockout of the α2 protein in the heart is confirmed by Western blot analysis of heart tissue lysates.

Measurement of Intracellular Ca2+ Concentration in Cardiomyocytes

Intracellular Ca2+ transients in isolated cardiomyocytes can be measured using fluorescent Ca2+ indicators.[15][16][17]

  • Cardiomyocyte Isolation: Ventricular myocytes are isolated from adult mouse hearts by enzymatic digestion.

  • Dye Loading: Isolated myocytes are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Calcium Green-1 AM, by incubation in a physiological buffer.

  • Imaging: The cells are then transferred to a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

  • Data Acquisition: Cells are field-stimulated to elicit contractions, and changes in fluorescence intensity, corresponding to changes in intracellular Ca2+, are recorded using a photomultiplier tube or a scientific camera.

  • Analysis: The amplitude and kinetics of the Ca2+ transients are analyzed to assess the effects of this compound.

Immunoprecipitation and Western Blot for Src Kinase Activation

Activation of Src kinase can be assessed by measuring its phosphorylation at a specific tyrosine residue (Tyr418).[2][18][19][20]

  • Cell Lysis: Cardiomyocytes treated with this compound or a control vehicle are lysed in a buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional): To enrich for Src, the cell lysates can be incubated with an anti-Src antibody, followed by precipitation of the antibody-protein complex using protein A/G-agarose beads.

  • SDS-PAGE and Western Blotting: The total cell lysates or the immunoprecipitated samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated Src (p-Src Tyr418) and a primary antibody for total Src.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The ratio of p-Src to total Src is quantified to determine the level of Src activation.

This guide provides a comprehensive framework for utilizing knockout models to validate the mechanism of this compound. The provided protocols and comparative data serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development.

References

Comparative Analysis of Dihydroouabain and Digoxin on Myocyte Contractility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two cardiac glycosides, dihydroouabain and digoxin, focusing on their effects on myocyte contractility. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental considerations.

Executive Summary

Both this compound and digoxin are cardiac glycosides that enhance myocardial contractility by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately augmenting the force of myocyte contraction. While they share a common primary mechanism, their potencies and secondary effects can differ. Digoxin is a well-established therapeutic agent, whereas this compound, a derivative of ouabain, is noted to be a significantly less potent inhibitor of the Na+/K+-ATPase. This guide presents quantitative data on their respective potencies, details the underlying signaling pathways, and provides standardized experimental protocols for their evaluation.

Comparative Performance Data

The following table summarizes the key quantitative parameters of this compound and digoxin based on available experimental data. It is important to note that direct comparative studies are limited, and data is often derived from different experimental models and species, which can influence absolute values.

ParameterThis compoundDigoxinSource Species/Model
Primary Target Na+/K+-ATPaseNa+/K+-ATPaseGeneral
Potency (Na+/K+-ATPase Inhibition) ~50-fold less potent than ouabain[1]-Guinea Pig Heart[1]
Apparent K D (Na+ Pump Inhibition) 14 µMNot ReportedGuinea Pig Ventricular Myocytes[2]
EC 50 (Positive Inotropic Effect) Not directly reported; inferred from K D24 µMRat Heart[3]
Mechanism of Inotropy Primarily via Na+/K+-ATPase inhibition[1]Primarily via Na+/K+-ATPase inhibitionGeneral
Noted Interactions Can antagonize the inotropic action of ouabain[1][4]Can reverse ouabain-induced hypertensionRat[5]

Signaling Pathway of Cardiac Glycosides

The primary mechanism of action for both this compound and digoxin involves the inhibition of the Na+/K+-ATPase pump located in the sarcolemma of cardiomyocytes. This initiates a cascade of ionic shifts resulting in increased contractility.

G pump Na+/K+-ATPase Na_in [Na+]i ↑ pump->Na_in Reduced Na+ Efflux ncx Na+/Ca2+ Exchanger (NCX) Ca_in [Ca2+]i ↑ ncx->Ca_in Decreased Ca2+ Efflux ca_channel L-type Ca2+ Channel ca_channel->Ca_in Ca2+ Influx dho This compound dho->pump Inhibition dig Digoxin dig->pump Inhibition Na_out High [Na+] Ca_out High [Ca2+] Na_in->ncx Reduces Na+ Gradient SR Sarcoplasmic Reticulum (SR) Ca_in->SR contractility Increased Myocyte Contractility Ca_in->contractility Ca2+ binds Troponin C SR->contractility Ca2+ binds Troponin C

Caption: Signaling cascade initiated by this compound and Digoxin.

Experimental Protocols

The following section details a generalized methodology for assessing the effects of cardiac glycosides on isolated myocyte contractility.

1. Cardiomyocyte Isolation:

  • Source: Adult male Wistar rats or guinea pigs are commonly used. Human primary cardiomyocytes can also be utilized when available.[6][7]

  • Procedure: Hearts are typically excised and subjected to retrograde perfusion on a Langendorff apparatus.

  • Digestion: The heart is perfused with a collagenase- and protease-containing solution to digest the extracellular matrix and dissociate individual myocytes.

  • Harvesting: The digested ventricular tissue is minced and gently agitated to release rod-shaped, Ca2+-tolerant myocytes.

2. Contractility Measurement:

  • Apparatus: An inverted microscope equipped with a video-based edge detection system or a sarcomere length detection system (e.g., IonOptix) is used.[8][9][10]

  • Experimental Chamber: Isolated myocytes are placed in a temperature-controlled perfusion chamber on the microscope stage and superfused with a buffered physiological salt solution (e.g., Tyrode's solution) containing 1-2 mM Ca2+.

  • Stimulation: Myocytes are field-stimulated to contract at a physiological frequency (e.g., 1 Hz) using platinum electrodes.[9]

  • Data Acquisition: A high-speed camera records the changes in cell length or sarcomere length during contraction and relaxation cycles.

3. Drug Application and Data Analysis:

  • Baseline Measurement: A stable baseline of contractile parameters is recorded before drug application.

  • Drug Perfusion: this compound or digoxin is added to the superfusion solution at increasing concentrations to establish a dose-response relationship. A solvent control (e.g., DMSO) is run in parallel.

  • Parameters Measured:

    • Peak Shortening (PS): The maximal fractional shortening of the myocyte from its resting length.

    • Time-to-Peak (TTP): The time from the stimulus to peak contraction.

    • Time-to-90% Relengthening (TR90): The time from peak contraction to 90% relaxation.

    • Maximal Velocity of Shortening (+dL/dt) and Relengthening (-dL/dt) .

  • Analysis: Dose-response curves are generated by plotting the percentage change in a contractile parameter (e.g., peak shortening) against the drug concentration. The EC50 (half-maximal effective concentration) is calculated from these curves.

Experimental Workflow Diagram

The logical flow of a typical experiment to compare the effects of this compound and digoxin on myocyte contractility is outlined below.

G cluster_drug_testing Dose-Response Protocol (Repeated for each drug) start Heart Excision (e.g., Rat, Guinea Pig) iso Myocyte Isolation via Langendorff Perfusion & Enzymatic Digestion start->iso plate Plating of Myocytes in Laminin-Coated Chamber iso->plate setup Mount Chamber on Inverted Microscope Stage (Temp Controlled at 37°C) plate->setup stim Field Stimulation (e.g., 1 Hz) setup->stim base Record Baseline Contractility Data (Cell/Sarcomere Shortening) stim->base drug_prep Prepare Drug Dilutions (this compound or Digoxin) + Vehicle Control base->drug_prep perfuse Superfuse with Lowest Drug Concentration drug_prep->perfuse record Record Contractility Data After Equilibration perfuse->record increase_conc Increase Drug Concentration (Cumulative Dosing) record->increase_conc Repeat for all concentrations analysis Data Analysis: - Measure Contractile Parameters - Generate Dose-Response Curves - Calculate EC50 record->analysis After final concentration increase_conc->perfuse end Comparative Assessment of Potency and Efficacy analysis->end

Caption: Standard workflow for myocyte contractility experiments.

Conclusion

Both this compound and digoxin enhance myocyte contractility through the canonical cardiac glycoside pathway involving Na+/K+-ATPase inhibition. Experimental data indicates that this compound is a significantly less potent inhibitor of this pump compared to ouabain, and its inotropic effect is directly tied to this inhibition.[1] Digoxin, a widely used therapeutic, demonstrates a positive inotropic effect in the low micromolar range.[3] The provided methodologies and diagrams serve as a foundational resource for researchers designing and interpreting studies aimed at elucidating the nuanced differences in the pharmacological profiles of these and other cardiac glycosides. Future head-to-head studies under identical experimental conditions are warranted to refine the quantitative comparisons presented in this guide.

References

Dihydroouabain: A Comparative Analysis of its Antagonistic Properties Against Cardiac Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydroouabain's (DHO) antagonistic properties against various cardiac glycosides. Drawing from experimental data, we delve into its mechanism of action, its effects on cellular signaling, and its potential as a modulator of cardiac glycoside activity.

Executive Summary

This compound, a derivative of the potent cardiac glycoside ouabain, exhibits a unique profile as a partial agonist and antagonist to other cardiac glycosides. While sharing the common target of the Na+/K+-ATPase pump, DHO's reduced potency in inhibiting this enzyme allows it to counteract the effects of more potent glycosides like ouabain and digoxin. This antagonistic relationship appears to be linked to the existence of multiple binding sites or conformational states of the Na+/K+-ATPase, with DHO preferentially interacting with a high-affinity site to modulate the inotropic and signaling effects of other cardiac glycosides.

Comparative Data on Na+/K+-ATPase Inhibition

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase enzyme. This compound is a significantly less potent inhibitor compared to ouabain.

CompoundSpecies/TissueApparent K D (M)Observations
This compound (DHO) Rat Myocytes2.4 x 10⁻³Much lower affinity compared to guinea pig myocytes, indicating species-specific differences in sensitivity.
This compound (DHO) Guinea-pig Myocytes1.4 x 10⁻⁵Significantly higher affinity than in rat myocytes, but still less potent than ouabain.
Ouabain Frog Skin~10⁻⁵ (near max inhibition)Reaches near maximum inhibition at a much lower concentration than DHO.
This compound (DHO) Frog Skin~10⁻³ (near max inhibition)Demonstrates significantly lower potency compared to ouabain in the same tissue.
Ouabain Guinea Pig Heart-Interacts with high-affinity binding sites at low doses, an effect not observed with DHO.[1]
Digoxin -K d = 2.8 ± 2 nMHigh-affinity binding to Na+/K+-ATPase.[2]
Ouabain -K d = 1.1 ± 1 nMDemonstrates very high affinity for the Na+/K+-ATPase.[2]

Antagonistic Effects on Inotropy

A key characteristic of this compound is its ability to antagonize the positive inotropic (contractility-enhancing) effects of other cardiac glycosides. This has been demonstrated in studies where DHO reduces the increase in myocardial contraction force induced by ouabain.[1] This antagonism is particularly evident against the high-sensitivity component of ouabain's action.

One proposed mechanism for this antagonism involves the classification of cardiac glycosides into "ouabain-like" and "digoxin-like" compounds. This compound falls into the "ouabain-like" category, and it has been shown to antagonize the effects of "digoxin-like" cardiac glycosides.[3][4]

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory potency of cardiac glycosides on the Na+/K+-ATPase enzyme.

Objective: To determine the concentration of this compound and other cardiac glycosides required to inhibit 50% of the Na+/K+-ATPase activity (IC50).

Materials:

  • Purified Na+/K+-ATPase enzyme preparation (e.g., from pig kidney or heart microsomes).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl, 20 mM KCl).

  • ATP (adenosine triphosphate).

  • Malachite green reagent for phosphate detection.

  • This compound, ouabain, digoxin, and other cardiac glycosides of interest.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare serial dilutions of this compound and other cardiac glycosides in the assay buffer.

  • Add the purified Na+/K+-ATPase enzyme to the wells of the microplate.

  • Add the different concentrations of the cardiac glycosides to the respective wells.

  • Pre-incubate the enzyme and glycosides for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.

  • Incubate for a specific duration (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction by adding the malachite green reagent, which forms a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each glycoside concentration compared to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the glycoside concentration to determine the IC50 value.

Cardiac Myocyte Contractility Assay

This assay measures the effect of cardiac glycosides on the contractility of isolated heart muscle cells.

Objective: To assess the antagonistic effect of this compound on the inotropic response induced by other cardiac glycosides.

Materials:

  • Isolated primary adult ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Physiological salt solution (e.g., Tyrode's solution) containing calcium.

  • IonOptix or similar video-based edge-detection system for measuring cell shortening.

  • Field stimulation electrodes.

  • This compound, ouabain, digoxin, and other cardiac glycosides.

Procedure:

  • Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

  • Mount the coverslip on the stage of an inverted microscope equipped with the edge-detection system.

  • Perfuse the cells with the physiological salt solution at a constant temperature (e.g., 37°C).

  • Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) using field stimulation to induce regular contractions.

  • Record baseline cardiomyocyte shortening (a measure of contractility).

  • Introduce a specific concentration of an agonist cardiac glycoside (e.g., ouabain or digoxin) into the perfusion solution and record the change in cell shortening to establish the positive inotropic effect.

  • After a stable inotropic effect is achieved, introduce this compound in the presence of the agonist glycoside.

  • Continuously record cell shortening to observe any reduction in the inotropic effect, demonstrating antagonism.

  • Wash out the drugs to observe the reversal of the effects.

  • Analyze the data to quantify the extent of antagonism by comparing the amplitude of cell shortening in the presence of the agonist alone versus the agonist plus this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of unlabeled cardiac glycosides by measuring their ability to displace a radiolabeled glycoside from the Na+/K+-ATPase.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound and other cardiac glycosides for the Na+/K+-ATPase.

Materials:

  • Membrane preparations rich in Na+/K+-ATPase (e.g., from cardiac or kidney tissue).

  • Radiolabeled cardiac glycoside, typically [³H]ouabain.

  • Unlabeled this compound, ouabain, digoxin, and other competing cardiac glycosides.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM ATP).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a series of tubes, add a fixed concentration of [³H]ouabain and increasing concentrations of the unlabeled competing cardiac glycoside (e.g., this compound).

  • Add the membrane preparation to each tube.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The membrane-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ouabain.

  • Calculate the specific binding at each concentration of the competing ligand.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve and calculate the IC50.

  • Convert the IC50 value to the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interaction of cardiac glycosides with the Na+/K+-ATPase initiates a cascade of intracellular signaling events. This compound's antagonistic properties likely stem from its differential modulation of these pathways compared to other glycosides.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cardiac_Glycoside Cardiac Glycoside (e.g., Ouabain, Digoxin) NaK_ATPase Na+/K+-ATPase Cardiac_Glycoside->NaK_ATPase Binds & Inhibits DHO This compound (Antagonist) DHO->NaK_ATPase Binds & Modulates (Antagonizes) Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras ROS Reactive Oxygen Species (ROS) Src->ROS via Mitochondria EGFR->Ras MEK_ERK MEK/ERK Pathway Ras->MEK_ERK Downstream Downstream Effects (Gene Expression, etc.) MEK_ERK->Downstream ROS->Downstream

Caption: Cardiac glycoside signaling cascade initiated at the Na+/K+-ATPase.

The binding of a cardiac glycoside like ouabain to the Na+/K+-ATPase can activate Src kinase, a non-receptor tyrosine kinase.[5][6][7] This activation can then transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-MEK-ERK signaling pathway, which is involved in cell growth and proliferation.[5][6] Furthermore, Src activation can lead to the production of reactive oxygen species (ROS), which act as second messengers in various downstream cellular processes.[5][8] this compound, by competing for binding to the Na+/K+-ATPase, can modulate the initiation of this signaling cascade, thereby antagonizing the downstream effects of more potent cardiac glycosides.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Cell_Culture Isolate/Culture Cardiac Myocytes Baseline Record Baseline (e.g., Contractility, ATPase activity) Cell_Culture->Baseline Reagent_Prep Prepare Cardiac Glycoside Solutions (Agonist & DHO) Agonist Apply Agonist (e.g., Ouabain) Reagent_Prep->Agonist Baseline->Agonist Antagonist Co-apply DHO Agonist->Antagonist Data_Collection Measure Response (e.g., % Change in Contractility) Antagonist->Data_Collection Comparison Compare Agonist vs. Agonist + DHO Data_Collection->Comparison Conclusion Determine Antagonistic Properties of DHO Comparison->Conclusion

Caption: Workflow for validating DHO's antagonistic properties.

This workflow outlines the key steps in experimentally validating the antagonistic effects of this compound. It begins with the preparation of the biological system and reagents, followed by the sequential application of the agonist cardiac glycoside and this compound, and concludes with data analysis to quantify the extent of antagonism.

Conclusion

This compound presents a fascinating case of a cardiac glycoside that can act as an antagonist to its more potent counterparts. Its lower affinity for the Na+/K+-ATPase allows it to modulate the inotropic and signaling effects induced by other glycosides. This unique characteristic makes this compound a valuable tool for dissecting the complex pharmacology of cardiac glycosides and may offer therapeutic potential in mitigating the toxicity associated with these widely used drugs. Further research into the precise molecular interactions and the full spectrum of its antagonistic effects on various cardiac glycosides is warranted.

References

Dihydroouabain vs. Ouabain: A Comparative Analysis of Na+/K+-ATPase Binding and Functional Consequences

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Dihydroouabain (DHO) and its parent compound, Ouabain, reveals significant differences in their interaction with the Na+/K+-ATPase and subsequent functional outcomes. While both are cardiac glycosides that bind to and inhibit this essential ion pump, their potencies and the mechanisms underlying their physiological effects diverge considerably. This guide provides a comparative analysis of their binding affinities, functional effects on Na+/K+-ATPase activity and cardiac inotropy, and explores the downstream signaling pathways they initiate.

This compound, a derivative of ouabain with a saturated lactone ring, is consistently reported to be significantly less potent than ouabain in inhibiting the Na+/K+-ATPase.[1] This difference in potency directly translates to its functional effects, with some studies suggesting that the positive inotropic effect of DHO can be entirely attributed to the inhibition of the Na+/K+-ATPase.[1][2] In contrast, ouabain is believed to exert its inotropic effects through a dual mechanism: inhibition of the pump and the activation of a separate, as-yet-unidentified inotropic pathway.[1]

Quantitative Comparison of Binding Affinities and Functional Outcomes

The following table summarizes the key quantitative differences between this compound and Ouabain based on available experimental data. It is important to note that these values can vary depending on the tissue source, species, and specific experimental conditions.

ParameterThis compound (DHO)OuabainSpecies/TissueReference
Na+/K+-ATPase Inhibition (IC50) ~50-fold higher than Ouabain10⁻⁵ M (near maximum inhibition)Frog Skin[3]
1.4 x 10⁻⁵ M (apparent KD)-Guinea-pig myocytes[4]
2.4 x 10⁻³ M (apparent KD)-Rat myocytes[4]
Binding Affinity (Kd) -17.0 ± 0.2 nM (very high affinity)Rat brain membranes[5]
-80 ± 1 nM (high affinity)Rat brain membranes[5]
-5.1 nM (α1 isoform)Human Na,K-ATPase[6]
-17.9 nM (α2 isoform)Human Na,K-ATPase[6]
Inotropic Effect Entirely accounted for by pump inhibitionInvolves pump inhibition and an additional mechanismGuinea pig heart[1]
Antagonizes the high-sensitivity component of ouabain's inotropic effectBiphasic, with high and low sensitivity componentsRat ventricles[7]

Experimental Protocols

Radioligand Binding Assay for Na+/K+-ATPase

This protocol outlines a standard method for determining the binding affinity of this compound and Ouabain to the Na+/K+-ATPase.

  • Preparation of Microsomes: Isolate microsomes rich in Na+/K+-ATPase from a suitable tissue source (e.g., guinea pig heart, rat brain) through differential centrifugation.

  • Incubation: Incubate the microsomal preparation with varying concentrations of the unlabeled ligand (this compound or Ouabain) and a fixed, low concentration of a radiolabeled ligand (e.g., [³H]-ouabain). The incubation is typically carried out in a buffer containing Mg²⁺ and ATP to promote the E2P conformation of the enzyme, which has a high affinity for cardiac glycosides.

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the bound from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Functional Assay for Na+/K+-ATPase Activity

This protocol describes a common method for measuring the enzymatic activity of Na+/K+-ATPase and its inhibition by this compound and Ouabain.

  • Enzyme Preparation: Use a purified Na+/K+-ATPase preparation or a microsomal fraction as the enzyme source.

  • Reaction Mixture: Prepare a reaction buffer containing optimal concentrations of Na⁺, K⁺, Mg²⁺, and ATP.

  • Inhibition: Pre-incubate the enzyme with varying concentrations of this compound or Ouabain.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP. The reaction is typically carried out at 37°C for a defined period.

  • Measurement of Phosphate Release: The activity of the Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_ligands Cardiac Glycosides cluster_pump Na+/K+-ATPase cluster_effects Functional Outcomes DHO This compound Pump Na+/K+-ATPase (E2P Conformation) DHO->Pump Binds Ouabain Ouabain Ouabain->Pump Binds Signaling Signal Transduction (e.g., Src kinase, ROS) Ouabain->Signaling Activates Pump_Inhibition Pump Inhibition Pump->Pump_Inhibition Leads to Inotropy Positive Inotropy Pump_Inhibition->Inotropy Contributes to Signaling->Inotropy Contributes to (Ouabain only)

Caption: Signaling pathways of this compound and Ouabain.

start Start: Prepare Microsomes incubate Incubate with [3H]-Ouabain and unlabeled ligand (DHO or Ouabain) start->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Determine IC50 and Kd count->analyze end End: Binding Affinity analyze->end

Caption: Workflow for a radioligand binding assay.

start Start: Prepare Enzyme preincubate Pre-incubate with Inhibitor (DHO or Ouabain) start->preincubate add_atp Initiate Reaction with ATP preincubate->add_atp incubate Incubate at 37°C add_atp->incubate measure_pi Measure Inorganic Phosphate (Pi) Release incubate->measure_pi analyze Data Analysis: Determine IC50 measure_pi->analyze end End: Enzyme Activity analyze->end

Caption: Workflow for a functional Na+/K+-ATPase assay.

References

Safety Operating Guide

Proper Disposal Procedures for Dihydroouabain

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all dihydroouabain waste as highly toxic hazardous material. The primary and mandatory disposal route is through your institution's Environmental Health and Safety (EHS) office. This document provides a comprehensive guide to ensure the safe handling and disposal of this compound, a potent cardiac glycoside, intended for researchers, scientists, and drug development professionals.

This compound is classified as acutely toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, stringent adherence to safety protocols during handling and disposal is paramount to prevent accidental exposure and environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants are required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator is necessary.

Standard Disposal Protocol: Hazardous Waste Collection

The universally accepted and required method for disposing of this compound is to manage it as hazardous chemical waste.

Step-by-Step Procedure:

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste: this compound" and include the concentration and date.

    • Segregate this compound waste from all other waste streams to prevent unintended chemical reactions. Keep it isolated from strong oxidizing agents, acids, and bases.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable option.

    • Ensure the container is securely sealed when not in use to prevent the release of dust or vapors.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • This area should be clearly marked as a hazardous waste storage location.

  • EHS Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this compound or its containers in the regular trash or down the drain.[4] Disposal must be carried out by a licensed and approved hazardous waste disposal facility.

Hazard Classification Summary
Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed
Acute Toxicity, Dermal Category 3DangerH311: Toxic in contact with skin
Acute Toxicity, Inhalation Category 3DangerH331: Toxic if inhaled

This data is aggregated from multiple Safety Data Sheets.[1][2][3]

Experimental Protocol: Potential for Chemical Degradation (Pre-treatment)

Disclaimer: The following protocol is based on the general chemical properties of cardiac glycosides and should be considered an experimental pre-treatment option to reduce toxicity. It is not a substitute for professional hazardous waste disposal. Before implementation, this procedure must be reviewed and approved by your institution's Environmental Health and Safety (EHS) department. The efficacy and safety of this procedure for this compound specifically have not been formally validated.

Cardiac glycosides can be broken down into their constituent sugar (glycone) and non-sugar (aglycone) parts through acid hydrolysis. This process can potentially reduce the compound's biological activity. One study suggests that cardiac glycosides can be completely hydrolyzed by boiling in a dilute mineral acid solution.

Objective: To hydrolyze the glycosidic bond of this compound as a potential deactivation step before collection by EHS.

Materials:

  • This compound waste (aqueous solutions or solids)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Methanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

  • pH indicator strips

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and stir plate

  • Appropriate PPE

Methodology:

  • Preparation: In a chemical fume hood, carefully transfer the this compound waste into a round-bottom flask equipped with a stir bar. If the waste is solid, dissolve it in a minimal amount of 50% aqueous methanol.

  • Acidification: Slowly add a mineral acid (e.g., HCl) to the solution to achieve a final concentration of approximately 0.05 N.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to boiling using a heating mantle. Allow the solution to reflux for at least 30 minutes. This step should be performed with extreme caution to avoid splashing and aerosol generation.

  • Cooling: After the reflux is complete, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, while stirring. Monitor the pH with indicator strips until it is between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution should still be treated as hazardous waste. Transfer it to a properly labeled hazardous waste container and arrange for pickup by your EHS office.

This hydrolysis procedure aims to break the glycosidic bond, which is a key structural feature for the compound's toxicity. However, the resulting aglycone may still possess residual toxicity and must be disposed of as hazardous waste.

This compound Disposal Workflow

Dihydroouabain_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path A Start: this compound Waste Generated B Wear Full PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B C Work in a Chemical Fume Hood B->C D Is the waste in a dedicated, properly labeled, sealed hazardous waste container? C->D E Transfer waste to a suitable container. Label clearly: 'Hazardous Waste: This compound' D->E No F Store container in a secure Satellite Accumulation Area D->F Yes E->F G Contact EHS for Pickup F->G H End: Waste Disposed by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Dihydroouabain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial, immediate safety and logistical information for the handling and disposal of Dihydroouabain, a potent cardiac glycoside. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound is acutely toxic if swallowed, inhaled, or in contact with skin[1][2].

Pre-Handling Preparations

Before working with this compound, a thorough risk assessment must be conducted. All personnel must be trained on the specific hazards and handling procedures for this compound.

1.1. Engineering Controls:

  • Work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

1.2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when handling this compound. The following table summarizes the required equipment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves is required. The outer glove should be disposed of immediately after handling.Prevents skin contact with the highly toxic compound.[3]
Eye Protection Tightly fitting safety goggles with side-shields or a full-face shield.Protects eyes from splashes or airborne particles of the compound.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of the toxic compound.[5]
Lab Coat/Gown A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination.[3]
Footwear Closed-toe shoes are mandatory.Protects feet from potential spills.

1.3. Emergency Preparedness:

  • Ensure that a spill kit appropriate for cytotoxic compounds is readily available.

  • All personnel should be aware of the location of the Safety Data Sheet (SDS) for this compound.

  • Review and understand the emergency procedures outlined in Section 4 of this guide.

Handling Procedure

2.1. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Handle the compound gently to prevent the generation of dust.

2.2. Solution Preparation:

  • When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

  • Ensure the container is securely capped before mixing or vortexing.

2.3. General Handling:

  • Do not eat, drink, or smoke in the area where this compound is handled[1][4].

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].

  • Avoid breathing any dust, fumes, or vapors[1][4].

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

3.1. Solid Waste:

  • All disposable PPE (gloves, gowns, etc.), weighing boats, and other contaminated materials should be collected in a designated, labeled hazardous waste container.

3.2. Liquid Waste:

  • Aqueous solutions of this compound should be collected in a clearly labeled hazardous waste container.

  • Do not dispose of this compound solutions down the drain.

3.3. Sharps Waste:

  • Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

Emergency Procedures

Immediate action is critical in the event of an exposure to this compound.

4.1. First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

4.2. Spill Response:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in Section 1.2.

  • Cover the spill with an absorbent material from the cytotoxic spill kit.

  • Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response workflow.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Engineering Controls are Functional prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Aliquot in Fume Hood prep3->handle1 handle2 Prepare Solutions handle1->handle2 handle3 Conduct Experiment handle2->handle3 post1 Dispose of Waste in Labeled Containers handle3->post1 post2 Doff PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Standard Operating Procedure for Handling this compound.

cluster_emergency Emergency Response cluster_exposure_response Exposure Response cluster_spill_response Spill Response exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) er1 Move to Fresh Air (Inhalation) exposure->er1 er2 Remove Contaminated Clothing exposure->er2 er3 Flush with Water (Skin/Eye) exposure->er3 er4 Rinse Mouth (Ingestion) exposure->er4 spill Spill Event sr1 Evacuate Area spill->sr1 er5 Seek Immediate Medical Attention er1->er5 er2->er5 er3->er5 er4->er5 sr2 Don Appropriate PPE sr1->sr2 sr3 Contain and Absorb Spill sr2->sr3 sr4 Collect Waste sr3->sr4 sr5 Decontaminate Area sr4->sr5

Caption: Emergency Response Workflow for this compound Incidents.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.